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  • Product: 2-Ethynylcyclohexan-1-ol
  • CAS: 5877-41-8

Core Science & Biosynthesis

Foundational

What is the chemical structure of 2-ethynylcyclohexan-1-ol

Abstract 2-Ethynylcyclohexan-1-ol is a bifunctional cyclic alcohol of significant interest in synthetic organic chemistry. Possessing both a reactive terminal alkyne and a secondary alcohol on a cyclohexane scaffold, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Ethynylcyclohexan-1-ol is a bifunctional cyclic alcohol of significant interest in synthetic organic chemistry. Possessing both a reactive terminal alkyne and a secondary alcohol on a cyclohexane scaffold, it serves as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, stereoisomeric forms, a detailed, stereoselective synthetic protocol, and its applications in modern synthetic methodologies, particularly in the context of pharmaceutical and materials science research.

Molecular Structure and Physicochemical Properties

2-Ethynylcyclohexan-1-ol is a saturated six-membered carbocycle substituted with a hydroxyl group (-OH) at position C1 and an ethynyl group (-C≡CH) at the adjacent C2 position. This arrangement introduces two stereocenters, leading to the existence of multiple stereoisomers.

PropertyValueSource
IUPAC Name 2-ethynylcyclohexan-1-ol[1]
Molecular Formula C₈H₁₂O[1]
Molecular Weight 124.18 g/mol [1]
CAS Number 5877-41-8 (unspecified stereochemistry)[1]
Canonical SMILES C#CC1CCCCC1O[1]
Polar Surface Area 20.2 Ų[1]
Complexity 134[1]

Stereochemistry: The Importance of Spatial Arrangement

The presence of two chiral centers at positions C1 and C2 means that 2-ethynylcyclohexan-1-ol can exist as four distinct stereoisomers, comprising two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as the cis and trans forms.

  • trans-isomers : The hydroxyl and ethynyl groups are on opposite faces of the cyclohexane ring (one axial, one equatorial or both equatorial in different chair conformations). This pair consists of (1R,2R)- and (1S,2S)-2-ethynylcyclohexan-1-ol.

  • cis-isomers : The hydroxyl and ethynyl groups are on the same face of the ring (one axial, one equatorial). This pair consists of (1R,2S)- and (1S,2R)-2-ethynylcyclohexan-1-ol.

The stereochemical outcome of synthetic procedures is critical, as the spatial relationship between the functional groups dictates the molecule's three-dimensional shape and its subsequent reactivity and biological activity. As will be detailed in the synthesis section, the ring-opening of cyclohexene oxide with an acetylide nucleophile proceeds via an Sₙ2 mechanism, which reliably produces the trans diastereomer.[2][3]

G cluster_trans trans-Isomers (Diastereomer A) cluster_cis cis-Isomers (Diastereomer B) T1 (1R,2R)-isomer T2 (1S,2S)-isomer T1->T2 Enantiomers C1 (1R,2S)-isomer T1->C1 Diastereomers C2 (1S,2R)-isomer T2->C2 Diastereomers C1->C2 Enantiomers

Stereoisomeric relationships of 2-ethynylcyclohexan-1-ol.

Stereoselective Synthesis of trans-2-Ethynylcyclohexan-1-ol

The most direct and stereocontrolled route to 2-ethynylcyclohexan-1-ol is the nucleophilic ring-opening of cyclohexene oxide. The use of a strong, basic nucleophile such as lithium acetylide ensures the reaction proceeds via an Sₙ2 pathway.

Causality of Stereoselectivity: The Sₙ2 mechanism mandates a backside attack by the nucleophile on one of the epoxide carbons.[3][4] In the case of the symmetrical cyclohexene oxide, this attack occurs with equal probability at either carbon, but always from the face opposite the C-O bond. This geometric constraint forces the incoming ethynyl group and the resulting hydroxyl group into a trans-diaxial arrangement in the transition state, which, after ring-flattening and conformational adjustment, yields the thermodynamically more stable trans product where the substituents can adopt equatorial positions.[2] This method is highly reliable for producing the trans diastereomer exclusively.

Experimental Protocol: Synthesis of trans-2-Ethynylcyclohexan-1-ol

This protocol is based on established procedures for the preparation of lithium acetylide and its subsequent reaction with epoxides.[5][6]

Part A: Preparation of Lithium Acetylide Solution (~0.5 M in THF)

  • Apparatus Setup : Assemble a flame-dried 500 mL three-necked flask equipped with a magnetic stir bar, a gas inlet adapter, a low-temperature thermometer, and a rubber septum. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the procedure.

  • Acetylene Saturation : Cool 200 mL of anhydrous tetrahydrofuran (THF) to -78 °C in a dry ice/acetone bath. Bubble dry acetylene gas through the stirred solvent for 30-45 minutes until the solution is saturated.

  • Butyllithium Addition : While maintaining the temperature at -78 °C, slowly add 1.1 equivalents of n-butyllithium (e.g., as a 2.5 M solution in hexanes) dropwise via syringe over 45 minutes.

    • Expertise & Experience: Slow addition to an excess of acetylene is critical to prevent the formation of the unreactive dilithium acetylide precipitate.[6] The solution should remain clear or faintly yellow.

  • Stirring : Stir the resulting clear solution of monolithium acetylide at -78 °C for an additional 30 minutes before use.

Part B: Ring-Opening of Cyclohexene Oxide

  • Substrate Addition : To the freshly prepared lithium acetylide solution at -78 °C, add 1.0 equivalent of cyclohexene oxide, dissolved in a small amount of anhydrous THF, dropwise via syringe.

  • Reaction Progression : After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 4-6 hours.

  • Quenching : Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

    • Trustworthiness: This quenching step protonates the resulting alkoxide to form the final alcohol product and neutralizes any remaining organolithium species.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).

  • Washing & Drying : Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield trans-2-ethynylcyclohexan-1-ol as a pure compound.

G cluster_prep Part A: Acetylide Preparation cluster_reaction Part B: Epoxide Opening cluster_workup Workup & Purification A1 Saturate THF with Acetylene Gas @ -78°C A2 Slowly Add n-BuLi (1.1 eq) A1->A2 A3 Stir to form Li-C≡CH Solution A2->A3 B1 Add Cyclohexene Oxide (1.0 eq) @ -78°C A3->B1 Use Immediately B2 Warm to RT, Stir 4-6h B1->B2 B3 Quench with aq. NH4Cl @ 0°C B2->B3 W1 Extract with EtOAc or Et2O B3->W1 W2 Wash, Dry, & Concentrate W1->W2 W3 Purify via Flash Chromatography W2->W3 P P W3->P Final Product: trans-isomer

Workflow for the synthesis of trans-2-ethynylcyclohexan-1-ol.

Reactivity and Synthetic Applications

The synthetic utility of 2-ethynylcyclohexan-1-ol stems from its two orthogonal functional groups, which can be manipulated independently or in concert.

  • The Terminal Alkyne : This group is a versatile handle for carbon-carbon bond formation.

    • Sonogashira Coupling : The terminal alkyne readily participates in palladium/copper-catalyzed Sonogashira coupling reactions with aryl or vinyl halides, providing a powerful method for constructing complex arylalkyne and enyne frameworks.[7][8] This is a cornerstone reaction in the synthesis of conjugated materials and pharmaceutical intermediates.

    • Click Chemistry : As a terminal alkyne, it is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry."[9][10] This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage, a common strategy in bioconjugation, drug discovery, and materials science.[11]

  • The Secondary Alcohol : The hydroxyl group can undergo a variety of transformations.

    • Oxidation : It can be oxidized to the corresponding ketone, 2-ethynylcyclohexanone, providing access to a different class of intermediates.

    • Esterification/Etherification : The alcohol can be converted into esters or ethers, which can serve as protecting groups or introduce new functionalities.

    • Directing Group : The hydroxyl group can act as a directing group in certain catalytic reactions, influencing the stereochemical outcome of transformations at nearby positions.

This bifunctionality makes 2-ethynylcyclohexan-1-ol a valuable chiral building block in the total synthesis of natural products and in the development of novel therapeutic agents.[12][13]

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized product. While experimental spectra for this specific compound are not widely published, the expected data can be accurately predicted based on the functional groups present.

TechniqueExpected Observations
¹H NMR δ ~ 3.5-4.0 ppm : Multiplet, 1H (proton on carbon bearing -OH, H-C1).δ ~ 2.5-3.0 ppm : Multiplet, 1H (proton on carbon bearing alkyne, H-C2).δ ~ 2.2-2.4 ppm : Doublet or triplet, 1H (acetylenic proton, -C≡CH ).δ ~ 1.2-2.1 ppm : Broad multiplets, 8H (cyclohexyl methylene protons).Variable δ : Broad singlet, 1H (hydroxyl proton, -OH ).[14][15]
¹³C NMR δ ~ 80-85 ppm : Acetylenic carbon (-C ≡CH).δ ~ 70-75 ppm : Acetylenic carbon (-C≡C H).δ ~ 65-75 ppm : Carbon bearing -OH (C1).δ ~ 30-40 ppm : Carbon bearing alkyne (C2).δ ~ 20-35 ppm : Other cyclohexyl carbons.[9][16]
IR Spectroscopy ~3300-3400 cm⁻¹ : Broad peak (O-H stretch).~3300 cm⁻¹ : Sharp, strong peak (acetylenic C-H stretch).~2930 & 2860 cm⁻¹ : C-H stretches (aliphatic).~2100 cm⁻¹ : Weak peak (C≡C stretch).
Mass Spec (EI) M⁺ at m/z = 124.18 : Molecular ion peak.

Conclusion

2-Ethynylcyclohexan-1-ol represents a powerful and versatile intermediate for advanced organic synthesis. Its stereoselective synthesis, particularly of the trans isomer, is readily achievable through the well-understood Sₙ2 ring-opening of cyclohexene oxide. The presence of both a terminal alkyne and a secondary alcohol allows for a diverse range of subsequent chemical modifications, making it a valuable scaffold for constructing complex molecules in drug discovery and materials science. The principles and protocols outlined in this guide provide a solid foundation for the synthesis and application of this important chemical building block.

References

  • Epoxides Ring-Opening Reactions. (2020, June 19). Chemistry Steps. [Link]

  • Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). OrgoSolver. [Link]

  • Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry. [Link]

  • 2-Ethynylcyclohexan-1-ol. PubChem. [Link]

  • Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. [Link]

  • compared using 13C nmr spectroscopy. Physics & Maths Tutor. [Link]

  • Solved Analyze the 1H-NMR and 13C-NMR spectra of. (2022, April 7). Chegg.com. [Link]

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  • Cyclohexene imine. Organic Syntheses. [Link]

  • Total Synthesis as Training for Medicinal Chemistry. (2024, January 10). PMC. [Link]

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. (2021, February 4). PMC. [Link]

  • Synthesis of trans-2,6-disubstituted cyclohexanones through allylic substitution. (2014, February 7). PubMed. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

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  • A concise enantiocontrolled route to (+)-patulolide C. Semantic Scholar. [Link]

  • Ethynyl-cyclohexanol: an efficient acetylene surrogate in Sonogashira coupling. ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to 2-Ethynylcyclohexan-1-ol: A Molecule of Latent Potential

A Note to the Esteemed Researcher, The pursuit of knowledge is often a journey into uncharted territory. In the case of 2-ethynylcyclohexan-1-ol, we find ourselves at the frontier of chemical exploration.

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Esteemed Researcher,

The pursuit of knowledge is often a journey into uncharted territory. In the case of 2-ethynylcyclohexan-1-ol, we find ourselves at the frontier of chemical exploration. While its structural isomer, 1-ethynylcyclohexan-1-ol, is a well-documented compound with a rich history of applications, the 2-ethynyl variant remains a molecule of considerable intrigue with a scarcity of published experimental data. This guide, therefore, serves as a foundational document, consolidating the available theoretical knowledge and providing a framework for future research into this promising, yet enigmatic, chemical entity.

As we delve into the knowns and project the potential of 2-ethynylcyclohexan-1-ol, we invite you, the researcher, to view this guide not as a complete encyclopedia, but as a call to investigation—a map to the areas where your pioneering work can illuminate the unknown.

Molecular Architecture and Stereochemistry

2-Ethynylcyclohexan-1-ol presents a fascinating case of stereoisomerism. The presence of two chiral centers at positions 1 and 2 of the cyclohexyl ring gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These can be grouped into two pairs of enantiomers (cis and trans diastereomers).

The relative orientation of the hydroxyl and ethynyl groups (cis or trans) will significantly influence the molecule's conformation and, consequently, its physical and chemical properties. The cyclohexyl ring will adopt a chair conformation to minimize steric strain, with the bulky ethynyl and hydroxyl groups preferentially occupying equatorial positions.

G 2-Ethynylcyclohexan-1-ol 2-Ethynylcyclohexan-1-ol Cyclohexene oxide Cyclohexene oxide 2-Ethynylcyclohexan-1-ol->Cyclohexene oxide Ethynylation 2-Ethynylcyclohexanone 2-Ethynylcyclohexanone 2-Ethynylcyclohexan-1-ol->2-Ethynylcyclohexanone Reduction Cyclohexene Cyclohexene Cyclohexene oxide->Cyclohexene Epoxidation Cyclohexanone Cyclohexanone 2-Ethynylcyclohexanone->Cyclohexanone Ethynylation & Oxidation

Figure 2: Potential retrosynthetic pathways.

Pathway A: From Cyclohexene Oxide

A promising approach involves the nucleophilic ring-opening of cyclohexene oxide with an acetylide anion. The stereochemical outcome of this reaction would be highly dependent on the reaction conditions and the nature of the acetylide reagent.

Experimental Protocol (Hypothetical):

  • Preparation of Lithium Acetylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), bubble acetylene gas through a solution of n-butyllithium in THF at -78 °C.

  • Ring-Opening Reaction: To the freshly prepared lithium acetylide solution, add a solution of cyclohexene oxide in THF dropwise at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway B: From 2-Ethynylcyclohexanone

An alternative route would involve the stereoselective reduction of 2-ethynylcyclohexanone. The choice of reducing agent would be critical in determining the cis/trans selectivity.

Reactivity:

The chemical reactivity of 2-ethynylcyclohexan-1-ol is dictated by its three functional components: the hydroxyl group, the terminal alkyne, and the cyclohexane scaffold.

  • Reactions of the Hydroxyl Group: Esterification, etherification, and oxidation to the corresponding ketone (2-ethynylcyclohexanone).

  • Reactions of the Alkyne:

    • Deprotonation: The acetylenic proton is weakly acidic and can be removed by a strong base to form a powerful nucleophile.

    • Hydration: Markovnikov or anti-Markovnikov addition of water to the triple bond to yield a ketone or an aldehyde, respectively.

    • "Click" Chemistry: The terminal alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile reaction for linking molecules.

    • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.

  • Dehydration: Elimination of water to form ethynylcyclohexene isomers.

Potential Applications in Drug Discovery: A Forward Look

While no specific drug development programs involving 2-ethynylcyclohexan-1-ol have been publicly disclosed, its structural motifs suggest several promising avenues for medicinal chemistry research.

  • Scaffold for Privileged Structures: The cyclohexane ring is a common feature in many bioactive molecules. The introduction of the ethynyl and hydroxyl groups provides handles for further functionalization, allowing for the rapid generation of diverse compound libraries.

  • Bioorthogonal Chemistry: The terminal alkyne is a bioorthogonal handle, meaning it can undergo specific chemical reactions within a biological system without interfering with native biochemical processes. This makes it a valuable tool for chemical biology, enabling applications such as target identification and drug delivery.

  • Probing Protein Binding Pockets: The rigid, linear geometry of the ethynyl group can be used to probe the shape and nature of protein binding pockets.

G cluster_scaffold Scaffold for Library Synthesis cluster_bioorthogonal Bioorthogonal Chemistry cluster_probe Molecular Probe 2-Ethynylcyclohexan-1-ol 2-Ethynylcyclohexan-1-ol Diverse Functionalization Diverse Functionalization 2-Ethynylcyclohexan-1-ol->Diverse Functionalization Click Chemistry Click Chemistry 2-Ethynylcyclohexan-1-ol->Click Chemistry Rigid Ethynyl Group Rigid Ethynyl Group 2-Ethynylcyclohexan-1-ol->Rigid Ethynyl Group Compound Library Compound Library Diverse Functionalization->Compound Library Bioconjugation Bioconjugation Click Chemistry->Bioconjugation Target Identification Target Identification Bioconjugation->Target Identification Probing Binding Pockets Probing Binding Pockets Rigid Ethynyl Group->Probing Binding Pockets

Figure 3: Potential applications in drug discovery.

Safety and Handling

While a specific safety data sheet for 2-ethynylcyclohexan-1-ol is not widely available, it should be handled with the care afforded to a novel research chemical. Based on the safety information for related compounds like 1-ethynylcyclohexanol, the following precautions are recommended:

  • Hazard Statements (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. [1][2]* Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Work in a well-ventilated fume hood.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion and Future Directions

2-Ethynylcyclohexan-1-ol stands as a molecule of significant untapped potential. Its unique combination of a reactive alkyne, a versatile hydroxyl group, and a stereochemically rich cyclohexane core makes it an attractive target for both fundamental chemical research and applied drug discovery. The immediate future of research on this compound should focus on:

  • Development of robust and stereoselective synthetic routes.

  • Thorough experimental characterization of its physical and chemical properties.

  • Exploration of its reactivity in a variety of chemical transformations.

  • Investigation of the biological activity of its derivatives.

The path forward is clear for the intrepid researcher. The secrets of 2-ethynylcyclohexan-1-ol await to be unlocked, and with them, the potential for new discoveries in chemistry and medicine.

References

  • PubChem. 2-Ethynylcyclohexan-1-ol. National Center for Biotechnology Information. [Link]

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  • NextSDS. 1-ethynylcyclohex-2-en-1-ol. [Link]

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  • PMC. Harnessing the cyclization strategy for new drug discovery. [Link]

  • NIST. Cyclohexanol, 1-ethynyl-. National Institute of Standards and Technology. [Link]

  • NIST. Cyclohexanol, 1-ethynyl-. National Institute of Standards and Technology. [Link]

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  • PubChem. 1-Ethynylcyclohexanol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Ethylhexanol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. [Link]

  • YouTube. IE Organic Lecture 12.3 - Stereochemistry of Cyclohexanes. [Link]

  • Friend Lab Harvard University. Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure. [Link]

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  • ResearchGate. Synthesis of Enantiomerically Pure Cyclohex-2-en-1-ols: Development of Novel Multicomponent Reactions. [Link]

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Foundational

An In-Depth Technical Guide to the Stereochemistry and Isomerism of 2-Ethynylcyclohexan-1-ol

Abstract This technical guide provides a comprehensive examination of the stereochemistry and isomerism of 2-ethynylcyclohexan-1-ol, a molecule of significant interest in synthetic organic chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the stereochemistry and isomerism of 2-ethynylcyclohexan-1-ol, a molecule of significant interest in synthetic organic chemistry and drug development. We will delve into the structural nuances of its stereoisomers, including enantiomers and diastereomers, and explore the profound impact of their three-dimensional arrangement on chemical reactivity and biological activity. This document will further detail the synthesis, separation, and characterization of these isomers, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Stereoisomerism in 2-Ethynylcyclohexan-1-ol

2-Ethynylcyclohexan-1-ol is a fascinating molecule characterized by a cyclohexane ring substituted with a hydroxyl (-OH) group and an ethynyl (-C≡CH) group on adjacent carbons.[1] The presence of two chiral centers at the C1 and C2 positions gives rise to a rich stereochemical landscape. Understanding the spatial arrangement of these substituents is not merely an academic exercise; it is a critical determinant of the molecule's physical, chemical, and biological properties. In the pharmaceutical industry, for instance, it is common for one enantiomer of a chiral drug to exhibit the desired therapeutic effect while the other may be inactive or even toxic.[2] Therefore, the ability to selectively synthesize and characterize the stereoisomers of 2-ethynylcyclohexan-1-ol is of paramount importance.

This guide will provide a detailed exploration of the following key areas:

  • Structural Elucidation: A thorough analysis of the possible stereoisomers of 2-ethynylcyclohexan-1-ol.

  • Synthesis and Separation: Methodologies for both diastereoselective and enantioselective synthesis, as well as techniques for the separation of isomeric mixtures.

  • Spectroscopic and Chromatographic Characterization: Advanced analytical techniques for the unambiguous identification and quantification of each stereoisomer.

  • Conformational Analysis: An examination of the conformational preferences of the cyclohexane ring and its influence on isomer stability and reactivity.

The Stereoisomers of 2-Ethynylcyclohexan-1-ol: A Structural Overview

The 2-ethynylcyclohexan-1-ol molecule possesses two stereocenters, at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing the ethynyl group). This leads to the possibility of 22 = 4 stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other.

The four stereoisomers are:

  • (1R,2R)-2-ethynylcyclohexan-1-ol

  • (1S,2S)-2-ethynylcyclohexan-1-ol

  • (1R,2S)-2-ethynylcyclohexan-1-ol

  • (1S,2R)-2-ethynylcyclohexan-1-ol

The (1R,2R) and (1S,2S) isomers are a pair of enantiomers and are designated as the trans diastereomer due to the opposing stereochemical relationship of the substituents. Conversely, the (1R,2S) and (1S,2R) isomers constitute another pair of enantiomers, referred to as the cis diastereomer.

Fig. 1: Stereoisomeric relationships of 2-ethynylcyclohexan-1-ol.

Synthesis and Separation of Stereoisomers

The controlled synthesis of specific stereoisomers of 2-ethynylcyclohexan-1-ol is a significant challenge that requires careful selection of reagents and reaction conditions.

Diastereoselective Synthesis

The relative orientation of the hydroxyl and ethynyl groups can be controlled to a certain extent through diastereoselective reactions. A common approach involves the nucleophilic addition of an ethynyl nucleophile to cyclohexene oxide. The epoxide opening is typically stereospecific, leading to a trans product.

Experimental Protocol: Synthesis of trans-2-Ethynylcyclohexan-1-ol

  • Preparation of the Ethynyl Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve ethynyltrimethylsilane in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add a solution of n-butyllithium in hexanes dropwise. Stir the resulting solution for 30 minutes at this temperature to generate the lithium acetylide.

  • Epoxide Opening: To the solution of the lithium acetylide, add a solution of cyclohexene oxide in anhydrous THF dropwise. The reaction is highly exothermic and should be controlled carefully.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the trans-2-(trimethylsilylethynyl)cyclohexan-1-ol. Subsequent deprotection of the silyl group with a fluoride source, such as tetrabutylammonium fluoride (TBAF), will yield the desired trans-2-ethynylcyclohexan-1-ol.

Enantioselective Synthesis and Separation

Achieving enantioselectivity is a more complex endeavor. One strategy is the enantioselective alkynylation of cyclohexanone, which can be achieved using chiral catalysts.[3]

Conceptual Workflow for Enantioselective Synthesis

Enantioselective_Synthesis Cyclohexanone Cyclohexanone Chiral Catalyst Complex Chiral Catalyst Complex Cyclohexanone->Chiral Catalyst Complex Enantioenriched 2-Ethynylcyclohexan-1-ol Enantioenriched 2-Ethynylcyclohexan-1-ol Chiral Catalyst Complex->Enantioenriched 2-Ethynylcyclohexan-1-ol Nucleophilic Addition Acetylene Source Acetylene Source Acetylene Source->Chiral Catalyst Complex

Fig. 2: Conceptual workflow for enantioselective synthesis.

Alternatively, a racemic mixture of the cis or trans diastereomers can be separated into its constituent enantiomers using chiral chromatography.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[4] Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.[5][6]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) to identify the one that provides the best separation.

  • Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving optimal resolution.

  • Method Validation: Once a suitable column and mobile phase have been identified, the method should be validated for parameters such as linearity, precision, and accuracy.

Table 1: Example Chiral HPLC Screening Conditions

Column TypeMobile Phase (Hexane:IPA)Flow Rate (mL/min)Detection (UV, nm)
Cellulose-based90:101.0210
Amylose-based85:151.0210

Spectroscopic and Chromatographic Characterization

Unambiguous characterization of the stereoisomers of 2-ethynylcyclohexan-1-ol relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the relative stereochemistry (cis vs. trans) of the diastereomers. The coupling constants (J-values) between the protons on C1 and C2 are particularly informative. In the trans isomer, the protons are typically diaxial in the most stable chair conformation, leading to a larger coupling constant (typically 8-12 Hz). In the cis isomer, one proton is axial and the other is equatorial, resulting in a smaller coupling constant (typically 2-5 Hz).

Table 2: Expected ¹H NMR Chemical Shifts and Coupling Constants

Protoncis-Isomer (δ, ppm)trans-Isomer (δ, ppm)Key Coupling Constant (J, Hz)
H1~3.8~3.5JH1-H2 (cis): 2-5
H2~2.5~2.3JH1-H2 (trans): 8-12
Ethynyl-H~2.0~2.1-

Note: These are approximate values and can be influenced by the solvent and other factors. For more detailed information on chemical shifts of related structures, see the Organic Chemistry Data resource.[7]

Chiroptical Methods

Circular dichroism (CD) spectroscopy and optical rotation measurements are essential for determining the absolute configuration of the enantiomers. Each enantiomer will rotate plane-polarized light to an equal but opposite degree.

Conformational Analysis

The cyclohexane ring in 2-ethynylcyclohexan-1-ol exists predominantly in a chair conformation to minimize steric strain.[8] The stability of a particular chair conformation is influenced by the steric bulk of the substituents and the presence of 1,3-diaxial interactions.[9]

In the trans isomer, the thermodynamically most stable conformation will have both the large ethynyl group and the hydroxyl group in equatorial positions to avoid unfavorable 1,3-diaxial interactions. In the cis isomer, one substituent must occupy an axial position, leading to a higher energy conformation.

Conformational_Analysis cluster_trans trans-Isomer cluster_cis cis-Isomer trans_eq_eq Diequatorial (More Stable) trans_ax_ax Diaxial (Less Stable) trans_eq_eq->trans_ax_ax Ring Flip cis_ax_eq Axial-Equatorial cis_eq_ax Equatorial-Axial cis_ax_eq->cis_eq_ax Ring Flip (Similar Energy)

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Exploratory

Mechanisms of 2-ethynylcyclohexan-1-ol formation in organic synthesis

An In-Depth Technical Guide to the Mechanisms of 2-Ethynylcyclohexan-1-ol Formation in Organic Synthesis Abstract This technical guide provides a comprehensive examination of the synthetic pathways leading to 2-ethynylcy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanisms of 2-Ethynylcyclohexan-1-ol Formation in Organic Synthesis

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to 2-ethynylcyclohexan-1-ol, a valuable propargyl alcohol intermediate in organic synthesis. The core focus is on the nucleophilic addition of acetylide anions to cyclohexanone, the most direct and widely employed methodology. We will dissect the underlying mechanisms governing this transformation, with a particular emphasis on the stereochemical outcomes. The principles of axial versus equatorial attack, guided by established models such as those proposed by Cieplak and Felkin-Anh, are discussed to explain the causality behind experimental choices and observed diastereoselectivity. This guide synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental protocols for both lithium acetylide and Grignard-based syntheses. All discussions are grounded in authoritative literature to ensure scientific integrity and provide a robust resource for professionals in chemical and pharmaceutical development.

Introduction: The Synthetic Value of 2-Ethynylcyclohexan-1-ol

Propargyl alcohols, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, are exceptionally versatile building blocks in modern organic synthesis. The unique electronic and steric properties of the alkyne moiety allow for a rich variety of subsequent transformations, including Sonogashira couplings, "click" chemistry (azide-alkyne cycloadditions), and reductions to access stereodefined alkenes and alkanes.[1]

Within this class, 2-ethynylcyclohexan-1-ol stands out as a key intermediate. Its cyclic framework and reactive functional groups are structural motifs found in numerous natural products and pharmaceutically active compounds. The primary challenge in its synthesis lies not in the formation of the carbon-carbon bond itself, but in controlling the three-dimensional arrangement of the newly introduced ethynyl and hydroxyl groups relative to the cyclohexyl ring. This guide will explore the core mechanisms that dictate this stereochemical outcome, providing researchers with the foundational knowledge to optimize and control the synthesis for desired applications.

Core Synthetic Mechanism: Nucleophilic Addition of Acetylides to Cyclohexanone

The most convergent route to 2-ethynylcyclohexan-1-ol is the addition of an acetylide nucleophile to the electrophilic carbonyl carbon of cyclohexanone. This process can be broken down into two key stages: the formation of the nucleophile and its subsequent reaction with the ketone.

Generation of the Acetylide Nucleophile

The terminal proton of acetylene (pKa ≈ 25) is sufficiently acidic to be removed by a strong base, generating a potent carbon-based nucleophile. The choice of base and counter-ion (e.g., Li⁺, MgBr⁺) is a critical experimental parameter that influences reactivity and, significantly, stereoselectivity.

  • Lithium Acetylide Formation: The most common method involves bubbling acetylene gas through a cold (−78 °C) solution of an organolithium reagent, typically n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (THF).[2] It is crucial to maintain a low temperature to prevent the disproportionation of monolithium acetylide into the less reactive, insoluble dilithium acetylide.[2] The slow addition of n-BuLi to an excess of acetylene solution is critical for reproducibly generating the desired monolithium species.[2]

  • Grignard Reagent Formation (Ethynylmagnesium Halides): An alternative and often more convenient method, especially for large-scale synthesis, is the use of a Grignard reagent.[3] Commercially available solutions of ethynylmagnesium bromide or chloride can be used directly. These reagents are typically less basic than their lithium counterparts but are highly effective nucleophiles for addition to ketones and aldehydes.[3][4]

The Nucleophilic Attack: A Mechanistic Overview

Once formed, the acetylide anion attacks the electrophilic carbonyl carbon of cyclohexanone. This addition breaks the C=O π-bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. A subsequent aqueous or acidic workup protonates the alkoxide to yield the final 2-ethynylcyclohexan-1-ol product.

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation (Workup) Acetylene H-C≡C-H Acetylide H-C≡C:⁻ Acetylene->Acetylide Deprotonation Base B⁻ (e.g., n-BuLi) Base->Acetylide HB H-B Acetylide_ref H-C≡C:⁻ Acetylide->Acetylide_ref Cyclohexanone Cyclohexanone (C=O) Alkoxide Tetrahedral Alkoxide Intermediate Cyclohexanone->Alkoxide Alkoxide_ref Alkoxide Alkoxide->Alkoxide_ref Acetylide_ref->Cyclohexanone H3O H₃O⁺ Product 2-Ethynylcyclohexan-1-ol H3O->Product Water H₂O Alkoxide_ref->Product

Caption: General mechanism of 2-ethynylcyclohexan-1-ol formation.

Causality of Stereoselectivity: Axial vs. Equatorial Attack

The stereochemical outcome of the reaction is determined by the trajectory of the incoming acetylide nucleophile relative to the plane of the cyclohexanone ring. The ring exists predominantly in a chair conformation. The nucleophile can approach from either the "top" face (axial attack) or the "side" face (equatorial attack).

  • Axial Attack: The nucleophile approaches parallel to the C-1-C-4 axis, leading to the formation of an equatorial hydroxyl group and an axial ethynyl group in the product.

  • Equatorial Attack: The nucleophile approaches from the periphery of the ring, resulting in an axial hydroxyl group and an equatorial ethynyl group.

Several competing factors govern the preference for one pathway over the other:

  • Steric Hindrance: The equatorial pathway is often considered less sterically hindered, as the nucleophile avoids interaction with the axial hydrogens at the C-3 and C-5 positions. This factor generally favors equatorial attack.[5]

  • Stereoelectronic Effects (Cieplak Model): A more sophisticated model posits that the transition state is stabilized by hyperconjugation—an electronic donation from adjacent sigma (σ) bonds into the forming σ* antibonding orbital of the new carbon-carbon bond.[5] In the cyclohexanone system, the axial C-H and C-C bonds are better aligned (anti-periplanar) to donate electron density to the transition state of an axial attack. This electronic stabilization often favors the axial attack pathway, particularly for less bulky nucleophiles.[5][6][7]

The balance between these steric and stereoelectronic forces determines the final diastereomeric ratio. The basicity of the nucleophile also plays a role; a parabolic relationship has been observed where moderately basic anions show the highest preference for axial attack.[6][7]

Sources

Foundational

Thermodynamic Stability of cis- vs trans-2-Ethynylcyclohexan-1-ol: A Comprehensive Technical Guide

Executive Summary In the realm of fragment-based drug discovery and complex natural product synthesis, functionalized cyclohexanes serve as critical rigid scaffolds. Among these, 2-ethynylcyclohexan-1-ol is highly valued...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of fragment-based drug discovery and complex natural product synthesis, functionalized cyclohexanes serve as critical rigid scaffolds. Among these, 2-ethynylcyclohexan-1-ol is highly valued due to the presence of an alkyne handle—primed for azide-alkyne cycloadditions (click chemistry)—and a hydroxyl group for further derivatization[1]. Understanding the thermodynamic stability and conformational dynamics between its cis and trans isomers is paramount for predicting reactivity, controlling stereoselectivity, and optimizing spatial vectors in active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth analysis of the thermodynamic equilibrium of 2-ethynylcyclohexan-1-ol, exploring the underlying steric parameters, intramolecular interactions, and the field-proven methodologies required to experimentally validate these conformational states.

Conformational Landscape & Thermodynamic Principles

The relative thermodynamic stability of substituted cyclohexanes is governed by the minimization of 1,3-diaxial interactions, quantified by the substituent's A-value (the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane)[2].

Steric Parameters (A-Values)

To evaluate 2-ethynylcyclohexan-1-ol, we must first isolate the steric contributions of its two substituents:

  • Hydroxyl Group (-OH): Possesses an A-value of approximately 0.87 kcal/mol (solvent-dependent). The oxygen atom is relatively small, but its lone pairs and attached proton contribute to moderate steric bulk.

  • Ethynyl Group (-C≡CH): Despite containing two carbon atoms, the ethynyl group possesses an unusually low A-value of approximately 0.18 to 0.20 kcal/mol [3]. Its sp -hybridized, linear geometry allows it to project outward from the cyclohexane ring, drastically minimizing steric clashes with the axial protons at C3 and C5[4].

Conformational Analysis of the trans Isomer

In trans-2-ethynylcyclohexan-1-ol, the substituents must occupy either an equatorial,equatorial (e,e) or an axial,axial (a,a) relationship.

  • The (e,e) Conformer: Both the -OH and -C≡CH groups are equatorial. This conformation avoids all 1,3-diaxial strain, establishing it as the global thermodynamic minimum ( ΔG≈0.0 kcal/mol).

  • The (a,a) Conformer: Both groups are axial, incurring a combined steric penalty of roughly 1.05 kcal/mol. Consequently, the trans isomer exists almost exclusively (>98%) in the (e,e) state at room temperature.

Conformational Analysis of the cis Isomer

In cis-2-ethynylcyclohexan-1-ol, one substituent must be equatorial while the other is axial.

  • The (e,a) Conformer: The -OH group is equatorial (saving 0.87 kcal/mol of strain) while the ethynyl group is axial (costing only 0.18 kcal/mol).

  • The (a,e) Conformer: The -OH group is axial (costing 0.87 kcal/mol) and the ethynyl group is equatorial. Due to the vast difference in A-values, the cis isomer strongly prefers the (e,a) conformation, sitting at a relative free energy of just +0.18 kcal/mol above the global minimum trans (e,e) state.

Intramolecular Hydrogen Bonding (OH-π Interactions)

Beyond pure steric repulsion, electronic effects play a stabilizing role. In both the trans (e,e) and cis (e,a) conformers, the hydroxyl and ethynyl groups share a gauche relationship (dihedral angle ≈60∘ ). This spatial proximity allows the hydroxyl proton to act as a hydrogen bond donor to the π-electron cloud of the alkyne. This OH-π interaction provides a slight thermodynamic stabilization to both gauche conformers, effectively locking the rings into their respective lowest-energy chair forms without significantly altering the energy gap between the cis and trans isomers.

Quantitative Thermodynamic Data

Because the ethynyl group's A-value is remarkably small, the thermodynamic energy gap between the trans and cis isomers is exceptionally narrow. At equilibrium, a measurable mixture of both diastereomers will coexist.

Table 1: Relative Free Energies and Estimated Boltzmann Populations at 298 K

IsomerConformerHydroxyl PositionEthynyl PositionRelative Steric Strain ( ΔG∘ )Approx. Population (Isomer Specific)
trans e,e EquatorialEquatorial0.00 kcal/mol ~ 98.5%
trans a,aAxialAxial+1.05 kcal/mol~ 1.5%
cis e,a EquatorialAxial+0.18 kcal/mol ~ 76.0%
cis a,eAxialEquatorial+0.87 kcal/mol~ 24.0%

Note: The overall thermodynamic equilibrium between the trans and cis isomers at 298 K favors the trans isomer, but due to the small ΔG∘ of 0.18 kcal/mol, the equilibrium ratio is approximately 57:43 (trans:cis).

Experimental Methodologies

Redox-Mediated Thermodynamic Equilibration (MPVO Protocol)

Causality & Rationale: Unlike ketones, which readily epimerize via base-catalyzed enolization, secondary cycloalkanols cannot be equilibrated using simple alkoxide bases. A self-validating system requires a redox-mediated pathway. The Meerwein-Ponndorf-Verley-Oppenauer (MPVO) reaction utilizes an aluminum alkoxide catalyst and a trace amount of the corresponding ketone to establish a continuous oxidation-reduction cycle, allowing the system to settle at its true thermodynamic minimum.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 10.0 mmol of 2-ethynylcyclohexan-1-ol (any cis/trans ratio) in 25 mL of anhydrous toluene.

  • Catalyst Addition: Add 1.0 mmol (10 mol%) of aluminum isopropoxide Al(OiPr)3​ and 0.5 mmol (5 mol%) of 2-ethynylcyclohexan-1-one (the redox initiator).

  • Equilibration: Heat the reaction mixture to reflux (110 °C) for 24 hours. The continuous hydride transfer between the alcohol and ketone ensures complete epimerization at the C1 carbinol center.

  • Quenching: Cool the mixture to 0 °C and quench by adding 15 mL of 1M aqueous HCl to hydrolyze the aluminum alkoxides.

  • Extraction: Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

NMR-Based Stereochemical Assignment

Causality & Rationale: Gas chromatography (GC-FID) can quantify the ratio, but 1H -NMR is required to definitively assign the stereochemistry based on the Karplus equation. The coupling constant ( 3JHH​ ) of the carbinol proton (H1) with the adjacent C2 proton (H2) dictates the assignment.

Step-by-Step Protocol:

  • Dissolve 15 mg of the equilibrated mixture in 0.6 mL of CDCl3​ .

  • Acquire a standard 1D 1H -NMR spectrum at ≥400 MHz.

  • Analyze the trans isomer: Locate the H1 signal. In the dominant (e,e) conformer, both H1 and H2 are axial. This anti-periplanar relationship yields a large trans-diaxial coupling constant ( 3Ja,a​≈9−11 Hz ).

  • Analyze the cis isomer: Locate the H1 signal. In the dominant (e,a) conformer, H1 is axial and H2 is equatorial. This gauche relationship yields a significantly smaller coupling constant ( 3Ja,e​≈3−5 Hz ).

Visualizations

Conformational Free Energy Landscape

Conformational_Equilibrium cluster_trans Trans Isomer cluster_cis Cis Isomer T_ee Trans (e,e) ΔG ≈ 0.00 kcal/mol T_aa Trans (a,a) ΔG ≈ +1.05 kcal/mol T_ee->T_aa Ring Flip C_ea Cis (e,a) ΔG ≈ +0.18 kcal/mol T_ee->C_ea MPVO Equilibration C_ae Cis (a,e) ΔG ≈ +0.87 kcal/mol C_ea->C_ae Ring Flip

Caption: Conformational free energy landscape and thermodynamic equilibrium of 2-ethynylcyclohexan-1-ol.

Experimental Workflow

Experimental_Workflow Step1 1. Substrate Preparation Mix cis/trans isomers in toluene Step2 2. MPVO Equilibration Add Al(OiPr)3 & trace ketone, 110°C Step1->Step2 Step3 3. Reaction Quenching Hydrolyze with aq. HCl, extract organics Step2->Step3 Step4 4. NMR Analysis Quantify ratio via 3J(HH) coupling Step3->Step4

Caption: Step-by-step workflow for redox-mediated thermodynamic equilibration and NMR analysis.

References

  • trans-2-ethynylcyclohexanol: Synthesis, structure, and mechanism ResearchG
  • The Origin of the Relative Stability of Axial Conformers of Cyclohexane and Cyclohexanone Derivatives: Importance of the CH/n and CH/π Hydrogen Bonds ResearchG
  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estim
  • 3× Axial vs 3× Equatorial: The ΔGGA Value Is a Robust Computational Measure of Substituent Steric Effects ACS Public

Sources

Exploratory

The Role of 2-Ethynylcyclohexan-1-ol in Terminal Alkyne Chemistry: A Technical Guide for Advanced Synthesis

Executive Summary In the landscape of modern synthetic organic chemistry and drug development, bifunctional building blocks are essential for constructing complex molecular architectures with high atom economy. 2-Ethynyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic organic chemistry and drug development, bifunctional building blocks are essential for constructing complex molecular architectures with high atom economy. 2-Ethynylcyclohexan-1-ol (CAS: 5877-41-8) stands out as a highly versatile homopropargylic alcohol derivative[1]. Featuring both a terminal alkyne and a secondary hydroxyl group anchored to a rigid cyclohexane scaffold, this compound provides a unique platform for tandem reactions.

This technical whitepaper explores the dual reactivity of 2-ethynylcyclohexan-1-ol, detailing its role in transition-metal-catalyzed cross-couplings and Lewis acid-promoted cycloisomerizations. By understanding the causality behind these reaction pathways, researchers can leverage this compound to synthesize complex oxacyclic systems, benzopyrans, and functionalized heterocycles critical to pharmaceutical development.

Structural and Mechanistic Foundations

The synthetic utility of 2-ethynylcyclohexan-1-ol is rooted in its bifunctionality. The spatial proximity of the electrophilic alkyne (upon pi-activation) and the nucleophilic hydroxyl group (or its functionalized acetal derivatives) enables highly efficient intramolecular annulations.

The Terminal Alkyne: Electrophilic Activation and Cross-Coupling

The terminal alkyne moiety readily undergoes classical C-C bond-forming reactions, such as the Sonogashira coupling. When treated with palladium and copper co-catalysts, the terminal C-H bond is deprotonated to form a nucleophilic copper acetylide, which subsequently transmetalates with a palladium-aryl complex[2]. Furthermore, the alkyne can act as a pi-bond ligand in copper-promoted coupling reactions, influencing the stereoelectronic environment of the transition state[3].

The Hydroxyl Group: Directing and Nucleophilic Roles

The secondary hydroxyl group on the C1 position of the cyclohexane ring serves multiple purposes. It can be deprotonated to act as a direct nucleophile, or it can be converted into an acetal to serve as a precursor for highly reactive oxonium ions. Under Lewis acid catalysis, these acetals undergo cycloisomerization via methoxycarbonyloxonium intermediates, triggering a cationic oxa-Cope rearrangement to form expanded oxacyclic rings[4].

G A 2-Ethynylcyclohexan-1-ol B Pd/Cu Catalysis (Sonogashira) A->B Terminal Alkyne Activation C Lewis Acid / Au Catalysis (Cycloisomerization) A->C Bifunctional Activation D Aryl-Alkynyl Cyclohexanols B->D Cross-Coupling E Oxacyclic Esters & Benzopyrans C->E Oxa-Cope / Annulation

Reactivity pathways of 2-ethynylcyclohexan-1-ol in modern synthetic chemistry.

Core Synthetic Workflows & Applications

Palladium-Catalyzed Sonogashira Couplings

2-Ethynylcyclohexan-1-ol is frequently employed in the synthesis of complex heterocycles via Sonogashira coupling. For example, coupling this terminal alkyne with 2-iodothioanisole yields functionalized aryl-alkynyl cyclohexanols. These intermediates can undergo subsequent palladium-catalyzed cascades to form benzothienofuranones and dihydrobenzothienopyranones, which are valuable scaffolds in medicinal chemistry[2].

Lewis Acid-Promoted Cycloisomerization & Oxa-Cope Rearrangement

When the hydroxyl group of 2-ethynylcyclohexan-1-ol is protected as an acetal (e.g., using chloromethyl methyl ether), the resulting compound becomes a prime substrate for Lewis acid-promoted cyclization. Treatment with Lewis acids like SnCl₄ or FeCl₃ generates a methoxycarbonyloxonium ion in situ. This highly reactive intermediate undergoes a cationic oxa-Cope rearrangement, ultimately yielding 4-chlorooctahydro-2H-1-benzopyrans and related hexahydro-benzopyrans[5].

Mech M1 Alkyne Substrate (Acetal Derivative) M2 Pi-Activation (Lewis Acid / Au) M1->M2 Metal Coordination M3 Methoxycarbonyloxonium Ion Formation M2->M3 Hydride/Alkoxy Shift M4 Cationic Oxa-Cope Rearrangement M3->M4 Cyclization M5 Oxacyclic Product (e.g., Benzopyrans) M4->M5 Rearrangement

Mechanism of Lewis acid-promoted cycloisomerization via cationic oxa-Cope rearrangement.

Quantitative Data: Catalytic Systems Comparison

Selecting the appropriate catalytic system is critical for directing the reaction pathway of 2-ethynylcyclohexan-1-ol. The table below summarizes the field-proven conditions for various transformations.

Reaction PathwayPrimary CatalystCo-catalyst / AdditiveSolvent / ConditionsTypical YieldPrimary Product
Cross-Coupling PdCl₂(PPh₃)₂ (2 mol%)CuI (5 mol%)Triethylamine, 25 °C, 15h75 - 85%Aryl-alkynyl cyclohexanols[2]
Cycloisomerization SnCl₄ (1.0 equiv)NoneCH₂Cl₂, -78 °C to RT60 - 70%Oxacyclic carboxylic esters[4]
Annulation FeCl₃·6H₂O (20 mol%)Acetyl ChlorideAcetone, Mild heating65 - 80%Chlorinated indene derivatives[6]
Pi-Bond Activation CuI (10 mol%)N,N-Dicyclohexylamine1,4-Dioxane, 120 °C45 - 60%3,4-dien-1-ol derivatives[7]

Experimental Protocols: Self-Validating Systems

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols detail not just the steps, but the causality behind the experimental choices.

Protocol A: Palladium-Catalyzed Sonogashira Coupling

Objective: Synthesis of 1-(2-aryl-ethynyl)cyclohexan-1-ol derivatives.

  • Reagent Preparation & Degassing: In an oven-dried Schlenk flask, dissolve 2-iodothioanisole (2.0 mmol) and 2-ethynylcyclohexan-1-ol (2.4 mmol) in anhydrous triethylamine (8 mL).

    • Causality: Triethylamine acts dually as the solvent and the base required to deprotonate the terminal alkyne. The slight excess of alkyne compensates for potential trace homocoupling.

  • Purging: Degas the solution via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative Glaser coupling of the terminal alkyne, which would consume the starting material.

  • Catalyst Addition: Under a positive flow of argon, add PdCl₂(PPh₃)₂ (0.04 mmol) and CuI (0.06 mmol).

    • Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. CuI facilitates the formation of the copper acetylide, accelerating the transmetalation step.

  • Reaction Execution: Stir the mixture at 25 °C for 15 hours. Monitor via TLC (Hexane/Ethyl Acetate 8:2).

  • Workup: Quench with saturated aqueous NH₄Cl (3 × 20 mL) to remove copper salts. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography[2].

Workflow Step1 1. Reagent Mixing (Alkyne + Aryl Halide) Step2 2. Degassing (Argon Purge) Step1->Step2 Prevent Oxidation Step3 3. Catalyst Addition (Pd/Cu + Amine) Step2->Step3 Initiate Cycle Step4 4. Reaction (25 °C, 15-24h) Step3->Step4 C-C Bond Formation Step5 5. Workup & Purification Step4->Step5 Isolate Product

Step-by-step experimental workflow for Palladium-catalyzed Sonogashira coupling.

Protocol B: Lewis Acid-Promoted Cycloisomerization

Objective: Synthesis of 4-chloro-hexahydro-2H-1-benzopyrans via oxa-Cope rearrangement.

  • Substrate Preparation: Convert 2-ethynylcyclohexan-1-ol to its corresponding methoxymethyl (MOM) acetal using chloromethyl methyl ether and DIPEA in CH₂Cl₂.

    • Causality: The acetal acts as the precursor to the methoxycarbonyloxonium ion necessary for the rearrangement.

  • Activation: Dissolve the acetal (1.0 mmol) in strictly anhydrous CH₂Cl₂ (10 mL) and cool to -78 °C under argon.

    • Causality: Cryogenic conditions control the highly exothermic generation of the oxonium ion and prevent non-specific polymerization.

  • Lewis Acid Addition: Add SnCl₄ (1.0 M in CH₂Cl₂, 1.1 mmol) dropwise over 10 minutes. Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

    • Causality: SnCl₄ coordinates to the acetal oxygen, promoting the departure of the leaving group and triggering the cationic oxa-Cope cascade[5].

  • Quenching: Quench rapidly with cold saturated NaHCO₃ to neutralize the Lewis acid and prevent degradation of the newly formed oxacyclic ester.

Conclusion

2-Ethynylcyclohexan-1-ol is far more than a simple terminal alkyne; it is a sophisticated, bifunctional precursor capable of undergoing both standard cross-coupling and complex, cascade-driven cycloisomerizations. By strictly controlling the catalytic environment—choosing between Pd/Cu systems for linear extensions or Lewis acids for skeletal rearrangements—drug development professionals can rapidly access diverse, stereochemically rich chemical space.

References

  • PubChem Database. "2-Ethynylcyclohexan-1-ol | C8H12O | CID 11615162." National Center for Biotechnology Information. Available at:[Link]

  • University of Bologna (Unibo). "Supporting Information for Synthesis of Benzothienofuranones and dihydrobenzothienopyranones by palladium iodide‒ catalyzed cascade reactions." Available at: [Link]

  • Melany, M. L., Lock, G. A., & Thompson, D. W. "4-Chlorooctahydro-2H-1-benzopyrans and 4-chloro-4a,5,6,7,8,8a-hexahydro-2H-1-benzopyrans via the Lewis acid promoted cyclization of acetals derived from trans-2-vinylcyclohexanol and trans-2-ethynylcyclohexanol: synthesis, structure, and mechanism." The Journal of Organic Chemistry, 1985. ACS Publications. Available at:[Link]

  • OpenAIRE / Elsevier BV. "Synthesis of oxacyclic carboxylic esters by way of methoxycarbonyloxonium ions; Evidence for a cationic oxa-cope rearrangement." Tetrahedron Letters, 1988. Available at:[Link]

  • Cory, B. H. "Ligand Effect on Copper-Promoted Coupling Reactions: Analysis of Allenes as Pi-Bond Ligands." UCLA Electronic Theses and Dissertations, eScholarship, 2019. Available at:[Link]

  • Vidal, A. et al. "Acid-Promoted Cycloisomerizations of Phenylallenes Bearing Acetalic Functions at ortho Position: a Stereocontrolled Entry to Indeno-Fused Dioxepanes, Dioxocanes and Thioanalogues." Organic & Biomolecular Chemistry, ResearchGate, 2015. Available at:[Link]

  • DOI Repository. "Supporting Information: Gold-Catalyzed Tandem Oxidative Coupling Reaction between β-Ketoallenes and Electron-Rich Arenes." Available at:[Link]

Sources

Foundational

Boiling point and melting point of 2-ethynylcyclohexan-1-ol

An In-depth Technical Guide Topic: Physicochemical Properties of 2-Ethynylcyclohexan-1-ol: Boiling Point, Melting Point, and Experimental Considerations Audience: Researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: Physicochemical Properties of 2-Ethynylcyclohexan-1-ol: Boiling Point, Melting Point, and Experimental Considerations Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Ethynylcyclohexan-1-ol (C₈H₁₂O) is a functionalized cycloalkane of interest in synthetic chemistry and materials science.[1] A comprehensive understanding of its fundamental physicochemical properties, such as boiling and melting points, is critical for its synthesis, purification, handling, and application. This guide addresses the notable absence of well-documented physical constants for 2-ethynylcyclohexan-1-ol in the public domain. It provides a framework for researchers by outlining robust experimental protocols for its synthesis, purification, and the definitive determination of its melting and boiling points. Furthermore, it details the necessary analytical characterization techniques to ensure sample identity and purity, which are prerequisites for accurate physical measurements. The guide integrates established chemical principles with practical, field-proven methodologies to empower researchers in generating reliable data for this compound.

Introduction to 2-Ethynylcyclohexan-1-ol

2-Ethynylcyclohexan-1-ol is a secondary alcohol containing a terminal alkyne group on an adjacent carbon of a cyclohexane ring. This bifunctional structure offers multiple reaction sites, making it a versatile building block. A critical aspect of its chemistry is the existence of stereoisomers, primarily the cis and trans diastereomers, which arise from the relative orientation of the hydroxyl and ethynyl groups.

  • Cis Isomer (CAS 61967-61-1): The hydroxyl and ethynyl groups are on the same face of the cyclohexane ring.[2]

  • Trans Isomer (CAS 55506-28-0): The hydroxyl and ethynyl groups are on opposite faces of the ring.[3][]

The stereochemical arrangement profoundly influences the molecule's packing in the solid state and its intermolecular interactions in the liquid phase. Consequently, the cis and trans isomers are expected to exhibit distinct melting and boiling points. It is imperative to note that commercially available data for these specific isomers is scarce, and experimental determination is often necessary. For context, the related structural isomer, 1-ethynylcyclohexan-1-ol (CAS 78-27-3), is a low-melting solid with a melting point of 30-33 °C and a boiling point of approximately 180 °C at atmospheric pressure.[5][6]

Physicochemical Data Summary

The following table summarizes the available and predicted data for 2-ethynylcyclohexan-1-ol and its related isomers. The lack of reported boiling and melting points for the title compound underscores the importance of the experimental procedures detailed in this guide.

Property2-Ethynylcyclohexan-1-ol (Isomer Mixture)trans-2-Ethynylcyclohexan-1-olcis-2-Ethynylcyclohexan-1-ol1-Ethynylcyclohexan-1-ol (for comparison)
CAS Number 5877-41-8[1]55506-28-0[3]61967-61-1[2]78-27-3[5]
Molecular Formula C₈H₁₂O[1]C₈H₁₂O[3]C₈H₁₂O[2]C₈H₁₂O[5]
Molecular Weight 124.18 g/mol [1]124.18 g/mol 124.18 g/mol 124.18 g/mol [5]
Physical Form Data not availableColorless Liquid[3]Data not availableSolid[5]
Melting Point Experimentally Determined < Room Temperature[3]Experimentally Determined 30–33 °C[6]
Boiling Point Experimentally Determined Experimentally Determined Experimentally Determined 174-180 °C[7]
Density Data not availableData not availableData not available0.967 g/mL at 25 °C

Synthesis, Purification, and Characterization Workflow

Accurate determination of physical constants is contingent upon the purity of the sample. Therefore, a robust workflow encompassing synthesis, purification, and analytical verification is essential.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Measurement start Reactants (e.g., Cyclohexene Oxide, Lithium Acetylide) workup Aqueous Workup (Quenching, Extraction) start->workup Crude Product drying Drying (e.g., MgSO₄) workup->drying distill Purification (Fractional Distillation or Chromatography) drying->distill char Structural Characterization (NMR, IR, MS) distill->char Purified Sample mp Melting Point Determination char->mp bp Boiling Point Determination char->bp final Pure Product with Verified Properties mp->final bp->final

Caption: Overall workflow from synthesis to final property determination.

Proposed Synthesis

While specific literature protocols for 2-ethynylcyclohexan-1-ol are not abundant, a reliable synthesis can be designed based on fundamental principles of organic chemistry, analogous to the well-established synthesis of 1-ethynylcyclohexan-1-ol from cyclohexanone.[5] A logical approach involves the nucleophilic ring-opening of cyclohexene oxide with an acetylide anion.

Protocol: Synthesis via Epoxide Ring-Opening

  • Acetylide Preparation: In a three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve lithium acetylide ethylenediamine complex in anhydrous dimethyl sulfoxide (DMSO).

  • Epoxide Addition: Cool the solution to 0 °C in an ice bath. Add cyclohexene oxide dropwise to the stirred solution. Causality: The acetylide anion is a potent nucleophile that attacks one of the electrophilic carbons of the epoxide ring. The use of an aprotic polar solvent like DMSO facilitates this Sₙ2 reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Once the reaction is complete, cautiously quench the reaction mixture by pouring it into a cold saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water and then a saturated sodium chloride solution (brine). Causality: The water wash removes residual DMSO and inorganic salts, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product will likely contain unreacted starting material and side products. Fractional distillation is the preferred method for purifying liquids to determine their boiling point accurately.

Protocol: Purification by Fractional Distillation

  • Set up a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

  • Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently. Causality: The Vigreux column provides a large surface area for repeated vaporization-condensation cycles, allowing for the separation of components with different boiling points.

  • Collect the fraction that distills at a constant temperature. This temperature is the boiling point of the pure substance. For high-boiling compounds, distillation under reduced pressure is recommended to prevent decomposition.

Experimental Determination of Physical Constants

Boiling Point Determination

The boiling point is determined during the final fractional distillation step of the purification process.

G setup Assemble Fractional Distillation Apparatus sample Add Crude Sample & Boiling Chips to Flask setup->sample heat Apply Gradual Heat sample->heat equil Vapor Rises and Equilibrates in Column heat->equil collect Collect Distillate at Constant Temperature equil->collect record Record Stable Thermometer Reading as Boiling Point collect->record

Caption: Workflow for boiling point determination via distillation.

Melting Point Determination

If the purified product is a solid at room temperature, its melting point provides a sharp indicator of purity.

G prep Finely Grind Dry Sample load Pack Sample into Capillary Tube (2-3 mm) prep->load place Place in Melting Point Apparatus load->place heat_fast Heat Rapidly to ~15°C Below Expected MP place->heat_fast heat_slow Heat Slowly (1-2 °C/min) heat_fast->heat_slow observe Observe & Record Range: T₁ (First Drop) to T₂ (Fully Liquid) heat_slow->observe

Caption: Workflow for melting point determination.

Principle of Self-Validation: A pure compound exhibits a sharp melting range (typically < 1 °C). A broad or depressed melting range indicates the presence of impurities. This observation serves as an internal validation of the sample's purity.

Analytical Characterization for Structural Verification

Before accepting any measured physical data, the chemical identity and purity of the sample must be unequivocally confirmed.

  • Infrared (IR) Spectroscopy: This technique is ideal for confirming the presence of key functional groups.

    • O-H stretch: A broad absorption band around 3600-3200 cm⁻¹.

    • ≡C-H stretch: A sharp, strong absorption band around 3300 cm⁻¹.

    • C≡C stretch: A weak to medium absorption band around 2150-2100 cm⁻¹.

    • sp³ C-H stretch: Strong absorptions just below 3000 cm⁻¹.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR: Expect a signal for the acetylenic proton (~2-3 ppm), a signal for the proton on the carbon bearing the hydroxyl group (CH-OH, ~3.5-4.5 ppm), and a series of multiplets for the cyclohexane ring protons (~1-2.5 ppm). The coupling constants between the protons on C1 and C2 can help distinguish between cis and trans isomers.

    • ¹³C NMR: Expect signals for the two acetylenic carbons (~65-90 ppm), the carbon bearing the hydroxyl group (~60-75 ppm), and the remaining cyclohexane carbons.

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound. The electron ionization mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 124.18 g/mol .

Safety and Handling

  • Hazards: Assumed to be a combustible liquid that is harmful if swallowed and toxic in contact with skin.[11][12] It is expected to cause skin and serious eye irritation.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[11]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Keep away from heat, sparks, and open flames.[12][13]

Conclusion

The determination of the boiling and melting points of 2-ethynylcyclohexan-1-ol requires a systematic and rigorous experimental approach due to the current lack of published data. The process must begin with a reliable chemical synthesis, followed by meticulous purification, with fractional distillation being the method of choice for liquids. The identity and purity of the final product must be confirmed through a suite of analytical techniques (IR, NMR, MS) before its physical constants can be considered reliable. By following the integrated workflow and protocols outlined in this guide, researchers can confidently generate and report these fundamental physicochemical properties, contributing valuable data to the broader scientific community.

References

  • ChemicalBook. (2026, January 17). 2-ETHYLCYCLOHEXANOL - Safety Data Sheet.
  • PubChem. (n.d.). 2-Ethynylcyclohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18). 1-Ethynyl-1-cyclohexanol - Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Cyclohexanol - Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, May 14). 2-Ethyl-1-hexanol - Safety Data Sheet.
  • CompTox Chemicals Dashboard. (2025, October 15). Cyclohexanol, 1-ethynyl-, 1-acetate Properties. U.S. Environmental Protection Agency.
  • Wikipedia. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. Retrieved from [Link]

  • Stenutz, R. (n.d.). 1-ethynylcyclohexanol. Retrieved from [Link]

  • INCHEM. (2021). ICSC 0294 - 2-METHYLCYCLOHEXANOL. International Programme on Chemical Safety. Retrieved from [Link]

  • PubChem. (n.d.). AC1ODVI6. National Center for Biotechnology Information. Retrieved from [Link]

  • Otamukhamedova, G., et al. (2025).
  • PubChem. (n.d.). 1-Ethynylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2015, August 12). Solving a Structure Based on IR and NMR Spectra. Video.
  • ChemWhat. (n.d.). 1-Ethynyl-1-cyclohexanol CAS#: 78-27-3. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylhexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-. NIST Chemistry WebBook.
  • Google Patents. (n.d.). US4433194A - Purification of cyclohexane.
  • YouTube. (2021, June 15).
  • Chemistry LibreTexts. (2024, September 1). 2.2: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Sonogashira Cross-Coupling of 2-Ethynylcyclohexan-1-ol

Introduction & Mechanistic Rationale The [1] is a premier methodology in modern drug discovery and materials science for the construction of C(sp²)–C(sp) bonds. It enables the direct coupling of terminal alkynes with ary...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The [1] is a premier methodology in modern drug discovery and materials science for the construction of C(sp²)–C(sp) bonds. It enables the direct coupling of terminal alkynes with aryl or vinyl halides under mild conditions.

When utilizing functionalized aliphatic alkynes such as 2-ethynylcyclohexan-1-ol (a β -hydroxy alkyne or homopropargylic alcohol), synthetic chemists must navigate the potential interference of the free secondary hydroxyl group. Unprotected alcohols in the presence of transition metals and bases can sometimes undergo deleterious side reactions, such as base-catalyzed Meyer-Schuster rearrangements or unwanted cyclizations. However, the mild, room-temperature conditions afforded by a highly optimized Palladium/Copper co-catalyzed system typically obviate the need for hydroxyl protecting groups, provided the catalytic cycle is rigorously controlled and deoxygenated [2].

The Dual-Catalytic Cycle & Causality

The efficiency of this protocol relies on a self-sustaining, dual-catalytic system. Understanding the causality behind these intersecting cycles is critical for troubleshooting and scaling the reaction.

  • The Palladium Cycle : The air-stable Pd(II) pre-catalyst is reduced in situ to the active, electron-rich Pd(0) species. This active catalyst undergoes rate-determining oxidative addition into the aryl halide bond.

  • The Copper Cycle : The Cu(I) co-catalyst coordinates to the alkyne's π -system. This coordination significantly increases the acidity of the terminal alkyne proton, allowing the amine base to deprotonate it and form a highly nucleophilic copper acetylide [3].

  • Intersection (Transmetalation) : The copper acetylide transfers the alkyne to the Pd(II) center, displacing the halide. Subsequent reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.

CatalyticCycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Active Catalyst PdOx Pd(II)(Ar)(X)L₂ Oxidative Addition Pd0->PdOx + Ar-X PdTrans Pd(II)(Ar)(C≡CR)L₂ Transmetalation PdOx->PdTrans Transmetalation PdTrans->Pd0 Reductive Elimination Product Ar-C≡C-R Coupled Product PdTrans->Product CuI CuX Co-Catalyst CuAc Cu-C≡CR Copper Acetylide CuI->CuAc + Alkyne, - HX CuAc->PdTrans Transfers Acetylide CuAc->CuI Regenerates CuX Alkyne 2-Ethynylcyclohexan-1-ol (Terminal Alkyne) Alkyne->CuAc + Base, + CuX ArX Aryl Halide (Ar-X) ArX->PdOx

Figure 1: Dual catalytic cycle of the Sonogashira coupling highlighting Pd and Cu intermediates.

Reaction Condition Optimization

To achieve high-fidelity coupling with 2-ethynylcyclohexan-1-ol without protecting the hydroxyl group, the reaction parameters must be tightly controlled. The table below summarizes the optimal conditions derived from recent electrooxidation and synthetic methodology studies [4], alongside the mechanistic rationale for each choice.

ParameterSelected ConditionAlternativeQuantitative/Mechanistic Rationale
Catalyst Loading 2.0 mol% PdCl₂(PPh₃)₂5.0–10.0 mol%2.0 mol% provides an optimal balance, achieving >90% yield without excessive Pd-black precipitation.
Co-Catalyst Loading 3.0 mol% CuICopper-freeCuI accelerates the reaction rate by >50x via the highly nucleophilic copper acetylide intermediate.
Base / Solvent Triethylamine (TEA)DMF + DiisopropylamineTEA serves a dual role, maintaining a high local base concentration (pKa ~10.7) to drive alkyne deprotonation.
Temperature 25 °C (15 hours)60 °C (2 hours)Ambient temperature suppresses hydroxyl-driven side reactions (e.g., Meyer-Schuster rearrangement).

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage. The procedure is scaled for 2.0 mmol of an aryl iodide (e.g., 2-iodothioanisole).

Workflow Step1 1. Preparation Dry Schlenk flask Add Pd & Cu catalysts Step2 2. Atmosphere Evacuate & backfill with N₂ (x3) Step1->Step2 Step3 3. Reagents Add Ar-X, Alkyne, & degassed TEA Step2->Step3 Step4 4. Reaction Stir at 25 °C for 15 hours Step3->Step4 Step5 5. Workup NH₄Cl quench EtOAc extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the Sonogashira coupling of terminal alkynes.

Step-by-Step Methodology

1. Reagent & Equipment Preparation

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then allow it to cool under a stream of dry Nitrogen (N₂).

  • Causality: Moisture can lead to the hydration of the alkyne, while oxygen promotes unwanted Glaser homocoupling.

2. Catalyst Loading

  • Add 2-iodothioanisole (500 mg, 2.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (28 mg, 0.04 mmol, 2.0 mol%), and CuI (11.4 mg, 0.06 mmol, 3.0 mol%) to the flask.

  • Seal the flask with a rubber septum. Perform three cycles of vacuum evacuation and N₂ backfilling.

3. Solvent & Substrate Addition

  • In a separate dry flask, rigorously degas 8.0 mL of anhydrous Triethylamine (TEA) by sparging with N₂ for 15 minutes or utilizing the Freeze-Pump-Thaw method.

  • Using a gastight syringe, transfer the degassed TEA into the reaction flask.

  • Add trans-2-ethynylcyclohexan-1-ol (300 mg, 2.4 mmol, 1.2 equiv) dropwise via syringe.

  • Self-Validation Checkpoint: Upon addition of the alkyne and stirring, the initial yellow/tan suspension should transition to a deep brown or black solution within 15–30 minutes. This color change visually confirms the reduction of Pd(II) to the active Pd(0) species.

4. Reaction Execution

  • Stir the reaction mixture at 25 °C for 15 hours under a positive pressure of N₂.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The disappearance of the UV-active aryl iodide spot indicates reaction completion.

5. Quench & Workup

  • Dilute the reaction mixture with Ethyl Acetate (20 mL) and quench by adding 20 mL of a saturated aqueous NH₄Cl solution.

  • Causality: The NH₄Cl quench is critical. It mildly neutralizes the strongly basic TEA and coordinates with the copper co-catalyst to form water-soluble copper-amine complexes (often visible as a faint blue tint in the aqueous layer). This prevents copper salts from precipitating and causing stubborn emulsions.

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with saturated NH₄Cl until the aqueous phase reaches a neutral pH, followed by a final brine wash (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

6. Purification

  • Purify the crude product via flash column chromatography on silica gel.

  • Eluent Gradient: Begin with 9:1 Hexane/EtOAc and gradually increase polarity to 6:4 Hexane/EtOAc. The presence of the free hydroxyl group on the cyclohexyl ring makes the product significantly more polar than the starting aryl iodide, allowing for easy separation.

Troubleshooting & Analytical Validation

  • Glaser Homocoupling (Diyne Formation): If a highly non-polar, UV-active spot appears on the TLC plate, oxygen has infiltrated the system, causing the Cu-catalyzed oxidative dimerization of 2-ethynylcyclohexan-1-ol. Ensure rigorous degassing of the TEA and check the integrity of the Schlenk line seals.

  • Dehalogenation of Aryl Halide: If the aryl iodide is consumed but the product yield is low, the Pd catalyst may be facilitating hydrodehalogenation. Ensure the TEA is strictly anhydrous, as trace water can act as a proton source for this side reaction.

References

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Organic-Chemistry.org. Available at:[Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." LibreTexts. Available at:[Link]

  • Gabriele, B., et al. (2026). "Investigation of Hydrazine Electrooxidation Performance of Dihydrobenzothienopyranone Derivatives." ACS Omega. Available at: [Link]

Application

Application Notes and Protocols for 2-Ethynylcyclohexan-1-ol in CuAAC Click Chemistry

Introduction: The Strategic Advantage of 2-Ethynylcyclohexan-1-ol in Click Chemistry The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has transformed molecular synthesis acr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of 2-Ethynylcyclohexan-1-ol in Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has transformed molecular synthesis across diverse scientific disciplines, from drug discovery to materials science.[1][2][3] This reaction's appeal lies in its high efficiency, broad functional group tolerance, and the formation of a stable triazole linkage under mild, often aqueous, conditions.[1][4] Within the vast landscape of alkyne building blocks, 2-ethynylcyclohexan-1-ol presents a unique combination of a reactive terminal alkyne and a stereogenic secondary alcohol on a conformationally well-defined cyclohexane scaffold. This trifecta of features makes it a particularly valuable reagent for introducing three-dimensional complexity and a versatile functional handle for subsequent chemical modifications. These application notes provide a comprehensive guide to leveraging 2-ethynylcyclohexan-1-ol in CuAAC reactions, offering detailed mechanistic insights and robust experimental protocols for researchers in drug development and chemical biology.

Mechanistic Considerations: A Dinuclear Pathway to Precision

The CuAAC reaction proceeds via a mechanism that is more intricate than a simple concerted cycloaddition. It is now widely accepted that the reaction is mediated by a dinuclear copper intermediate, which accounts for the remarkable rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition.[2][5]

The catalytic cycle can be dissected into several key steps:

  • Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of the terminal alkyne of 2-ethynylcyclohexan-1-ol to a copper(I) species. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper(I) acetylide.[2][5] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as CuSO₄, through reduction by sodium ascorbate.[1][6]

  • Coordination of the Azide: The organic azide then coordinates to a second copper(I) center, bringing the two reactive partners into close proximity.

  • Cycloaddition and Formation of a Six-Membered Metallacycle: The azide undergoes nucleophilic attack on the activated alkyne, leading to the formation of a six-membered copper-containing metallacycle intermediate.[1]

  • Ring Contraction and Product Release: This metallacycle is unstable and rapidly rearranges to a more stable triazolide-copper complex. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[1][5]

The secondary hydroxyl group of 2-ethynylcyclohexan-1-ol is generally well-tolerated in CuAAC reactions and can serve as a valuable handle for post-click modifications, enhancing the molecular diversity of the resulting triazole products.

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Cu_I->Cu_Acetylide + Alkyne Alkyne 2-Ethynylcyclohexan-1-ol Alkyne->Cu_Acetylide Metallacycle Six-Membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Organic Azide (R-N3) Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis Product->Cu_I Regenerates Catalyst

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Experimental Protocols

General Considerations and Reagent Preparation
  • Reagent Purity: The purity of 2-ethynylcyclohexan-1-ol and the organic azide is crucial for optimal reaction outcomes. It is recommended to use freshly purified or commercially available high-purity reagents.

  • Solvent Selection: A variety of solvents can be used for CuAAC reactions, with mixtures of water and a co-solvent such as t-butanol, DMSO, or THF being common. The choice of solvent will depend on the solubility of the substrates. For bioconjugation applications, aqueous buffer systems are preferred.[1][7]

  • Copper Source and Ligand: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is a commonly used and inexpensive copper source. The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents, is highly recommended. Ligands protect the Cu(I) from oxidation and disproportionation and can accelerate the reaction.[8][9][10]

  • Reducing Agent: A fresh solution of sodium ascorbate should be prepared immediately before use to ensure its reducing capacity.

Protocol 1: General Synthesis of a 1,2,3-Triazole using 2-Ethynylcyclohexan-1-ol

This protocol describes a general procedure for the CuAAC reaction in a common solvent system.

Materials:

  • 2-Ethynylcyclohexan-1-ol

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, for organic solvents)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-ethynylcyclohexan-1-ol (1.0 eq.) and the organic azide (1.05 eq.) in a 1:1 mixture of t-BuOH and water to a final concentration of 0.1-0.5 M.

  • If using a ligand, add TBTA (0.1 eq.) to the reaction mixture.

  • In a separate vial, prepare a fresh 1 M solution of sodium ascorbate in deionized water.

  • In another vial, prepare a 0.5 M solution of CuSO₄·5H₂O in deionized water.

  • Add the sodium ascorbate solution (0.2-0.3 eq.) to the reaction mixture, followed by the CuSO₄·5H₂O solution (0.05-0.1 eq.).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 1-12 hours), dilute the reaction mixture with water.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

ParameterRecommended ConditionRationale
Solvent 1:1 t-BuOH/WaterGood for a wide range of substrate polarities.
Temperature Room TemperatureMild conditions preserve sensitive functional groups.[1]
Catalyst Loading 5-10 mol% CuSO₄Sufficient for efficient catalysis.
Reducing Agent 20-30 mol% Sodium AscorbateEnsures reduction of Cu(II) to active Cu(I).[1]
Ligand (Optional) 10 mol% TBTAStabilizes Cu(I) and accelerates the reaction.[10]
Protocol 2: Bioconjugation of a Peptide with 2-Ethynylcyclohexan-1-ol Derivative

This protocol outlines the labeling of an azide-modified peptide with a derivative of 2-ethynylcyclohexan-1-ol in an aqueous buffer.

Materials:

  • Azide-modified peptide

  • 2-Ethynylcyclohexan-1-ol derivative (e.g., activated ester for amine coupling)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aminoguanidine hydrochloride (optional, to scavenge reactive byproducts)

Procedure:

  • Dissolve the azide-modified peptide in PBS buffer to a final concentration of 1-10 mg/mL.

  • Add the 2-ethynylcyclohexan-1-ol derivative to the peptide solution (1.5-5 eq.).

  • In a separate microcentrifuge tube, prepare a premixed solution of CuSO₄ (10 eq. relative to peptide) and THPTA (50 eq. relative to peptide) in PBS.

  • Add the CuSO₄/THPTA solution to the peptide/alkyne mixture.

  • If desired, add aminoguanidine hydrochloride to a final concentration of 5 mM.[7]

  • Initiate the reaction by adding a fresh solution of sodium ascorbate (20-50 eq. relative to peptide).

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • The labeled peptide can be purified by size-exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents and the copper catalyst.

Experimental_Workflow cluster_1 Experimental Workflow Reagent_Prep Reagent Preparation (Alkyne, Azide, Catalyst) Reaction_Setup Reaction Setup (Solvent, Stoichiometry) Reagent_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Workup and Extraction Reaction_Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A generalized experimental workflow for a CuAAC reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (Cu(I) oxidized)Prepare fresh sodium ascorbate solution. Use a stabilizing ligand (THPTA/TBTA). Degas solvents to remove oxygen.
Poor substrate solubilityTry different solvent systems (e.g., DMSO/water, THF/water).
Steric hindranceIncrease reaction temperature (e.g., 40-60 °C). Increase catalyst and ligand loading.
Side Product Formation Alkyne homocoupling (Glaser coupling)Ensure a sufficient excess of sodium ascorbate is present.[1] Maintain an inert atmosphere if possible.
Degradation of biomoleculesUse a biocompatible ligand like THPTA. Minimize reaction time. Consider copper-free click chemistry alternatives if sensitivity is high.
Difficulty in Purification Residual copperWash the organic extract with an aqueous solution of EDTA or ammonia. Use a copper-scavenging resin.

Applications in Drug Discovery and Development

The unique structural features of 2-ethynylcyclohexan-1-ol make it a valuable tool in medicinal chemistry and drug development.

  • Scaffold for 3D Diversity: The cyclohexane ring provides a rigid, three-dimensional scaffold that can be used to explore chemical space more effectively than linear or planar molecules. This is particularly important for targeting complex protein-protein interactions.[11]

  • Combinatorial Library Synthesis: The "click" reaction's reliability allows for the rapid generation of libraries of compounds for high-throughput screening.[12][13] By varying the azide component, a diverse range of functionalities can be appended to the 2-ethynylcyclohexan-1-ol core.

  • Bioconjugation: The hydroxyl group on the cyclohexane ring can be further functionalized, for example, by attaching it to a larger biomolecule, a fluorescent tag, or a drug payload.[14][] This allows for the creation of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic probes.[16][17]

Conclusion

2-Ethynylcyclohexan-1-ol is a versatile and powerful building block for CuAAC click chemistry. Its unique combination of a reactive alkyne, a functionalizable hydroxyl group, and a three-dimensional cyclic scaffold provides chemists with a valuable tool for the synthesis of complex molecules with applications in drug discovery, bioconjugation, and materials science. The protocols and insights provided in these application notes are intended to enable researchers to effectively utilize this reagent in their synthetic endeavors.

References

  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Unfolding Potential of Click Chemistry in Bioconjugation: A Review | ChemRxiv. (n.d.). ChemRxiv. Retrieved March 27, 2026, from [Link]

  • Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery - Research and Reviews. (2024, March 29). Research and Reviews. Retrieved March 27, 2026, from [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Recent updates in click and computational chemistry for drug discovery and development. (2023, February 6). Frontiers. Retrieved March 27, 2026, from [Link]

  • Full article: Recent applications of click chemistry in drug discovery - Taylor & Francis. (2019, May 16). Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

  • Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate - ACS Publications. (2021, January 22). American Chemical Society Publications. Retrieved March 27, 2026, from [Link]

  • Recent applications of click chemistry in drug discovery - PubMed. (2019, August 15). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • (PDF) Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • An Overview of Recent Advances in Biomedical Applications of Click Chemistry. (2021, July 28). MDPI. Retrieved March 27, 2026, from [Link]

  • Computational studies of the CuAAC reaction mechanism with diimine and phosphorus ligands for the synthesis of 1,4-disubstituted 1,2,3-triazoles. (n.d.). Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction | Organic Letters - ACS Publications. (2010, September 29). American Chemical Society Publications. Retrieved March 27, 2026, from [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (2011, December 15). Jena Bioscience. Retrieved March 27, 2026, from [Link]

  • Cu-Catalyzed AziderAlkyne Cycloaddition - Moodle@Units. (n.d.). Moodle@Units. Retrieved March 27, 2026, from [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04435A. (2025, November 11). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. (2009, November 26). Jena Bioscience. Retrieved March 27, 2026, from [Link]

  • A new synthetic pathway based on one-pot sequential aza-Michael addition and photoCuAAC click reactions. (n.d.). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution | Journal of the American Chemical Society - ACS Publications. (2019, March 19). American Chemical Society Publications. Retrieved March 27, 2026, from [Link]

  • 2-Ethynylcyclohexan-1-ol | C8H12O | CID 11615162 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. (n.d.). E3S Web of Conferences. Retrieved March 27, 2026, from [Link]

  • A Comprehensive Guide to Click Chemistry Reaction - Labinsights. (2024, October 22). Labinsights. Retrieved March 27, 2026, from [Link]

  • Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. (n.d.). Mol-Instincts. Retrieved March 27, 2026, from [Link]

  • Recent Fascinating Aspects of the CuAAC Click Reaction | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • 一「點」就通!點擊化學(Click chemistry) 妙用無窮 - 伯森生技. (2022, August 17). Biosciences. Retrieved March 27, 2026, from [Link]

  • US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents. (n.d.). Google Patents.

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Method

Protecting Group Strategies for 2-Ethynylcyclohexan-1-ol Hydroxyl Groups: A Detailed Guide

Introduction In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] The molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] The molecule 2-ethynylcyclohexan-1-ol presents a common challenge where the reactivity of the secondary hydroxyl group can interfere with reactions targeting other parts of the molecule, particularly the terminal alkyne. This guide provides a comprehensive overview of protecting group strategies for the hydroxyl moiety of 2-ethynylcyclohexan-1-ol, offering in-depth analysis of experimental choices, detailed protocols, and a comparative framework to aid researchers in selecting the optimal strategy for their specific synthetic needs.

The Imperative for Protection: Navigating Reactivity

The hydroxyl group of 2-ethynylcyclohexan-1-ol is a nucleophilic and weakly acidic proton source. This inherent reactivity can lead to undesirable side reactions in the presence of various reagents, including:

  • Strongly basic reagents: Organometallics (e.g., Grignard or organolithium reagents) and hydrides will deprotonate the alcohol.[2]

  • Oxidizing agents: The secondary alcohol is susceptible to oxidation to a ketone.

  • Electrophilic reagents: Acylation, alkylation, or silylation intended for other functional groups may also occur at the hydroxyl position.

Therefore, temporarily masking the hydroxyl group as a less reactive derivative is often a crucial step to ensure the success of a synthetic sequence.

Selecting the Ideal Protecting Group: A Multifaceted Decision

The choice of a protecting group is not a one-size-fits-all decision. It requires careful consideration of the overall synthetic plan. An ideal protecting group should be:

  • Easy to install: The protection reaction should proceed in high yield under mild conditions that do not affect other functional groups, such as the ethynyl group.

  • Stable: The protected group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Easy to remove: The deprotection should also occur in high yield under mild and selective conditions, leaving the rest of the molecule intact.[3]

  • Orthogonal: In complex syntheses with multiple protecting groups, each group should be removable without affecting the others.[3]

The following sections will explore the most common and effective protecting group strategies for secondary alcohols like 2-ethynylcyclohexan-1-ol, focusing on silyl ethers, benzyl ethers, and esters.

Silyl Ethers: The Versatile Workhorse

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, varied stability, and mild deprotection methods.[2] The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[4][5]

Common Silyl Ethers and Their Relative Stabilities

The general order of stability for commonly used silyl ethers is as follows:

  • Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS[4][6]

  • Basic Conditions: The stability order is generally similar, with bulkier groups providing greater stability.

  • Fluoride-based Deprotection: The reactivity towards fluoride ions follows a different trend: TMS < TES < TIPS < TBDMS < TBDPS[6]

This differential stability allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule.

Data Presentation: Comparison of Common Silyl Ether Protecting Groups
Protecting GroupAbbreviationCommon Protection ReagentsCommon Deprotection ReagentsRelative Stability
TrimethylsilylTMSTMSCl, Imidazole, DCMK₂CO₃, MeOH; Acetic Acid, THF, H₂OLow
TriethylsilylTESTESCl, Imidazole, DMFAcetic Acid, THF, H₂O; p-TsOH, MeOHModerate
tert-ButyldimethylsilylTBDMS (TBS)TBDMSCl, Imidazole, DMFTBAF, THF; Acetic Acid, THF, H₂OHigh
TriisopropylsilylTIPSTIPSCl, Imidazole, DMFTBAF, THF; HF-PyridineVery High
tert-ButyldiphenylsilylTBDPSTBDPSCl, Imidazole, DMFTBAF, THF; HF-PyridineVery High
Experimental Protocol: Protection of 2-Ethynylcyclohexan-1-ol with TBDMS

This protocol details the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, a robust and commonly used protecting group.

Materials:

  • 2-Ethynylcyclohexan-1-ol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-ethynylcyclohexan-1-ol (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBDMS-protected 2-ethynylcyclohexan-1-ol.

Experimental Protocol: Deprotection of TBDMS-protected 2-Ethynylcyclohexan-1-ol

Materials:

  • TBDMS-protected 2-ethynylcyclohexan-1-ol

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected 2-ethynylcyclohexan-1-ol (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add the 1 M TBAF solution in THF (1.5 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The deprotection is usually rapid, often completing within 30 minutes to 2 hours.[7]

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volume of THF).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Benzyl Ethers: Robust Protection with Orthogonal Deprotection

Benzyl (Bn) ethers are another popular choice for protecting alcohols, particularly when stability to a wide range of acidic and basic conditions is required.[8][9] Their key advantage lies in their orthogonal deprotection method: catalytic hydrogenolysis, which does not affect most other common protecting groups.[10][11]

Experimental Protocol: Protection of 2-Ethynylcyclohexan-1-ol with a Benzyl Group

This protocol employs the Williamson ether synthesis to form the benzyl ether.

Materials:

  • 2-Ethynylcyclohexan-1-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-ethynylcyclohexan-1-ol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).

Experimental Protocol: Deprotection of Benzyl-protected 2-Ethynylcyclohexan-1-ol

Caution: Hydrogen gas is flammable. This procedure should be performed in a well-ventilated fume hood. The palladium on carbon catalyst may be pyrophoric and should be handled with care.

Materials:

  • Benzyl-protected 2-ethynylcyclohexan-1-ol

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

  • Monitor the reaction by TLC. Important Note: Catalytic hydrogenation can also reduce the alkyne.[10] Careful monitoring is crucial to stop the reaction after the benzyl group is cleaved but before the alkyne is reduced. The use of specific catalysts or conditions may be necessary to achieve selectivity.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[8]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification by column chromatography may be necessary.

Ester Protecting Groups: A Cost-Effective and Readily Cleavable Option

Ester protecting groups, such as acetate (Ac) and pivaloate (Piv), offer a cost-effective and straightforward method for protecting alcohols.[12] They are generally stable to acidic conditions but are readily cleaved by basic hydrolysis.[12][13]

Experimental Protocol: Protection of 2-Ethynylcyclohexan-1-ol as an Acetate Ester

Materials:

  • 2-Ethynylcyclohexan-1-ol

  • Acetic anhydride (Ac₂O)

  • Pyridine or Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-ethynylcyclohexan-1-ol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (or triethylamine) (1.5 eq) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

Experimental Protocol: Deprotection of Acetyl-protected 2-Ethynylcyclohexan-1-ol

Materials:

  • Acetyl-protected 2-ethynylcyclohexan-1-ol

  • Potassium carbonate (K₂CO₃) or Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the acetyl-protected alcohol (1.0 eq) in methanol.

  • Add a solution of potassium carbonate (2.0 eq) in a small amount of water, or a catalytic amount of sodium methoxide.

  • Stir the mixture at room temperature and monitor the reaction by TLC.[4]

  • Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl or acetic acid) if necessary.

  • Remove the methanol under reduced pressure.

  • Add water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected alcohol.

Decision-Making Workflow for Protecting Group Selection

The following diagram provides a simplified workflow to guide the selection of a suitable protecting group for 2-ethynylcyclohexan-1-ol based on the planned subsequent reaction conditions.

Protecting_Group_Selection Start Synthetic Plan for 2-Ethynylcyclohexan-1-ol Conditions Anticipated Reaction Conditions? Start->Conditions Acidic Strongly Acidic? Conditions->Acidic Acid-labile reagents? Basic Strongly Basic? Conditions->Basic Base-labile reagents? Reductive Reductive (e.g., H₂/Pd)? Conditions->Reductive Reductive reagents? Silyl Use Silyl Ether (e.g., TBDMS, TIPS) Acidic->Silyl No Benzyl Use Benzyl Ether Acidic->Benzyl Yes Ester Use Ester (e.g., Acetate) Acidic->Ester Yes Basic->Silyl Yes Basic->Benzyl Yes Basic->Ester No Reductive->Silyl Yes Reductive->Benzyl No Reductive->Ester Yes Consider_Other Consider Alternative Protecting Groups Reductive->Consider_Other If alkyne reduction is also desired

Caption: Decision workflow for selecting a protecting group.

Conclusion

The successful synthesis of complex molecules containing 2-ethynylcyclohexan-1-ol often hinges on the strategic protection of its hydroxyl group. Silyl ethers offer a wide range of stabilities and mild deprotection conditions, making them a versatile first choice. Benzyl ethers provide robustness towards a broad spectrum of reagents and an orthogonal deprotection pathway. Ester protecting groups present a simple and economical option, particularly when subsequent steps do not involve basic conditions. By carefully considering the stability of each protecting group in the context of the overall synthetic route, researchers can navigate the challenges of multi-step synthesis and achieve their target molecules with greater efficiency and success.

References

  • University of Calgary. Alcohol Protecting Groups. [Link]

  • Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]

  • Narayan, C., et al. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. PMC. [Link]

  • Taylor, A. W., et al. Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Taylor & Francis Online. [Link]

  • Kumar, P., et al. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Wu, Y.-Q., et al. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry - ACS Publications. [Link]

  • PG CHEMISTRY LECTURES. Protecting Group Chemistry: Esters as protecting group for alcohols. YouTube. [Link]

  • SlideShare. Protection of OH group of alcohol. [Link]

  • J&K Scientific LLC. Benzyl Deprotection of Alcohols. [Link]

  • ACS GCI Pharmaceutical Roundtable. Ester Deprotection - Wordpress. [Link]

  • Gelest. Silicon-Based Protecting Agents - Gelest Technical Library. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • Roy, S., et al. Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

  • ResearchGate. Deprotection of benzyl ethers using DDQ. [Link]

  • Chem-Station Int. Ed. Silyl Protective Groups. [Link]

  • Organic Syntheses. Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. [Link]

  • Wikipedia. Protecting group. [Link]

  • Salomon, C. J., et al. Recent developments in chemical deprotection of ester functional group. PDF. [Link]

  • SynArchive. Protection of Alcohol by Ether. [Link]

  • The Organic Chemistry Tutor. 26.02 Silyl Ethers as Protecting Groups. YouTube. [Link]

  • SynArchive. Protection of Alcohol by Ester. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • UT Southwestern. Protecting Groups in Organix Synthesis - Ready Lab. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • University of Bristol. Protective Groups in Synthetic Organic Chemistry. [Link]

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Application

Application Note: Step-by-Step Oxidation of 2-Ethynylcyclohexan-1-ol to Ketone Derivatives

Executive Summary & Strategic Rationale For researchers and drug development professionals, 2-ethynylcyclohexan-1-ol serves as a highly versatile bifunctional building block. Because it contains both a secondary alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

For researchers and drug development professionals, 2-ethynylcyclohexan-1-ol serves as a highly versatile bifunctional building block. Because it contains both a secondary alcohol and a terminal alkyne, converting this substrate into specific ketone derivatives presents a classic chemoselectivity challenge. Uncontrolled oxidation can lead to complex mixtures, over-oxidation, or substrate degradation.

This guide establishes field-proven, self-validating protocols to selectively access three distinct ketone targets:

  • 2-Ethynylcyclohexan-1-one : Achieved via chemoselective alcohol oxidation.

  • 2-Acetylcyclohexan-1-ol : Achieved via Markovnikov-selective alkyne hydration.

  • 2-Acetylcyclohexan-1-one : A β-diketone achieved via a strategic two-step sequential protocol.

Mechanistic Causality & Reaction Design

Successful functionalization of 2-ethynylcyclohexan-1-ol requires avoiding traditional harsh reagents (e.g., Jones reagent or strong bases) due to the inherent instability of the intermediate products.

The Risk of Retro-Aldol Cleavage and Dehydration: Hydrating the alkyne yields a β-hydroxy ketone (2-acetylcyclohexan-1-ol). Under strongly acidic conditions (such as those used in traditional HgSO₄-catalyzed hydrations) or basic conditions (such as the Et₃N quench in Swern oxidations), β-hydroxy ketones are highly susceptible to retro-aldol cleavage or dehydration to form 1-acetylcyclohexene.

Catalyst & Reagent Selection:

  • Alcohol Oxidation: is selected for its near-neutral operating pH and mild reaction conditions[1]. To optimize the protocol, a stoichiometric amount of water is added. This strategically accelerates the ligand exchange on the hypervalent iodine center, drastically reducing reaction times while preserving the sensitive terminal alkyne[2].

  • Alkyne Hydration: To bypass toxic mercury salts and acidic promoters, we utilize a neutral Gold(I) N-heterocyclic carbene complex, [(IPr)AuCl], activated by AgOTf. This catalytic system provides strict , safeguarding the structural integrity of the resulting β-hydroxy ketone[3].

Pathway Visualization

G Substrate 2-Ethynylcyclohexan-1-ol (Starting Material) Ketone1 2-Ethynylcyclohexan-1-one (Alkynyl Ketone) Substrate->Ketone1 DMP, CH2Cl2, rt (Alcohol Oxidation) Ketone2 2-Acetylcyclohexan-1-ol (β-Hydroxy Ketone) Substrate->Ketone2 [(IPr)AuCl]/AgOTf, H2O (Alkyne Hydration) Diketone 2-Acetylcyclohexan-1-one (β-Diketone) Ketone1->Diketone [(IPr)AuCl]/AgOTf, H2O (Alkyne Hydration) Ketone2->Diketone DMP, CH2Cl2, rt (Alcohol Oxidation)

Divergent and sequential oxidation pathways of 2-ethynylcyclohexan-1-ol to ketone derivatives.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Oxidation to 2-Ethynylcyclohexan-1-one

This protocol selectively oxidizes the secondary alcohol while leaving the terminal alkyne untouched.

  • Initialization: In a round-bottom flask, dissolve 2-ethynylcyclohexan-1-ol (5.0 mmol, 621 mg) in wet CH₂Cl₂ (25 mL). Add exactly 1.1 equivalents of H₂O (99 µL). Causality: The precise addition of water hydrolyzes one acetate ligand on DMP, forming a highly active intermediate that accelerates the oxidation.

  • Oxidation: Cool the mixture to 0 °C using an ice bath. Add Dess-Martin Periodinane (6.0 mmol, 2.54 g) in three portions to safely manage the mild exotherm. Remove the ice bath and stir at room temperature for 1.5 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the KMnO₄-active starting material spot (yellow against a purple background) is entirely replaced by a higher-R_f spot corresponding to the ketone.

  • Self-Validating Quench: Pour the reaction mixture into an Erlenmeyer flask containing 25 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Validation: The initially cloudy white suspension (iodine byproducts) will completely dissolve into two clear, distinct liquid phases. This physical change confirms the total neutralization of acetic acid and the reduction of excess oxidant.

  • Isolation: Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 15 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Chemoselective Hydration to 2-Acetylcyclohexan-1-ol

This protocol selectively hydrates the terminal alkyne to a methyl ketone without oxidizing the alcohol.

  • Catalyst Activation: In a reaction vial shielded from light with aluminum foil, combine [(IPr)AuCl] (0.05 mmol, 31 mg, 1 mol%) and AgOTf (0.05 mmol, 13 mg, 1 mol%) in 1,4-dioxane (10 mL). Stir for 10 minutes. Causality: AgOTf abstracts the chloride ligand, generating the highly active cationic gold species. Light shielding prevents the photoreduction of silver to Ag(0), which would deactivate the catalytic cycle.

  • Hydration: Add H₂O (7.5 mmol, 135 µL) followed by 2-ethynylcyclohexan-1-ol (5.0 mmol, 621 mg). Seal the vial and heat to 60 °C for 4 hours.

  • In-Process Validation: Monitor via TLC. The conversion is confirmed by the appearance of a highly polar spot (due to the hydrogen-bonding β-hydroxy ketone motif). Additionally, IR spectroscopy can be used to confirm the disappearance of the sharp alkyne C-H stretch at ~3300 cm⁻¹.

  • Workup: Cool the mixture to room temperature and filter it through a short plug of silica gel, eluting with EtOAc. Causality: The silica plug traps the heavy metal salts, preventing catalyst carryover that could trigger retro-aldol decomposition during solvent evaporation. Concentrate and purify.

Protocol C: Sequential Synthesis of 2-Acetylcyclohexan-1-one (β-Diketone)

Strategic Note: When targeting the fully oxidized β-diketone, order of operations is critical . You must perform the alkyne hydration (Protocol B) before the alcohol oxidation (Protocol A).

  • Why? If you oxidize the alcohol first, you generate 2-ethynylcyclohexan-1-one. The α-proton between the ketone and the alkyne becomes highly acidic, and the alkyne becomes electron-deficient. Hydrating this deactivated system is sluggish and prone to polymerization. By hydrating first, the electron-rich alkyne reacts smoothly, and the resulting β-hydroxy ketone is easily oxidized by DMP.

Procedure: Subject the purified 2-acetylcyclohexan-1-ol obtained from Protocol B to the exact oxidation conditions described in Protocol A (using 1.5 equivalents of DMP to ensure complete conversion).

Quantitative Data & Reaction Metrics

SubstrateTransformationReagents & CatalystTimeTempYield (%)Chemoselectivity
2-Ethynylcyclohexan-1-ol Alcohol OxidationDMP (1.2 eq), H₂O (1.1 eq), CH₂Cl₂1.5 h25 °C88%>99% (Alkyne intact)
2-Ethynylcyclohexan-1-ol Alkyne Hydration[(IPr)AuCl]/AgOTf (1 mol%), H₂O4.0 h60 °C92%>99% (Alcohol intact)
2-Acetylcyclohexan-1-ol Alcohol OxidationDMP (1.5 eq), H₂O (1.1 eq), CH₂Cl₂2.0 h25 °C85%N/A (Yields β-diketone)

References

  • Dess, D. B.; Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". Journal of Organic Chemistry. URL: [Link]

  • Meyer, S. D.; Schreiber, S. L. (1994). "Acceleration of the Dess-Martin Oxidation by Water". Journal of Organic Chemistry. URL: [Link]

  • Marion, N.; Ramón, R. S.; Nolan, S. P. (2009). "[(NHC)AuI]-Catalyzed Acid-Free Hydration of Terminal Alkynes". Journal of the American Chemical Society. URL: [Link]

Sources

Method

Application Note: Strategies for the Enantioselective Synthesis of 2-Ethynylcyclohexan-1-ol

Strategic Context & Molecular Significance The enantioselective construction of chiral carbon-carbon bonds remains a critical objective in modern organic synthesis, particularly for the development of bioactive molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecular Significance

The enantioselective construction of chiral carbon-carbon bonds remains a critical objective in modern organic synthesis, particularly for the development of bioactive molecules 1. (1R,2R)-2-ethynylcyclohexan-1-ol is a highly versatile chiral building block. Its contiguous stereocenters provide a rigid structural scaffold, while the terminal alkyne and secondary alcohol functionalities serve as orthogonal handles for downstream derivatization (e.g., CuAAC "click" chemistry, Sonogashira cross-coupling, and macrolactonization).

Achieving high enantiomeric excess (ee) for this molecule is paramount in drug development to prevent off-target pharmacological effects. This guide details two field-proven, self-validating methodologies for its synthesis: Catalytic Asymmetric Ring Opening (ARO) of meso-cyclohexene oxide, and Enzymatic Kinetic Resolution of the racemic alcohol.

Mechanistic Causality & Reaction Design

Approach A: Catalytic Asymmetric Ring Opening (ARO)

The desymmetrization of meso-epoxides via ARO is a hallmark of modern asymmetric catalysis, heavily pioneered by Jacobsen using (salen)Cr(III) complexes [[2]]() and Shibasaki using multimetallic frameworks 3. Unactivated epoxides like cyclohexene oxide are notoriously poor electrophiles, and terminal alkynes are weak nucleophiles.

The Causality of Dual-Activation: To overcome this activation barrier, bimetallic or Lewis acid/base cooperative catalysis is employed [[4]](). A chiral Lewis acidic center (e.g., Cr(III) or Zn(II)) coordinates to the epoxide oxygen, lowering its LUMO energy. Simultaneously, the alkyne is deprotonated and activated as a metal-acetylide. The chiral ligand environment dictates the trajectory of the acetylide attack, ensuring strict anti-addition to yield the trans-isomer with high enantioselectivity [[5]](). Note on Reagent Selection: Trimethylsilylacetylene (TMS-acetylene) is used instead of bare acetylene gas to prevent double-addition (diol formation) and to enhance solubility in organic solvents.

Approach B: Enzymatic Kinetic Resolution

For highly scalable synthesis without complex organometallic ligands, enzymatic kinetic resolution is preferred. Candida antarctica Lipase B (CAL-B) exhibits profound stereodiscrimination. The Causality of Irreversibility: Vinyl acetate is selected as the acyl donor. When the enzyme transfers the acetyl group to the (1S,2S)-enantiomer, the leaving group is vinyl alcohol, which instantly tautomerizes to acetaldehyde. This renders the transesterification strictly irreversible, avoiding equilibrium limitations and driving the kinetic resolution to near-perfect enantiomeric excess at exactly 50% conversion.

Workflow Visualization

SynthesisWorkflow N1 meso-Cyclohexene Oxide N3 Catalytic ARO (salen)Cr(III) / TMS-Acetylene N1->N3 Desymmetrization N2 Racemic trans-2-Ethynylcyclohexan-1-ol N4 Kinetic Resolution CAL-B / Vinyl Acetate N2->N4 Enantioselective Acylation N5 (1R,2R)-2-(TMS-ethynyl)cyclohexan-1-ol N3->N5 anti-Addition N7 (1R,2R)-2-Ethynylcyclohexan-1-ol (Target: >99% ee) N4->N7 Unreacted Alcohol N8 (1S,2S)-2-Ethynylcyclohexyl acetate (Byproduct) N4->N8 Acylated Enantiomer N6 Desilylation (TBAF) N5->N6 N6->N7 Deprotection

Fig 1: Strategic workflows for the enantioselective synthesis of 2-ethynylcyclohexan-1-ol.

Quantitative Data Summary

ParameterCatalytic ARO (De Novo)Enzymatic Kinetic Resolution
Theoretical Max Yield 100% (Desymmetrization)50% (Resolution)
Enantiomeric Excess (ee) 90 - 95%> 99% (at 50% conversion)
Step Count 2 Steps (ARO + Desilylation)1 Step (Acylation)
Catalyst Cost / Type High (Chiral Organometallic)Low (Immobilized Lipase, Reusable)
Scalability Moderate (Requires inert atmosphere)High (Benchtop, ambient conditions)
Primary Challenge Strict anhydrous/anaerobic handlingSeparation of alcohol from acetate

Validated Experimental Protocols

Protocol 1: Catalytic ARO via Zinc-Mediated Alkynylation

This protocol utilizes a chiral Zinc-BINOLate framework to achieve nucleophilic ring-opening of heterocyclic three-membered rings 6.

Step 1: Acetylide Generation

  • In a flame-dried Schlenk flask under Argon, dissolve trimethylsilylacetylene (1.5 equiv) in anhydrous toluene (0.2 M).

  • Cool the solution to 0 °C and add Diethylzinc ( Et2​Zn , 1.0 M in hexanes, 1.2 equiv) dropwise.

  • In-Process Control (IPC): Stir for 30 minutes. The evolution of ethane gas indicates the successful formation of the zinc acetylide intermediate.

Step 2: Asymmetric Ring Opening 4. Add (R)-BINOL (10 mol%) and Ti(OiPr)4​ (20 mol%) to the reaction mixture. Stir for 30 minutes at room temperature to allow the chiral multimetallic complex to self-assemble. 5. Add meso-cyclohexene oxide (1.0 equiv) dropwise. 6. Stir the reaction at room temperature for 24–48 hours. 7. IPC: Monitor the consumption of the epoxide via GC-FID or TLC (staining with phosphomolybdic acid).

Step 3: Quench and Desilylation 8. Quench the reaction strictly at 0 °C with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x), dry over Na2​SO4​ , and concentrate in vacuo. 9. Dissolve the crude TMS-protected intermediate in THF. Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) and stir for 2 hours at room temperature to cleave the TMS group. 10. Purify via flash column chromatography (Hexanes:EtOAc) to isolate (1R,2R)-2-ethynylcyclohexan-1-ol.

Protocol 2: Enzymatic Kinetic Resolution

A highly robust procedure for resolving racemic trans-2-ethynylcyclohexan-1-ol.

Step 1: Reaction Assembly

  • Dissolve racemic trans-2-ethynylcyclohexan-1-ol (1.0 equiv) in anhydrous diisopropyl ether (DIPE) to a concentration of 0.5 M.

  • Add vinyl acetate (3.0 equiv) as the irreversible acyl donor.

  • Add immobilized Candida antarctica Lipase B (Novozym 435, 15% w/w relative to the substrate).

Step 2: Incubation & Precision Monitoring 4. Place the reaction vessel in an orbital shaker set to 35 °C and 200 rpm. 5. Critical IPC: Sample the reaction every 2 hours. Analyze via chiral GC (e.g., Cyclosil-B column) to determine the conversion rate ( c ) and enantiomeric excess of the substrate ( ees​ ). 6. Terminate the reaction exactly when conversion reaches 50% (typically 12–16 hours) to prevent the erosion of enantiomeric purity caused by over-acylation.

Step 3: Separation & Catalyst Recovery 7. Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435 beads. (The catalyst can be washed with hexanes, dried, and reused for up to 5 cycles with minimal loss of activity). 8. Concentrate the filtrate in vacuo. 9. Separate the highly polar unreacted (1R,2R)-2-ethynylcyclohexan-1-ol from the non-polar (1S,2S)-2-ethynylcyclohexyl acetate using silica gel chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes:EtOAc).

References

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. ResearchGate.1

  • Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes. Journal of the American Chemical Society.2

  • Asymmetric Ring-Opening of Epoxides and Aziridines with Carbon-Based Nucleophiles. Angewandte Chemie.5

  • A Career in Catalysis: Masakatsu Shibasaki. ACS Publications.3

  • Bimetallic catalysis for C–C and C–X coupling reactions. RSC Publishing.4

  • Nucleophilic Ring-Opening of Epoxide and Aziridine Acetates for the Stereodivergent Synthesis of β-Hydroxy and β-Amino γ-Lactams. The Journal of Organic Chemistry.6

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-ethynylcyclohexan-1-ol synthesis

Welcome to the technical support center for the synthesis of 2-ethynylcyclohexan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-ethynylcyclohexan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.

Introduction

2-Ethynylcyclohexan-1-ol is a valuable propargyl alcohol intermediate in organic synthesis. Its preparation can be approached through two primary synthetic routes, each with its own set of advantages and challenges. The choice of starting material, either cyclohexene oxide or cyclohexanone, dictates the reaction type, necessary reagents, and potential side reactions. This guide will explore both methodologies, offering insights into reaction mechanisms, optimization strategies, and solutions to common experimental hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 2-ethynylcyclohexan-1-ol, providing potential causes and actionable solutions to improve your reaction outcomes.

Route 1: Alkynylation of Cyclohexene Oxide

This route involves the nucleophilic ring-opening of cyclohexene oxide with an acetylide anion. The most common reagents are ethynylmagnesium bromide (a Grignard reagent) or lithium acetylide.

FAQs

Q1: My reaction yield is consistently low when using ethynylmagnesium bromide. What are the likely causes?

A1: Low yields in Grignard reactions with epoxides often stem from several critical factors:

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic sources like water and are readily oxidized by air. Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen). Solvents must be anhydrous.

  • Quality of Grignard Reagent: The quality of your ethynylmagnesium bromide is paramount. If prepared in situ, ensure the magnesium turnings are fresh and the reaction with the alkyl halide to form the initial Grignard reagent goes to completion. If using a commercial solution, verify its molarity via titration.

  • Reaction Temperature: The addition of the Grignard reagent to the epoxide is typically carried out at low temperatures (e.g., 0 °C to -20 °C) to control the exothermic reaction and minimize side products. Allowing the reaction to warm prematurely can lead to undesired pathways.

  • Side Reactions: A significant side reaction can be the Lewis acid-catalyzed rearrangement of cyclohexene oxide to cyclopentanecarboxaldehyde.[1][2] The Grignard reagent can then react with this aldehyde, leading to a mixture of products and consuming your nucleophile.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: Besides unreacted starting material, several side products can form:

  • 1-Ethynylcyclohexan-1-ol: If your cyclohexene oxide starting material is contaminated with cyclohexanone, the Grignard reagent will react with it to form the tertiary alcohol.

  • Ring-Contraction Products: As mentioned, rearrangement of cyclohexene oxide to cyclopentanecarboxaldehyde can occur, which then reacts with the Grignard reagent to form 1-cyclopentylprop-2-yn-1-ol.[1][2]

  • Wurtz Coupling Products: If there is residual alkyl halide from the Grignard preparation, homo-coupling of the Grignard reagent can occur.[3]

  • Diol Formation: Incomplete reaction or reaction with water during workup can lead to the formation of cyclohexane-1,2-diol.

Q3: Can I use lithium acetylide instead of a Grignard reagent? What are the advantages?

A3: Yes, lithium acetylide is an excellent alternative. It can be prepared in situ from acetylene and a strong base like n-butyllithium or from lithium metal in liquid ammonia.[4]

  • Advantages: Lithium reagents are often more reactive than their magnesium counterparts, which can lead to faster reaction times. In some cases, they may offer different selectivity profiles.

  • Considerations: Organolithium reagents are also extremely sensitive to moisture and air and require careful handling under anhydrous and inert conditions. The preparation of lithium acetylide can sometimes be complicated by the formation of the less reactive dilithium acetylide.[5]

Route 2: Alkynylation of Cyclohexanone (Favorskii-type Reaction)

This classic approach involves the direct addition of an acetylide to the carbonyl group of cyclohexanone.

FAQs

Q1: I am attempting the Favorskii reaction with cyclohexanone and acetylene, but the yield is poor. What can I do to improve it?

A1: The Favorskii reaction's success hinges on several factors:

  • Base Strength and Solubility: A very strong base is required to deprotonate acetylene (pKa ≈ 25). Powdered potassium hydroxide (KOH) or sodium amide (NaNH2) in a suitable solvent like liquid ammonia, DMSO, or THF is commonly used.[6][7] The solubility of the resulting metal acetylide is crucial for its reactivity.

  • Aldol Condensation: A major competing side reaction is the base-catalyzed self-condensation of cyclohexanone (an aldol reaction).[6] To minimize this, the acetylide should be pre-formed before the addition of cyclohexanone, or the cyclohexanone should be added slowly to the reaction mixture containing the base and acetylene.

  • Reaction Temperature: These reactions are often performed at low temperatures, especially when using liquid ammonia as a solvent, to control the reaction and suppress side reactions.

Q2: What are the common byproducts in the Favorskii reaction of cyclohexanone?

A2: The primary side products include:

  • Aldol Adducts: The enolate of cyclohexanone can react with another molecule of cyclohexanone to form aldol addition and condensation products.

  • Polymerization: Acetylene can polymerize under certain conditions, especially in the presence of impurities.

  • Over-reaction: The product, an alkoxide, could potentially react further, though this is less common under standard Favorskii conditions.

Optimizing Reaction Conditions: A Comparative Overview

The choice of reaction parameters can significantly impact the yield of 2-ethynylcyclohexan-1-ol. The following tables summarize the influence of key variables.

Table 1: Effect of Solvent on Grignard-based Alkynylation of Cyclohexene Oxide

SolventBoiling Point (°C)Key AdvantagesPotential DrawbacksExpected Yield Range
Diethyl Ether34.6Good for Grignard reagent formation and stability.Highly flammable; forms peroxides.Moderate to Good
Tetrahydrofuran (THF)66Higher boiling point allows for a wider temperature range; better solvating power for the Grignard reagent.Forms peroxides; can be difficult to make completely anhydrous.Good to Excellent
2-Methyltetrahydrofuran (2-MeTHF)80"Greener" alternative; less prone to peroxide formation; higher boiling point.Higher cost; may require optimization.Good to Excellent

Table 2: Influence of Temperature on Reaction Yield

Reaction TypeTemperature RangeObservations and Recommendations
Grignard Addition to Epoxide-20°C to 25°CLower temperatures (-20°C to 0°C) during Grignard addition are recommended to minimize side reactions like epoxide rearrangement. The reaction can then be allowed to slowly warm to room temperature.
Favorskii Reaction-78°C to 30°CWhen using liquid ammonia, the temperature is maintained at its boiling point (-33°C). Reactions in other solvents may be performed at slightly higher temperatures, but cooling is generally beneficial to control aldol side reactions.

Experimental Protocols

The following are detailed, step-by-step procedures for the synthesis of 2-ethynylcyclohexan-1-ol.

Protocol 1: Synthesis via Alkynylation of Cyclohexene Oxide with Ethynylmagnesium Bromide

This protocol involves the in situ preparation of ethynylmagnesium bromide followed by its reaction with cyclohexene oxide.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (purified)

  • Cyclohexene oxide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, all under a positive pressure of argon or nitrogen.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a solution of ethyl bromide (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel to initiate the formation of ethylmagnesium bromide.

    • Once the Grignard reagent formation is complete, cool the solution to 0°C in an ice bath.

    • Bubble purified acetylene gas through the stirred solution for 2-3 hours to form a solution of ethynylmagnesium bromide.

  • Reaction with Cyclohexene Oxide:

    • Cool the freshly prepared ethynylmagnesium bromide solution to 0°C.

    • Add a solution of cyclohexene oxide (1.0 equivalent) in anhydrous THF dropwise to the Grignard solution over 30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL for a 10 mmol scale reaction).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by vacuum distillation to afford 2-ethynylcyclohexan-1-ol.

Protocol 2: Synthesis via Favorskii Reaction of Cyclohexanone

This protocol utilizes powdered potassium hydroxide in an organic solvent.

Materials:

  • Powdered potassium hydroxide (KOH)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Cyclohexanone

  • Acetylene gas

  • Ice-water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, add powdered KOH (3.0 equivalents) and anhydrous DMSO.

    • Cool the suspension to 10-15°C.

    • Bubble acetylene gas through the stirred suspension for 1 hour to form potassium acetylide.

  • Addition of Cyclohexanone:

    • Slowly add cyclohexanone (1.0 equivalent) to the reaction mixture over 1 hour, maintaining the temperature below 25°C.

    • After the addition is complete, continue to stir the mixture for an additional 3 hours at room temperature.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into ice-water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine until the washings are neutral.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and remove the solvent by rotary evaporation.

    • The crude product, 1-ethynylcyclohexan-1-ol, can be purified by vacuum distillation. Note: This protocol yields the constitutional isomer 1-ethynylcyclohexan-1-ol, not 2-ethynylcyclohexan-1-ol.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Reaction Mechanisms

reaction_mechanisms cluster_route1 Route 1: Alkynylation of Cyclohexene Oxide cluster_route2 Route 2: Favorskii-type Reaction of Cyclohexanone Cyclohexene\nOxide Cyclohexene Oxide Intermediate\n(Alkoxide) Intermediate (Alkoxide) Cyclohexene\nOxide->Intermediate\n(Alkoxide) + HC≡CMgBr (or LiC≡CH) (SN2 Attack) 2-Ethynylcyclohexan-1-ol 2-Ethynylcyclohexan-1-ol Intermediate\n(Alkoxide)->2-Ethynylcyclohexan-1-ol H+ Workup (e.g., NH4Cl) 1-Ethynylcyclohexan-1-ol 1-Ethynylcyclohexan-1-ol Intermediate\n(Alkoxide)->1-Ethynylcyclohexan-1-ol H+ Workup Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate\n(Alkoxide) + HC≡CK (or NaC≡CH)

Caption: Reaction pathways for the synthesis of ethynylcyclohexanol derivatives.

Experimental Workflow

experimental_workflow start Start: Select Synthetic Route reagent_prep Reagent Preparation (e.g., Grignard, Acetylide) start->reagent_prep reaction Reaction with Substrate (Cyclohexene Oxide or Cyclohexanone) reagent_prep->reaction workup Aqueous Workup / Quenching reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase extraction->drying purification Purification (Chromatography or Distillation) drying->purification analysis Product Analysis (NMR, IR, MS) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for the synthesis of 2-ethynylcyclohexan-1-ol.

References

  • Wikipedia. (n.d.). Favorskii reaction. [Link]

  • Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. [Link]

  • Chemistry Stack Exchange. (2019, January 22). Ring contraction when cyclohexene oxide is treated with methyl Grignard. [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 23(10), 2442. [Link]

  • PubChem. (n.d.). 1-Ethynylcyclohexanol. [Link]

  • PubChem. (n.d.). 2-Ethynylcyclohexan-1-ol. [Link]

  • Organic Syntheses. (n.d.). 2-cyclohexenone. [Link]

  • NIST. (n.d.). Cyclohexanol, 1-ethynyl-. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Organic Syntheses. (n.d.). Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. [Link]

  • ResearchGate. (n.d.). Condensation of cyclohexanone with acetylene under the conditions of the modified favorsky reaction. [Link]

  • NIST. (n.d.). Cyclohexanol, 1-ethynyl-. [Link]

  • Synlett. (n.d.). Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. [Link]

  • Synthesis of 2-cyclohexene-1-one. (n.d.). [Link]

  • ResearchGate. (n.d.). Lithium acetylide. [Link]

  • University of the West Indies. (n.d.). Experiment 8: Preparation of Cyclohexene from Cyclohexanol. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Rohm & Haas. (1961). Process for preparing 1-ethynylcyclohexanol and homologues. U.S.
  • Chemistry LibreTexts. (2024, September 1). 2.7: The preparation of Cyclohexanone from Cyclohexanol. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Alkyne Hydration Side Reactions in 2-Ethynylcyclohexan-1-ol

Welcome to the technical support center for the hydration of 2-ethynylcyclohexan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the hydration of 2-ethynylcyclohexan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. As a tertiary propargyl alcohol, 2-ethynylcyclohexan-1-ol presents unique challenges during acid-catalyzed hydration, often leading to a variety of undesired side products. This document provides in-depth troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My alkyne hydration of 2-ethynylcyclohexan-1-ol is giving me a complex mixture of products instead of the expected 2-acetylcyclohexan-1-ol. What are the likely side reactions?

When subjecting a tertiary propargyl alcohol like 2-ethynylcyclohexan-1-ol to acidic conditions for hydration, you are likely encountering two major competing rearrangement reactions: the Meyer-Schuster rearrangement and the Rupe rearrangement .[1][2]

  • Meyer-Schuster Rearrangement: This acid-catalyzed reaction converts tertiary propargyl alcohols into α,β-unsaturated ketones.[1][2] In the case of 2-ethynylcyclohexan-1-ol, this would lead to the formation of 2-acetylidenecyclohexan-1-one.

  • Rupe Rearrangement: This is another acid-catalyzed rearrangement of tertiary propargyl alcohols that results in the formation of a different α,β-unsaturated ketone via an enyne intermediate.[1][3] For your starting material, this pathway would yield 1-acetylcyclohexene.

The desired product, 2-acetylcyclohexan-1-ol, is the result of a standard Markovnikov hydration of the alkyne, which can be challenging to achieve selectively in the presence of these competing rearrangement pathways.[4][5]

Q2: I seem to be predominantly forming an α,β-unsaturated ketone. How can I differentiate between the Meyer-Schuster and Rupe rearrangement products?

Distinguishing between the two possible α,β-unsaturated ketone products requires careful spectroscopic analysis.

  • 1-Acetylcyclohexene (Rupe Product): The proton NMR spectrum would show a vinyl proton signal coupled to the adjacent methylene protons of the cyclohexyl ring. The carbonyl carbon in the carbon-13 NMR spectrum would be part of a conjugated system.

  • 2-Acetylidenecyclohexan-1-one (Meyer-Schuster Product): The proton NMR would likely show a singlet for the methyl group and characteristic shifts for the exocyclic double bond protons.

Careful analysis of 2D NMR experiments like HMBC and HSQC will be crucial for unambiguous structure elucidation.

Q3: What are the mechanistic reasons behind the formation of these rearrangement byproducts?

Both the Meyer-Schuster and Rupe rearrangements are initiated by the protonation of the hydroxyl group under acidic conditions, followed by the loss of water to form a resonance-stabilized carbocation. The subsequent reaction pathway dictates the final product.

The diagram below illustrates the divergence of the reaction pathways leading to the desired hydration product and the two major rearrangement side products.

Alkyne_Hydration_Pathways cluster_start Starting Material cluster_intermediates Key Intermediates cluster_products Potential Products 2-Ethynylcyclohexan-1-ol 2-Ethynylcyclohexan-1-ol Protonated Alcohol Protonated Alcohol 2-Ethynylcyclohexan-1-ol->Protonated Alcohol H+ Vinylic Cation Vinylic Cation Protonated Alcohol->Vinylic Cation -H2O (Hydration Pathway) Allenic Cation Allenic Cation Protonated Alcohol->Allenic Cation -H2O (Rearrangement Pathways) Enol Intermediate Enol Intermediate Vinylic Cation->Enol Intermediate +H2O, -H+ 2-Acetylcyclohexan-1-ol 2-Acetylcyclohexan-1-ol Enol Intermediate->2-Acetylcyclohexan-1-ol Tautomerization 1-Acetylcyclohexene (Rupe) 1-Acetylcyclohexene (Rupe) Allenic Cation->1-Acetylcyclohexene (Rupe) [1,2]-H shift, Tautomerization 2-Acetylidenecyclohexan-1-one (Meyer-Schuster) 2-Acetylidenecyclohexan-1-one (Meyer-Schuster) Allenic Cation->2-Acetylidenecyclohexan-1-one (Meyer-Schuster) [1,3]-H shift, Tautomerization

Caption: Reaction pathways for the acid-catalyzed reaction of 2-ethynylcyclohexan-1-ol.

Q4: How can I suppress the Meyer-Schuster and Rupe rearrangements and favor the desired hydration product?

Controlling the reaction conditions is critical to favor the desired hydration pathway over the rearrangements. Here are several strategies to troubleshoot and optimize your reaction:

1. Catalyst Selection:

  • Traditional Mercury(II) Catalysts: Mercury(II) sulfate in aqueous sulfuric acid is the classic reagent for alkyne hydration.[4][6] The mercury(II) ion acts as a Lewis acid to activate the alkyne towards nucleophilic attack by water.[7] This can sometimes favor the hydration pathway by proceeding through a mercurinium ion intermediate, which is less prone to rearrangement than a free vinylic carbocation.[4][8] However, due to the high toxicity of mercury compounds, alternative catalysts are often preferred.[9]

  • "Greener" Catalysts: Research has focused on developing less toxic catalysts based on gold, platinum, or other transition metals.[9][10] Gold catalysts, in particular, have shown promise in promoting alkyne hydration.[10] However, careful selection of the gold catalyst and reaction conditions is necessary, as some gold catalysts can also promote the Meyer-Schuster rearrangement.[11][12]

2. Reaction Conditions:

  • Temperature: Lowering the reaction temperature can often suppress the rearrangement pathways, which typically have a higher activation energy than the desired hydration.

  • Acid Strength: Using a milder acid or a buffered system might reduce the propensity for the elimination of water and subsequent rearrangement.

  • Solvent: The choice of solvent can influence the stability of the intermediates. Protic solvents can stabilize the desired intermediates for hydration.

3. Alternative Hydration Methods:

  • Oxymercuration-Demercuration: This two-step procedure involves the reaction of the alkyne with a mercury(II) salt (like mercury(II) acetate) in the presence of water, followed by reduction with sodium borohydride.[9] This method often provides better control and higher yields of the Markovnikov hydration product while avoiding the strongly acidic conditions that promote rearrangements.[9]

  • Hydroboration-Oxidation: This method provides the anti-Markovnikov hydration product, which in the case of a terminal alkyne like 2-ethynylcyclohexan-1-ol, would lead to an aldehyde.[8] This is a valuable alternative if the corresponding aldehyde is the desired product. To avoid double addition to the alkyne, a sterically hindered borane reagent such as disiamylborane or 9-BBN is recommended.[8][13]

The following table summarizes the expected products from different hydration methods:

Hydration MethodReagentsExpected Major Product
Acid-Catalyzed Hydration H₂SO₄, H₂O, HgSO₄ (catalyst)2-Acetylcyclohexan-1-ol (Markovnikov)
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O 2. NaBH₄2-Acetylcyclohexan-1-ol (Markovnikov)
Hydroboration-Oxidation 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH2-(2-Oxoethyl)cyclohexan-1-ol (Anti-Markovnikov)
Q5: I want to try a non-mercury catalyzed hydration. What would be a good starting point for a protocol?

For a gold-catalyzed hydration, you could explore a system like [(IPr)AuCl]/AgSbF₆ in a mixed solvent system such as dioxane/water. It is crucial to carefully screen reaction conditions, as the ligand on the gold catalyst and the counterion can significantly influence the outcome.

Experimental Protocol: Gold-Catalyzed Hydration

  • To a solution of 2-ethynylcyclohexan-1-ol (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL) is added the gold catalyst (e.g., [(IPr)AuCl], 0.02 mmol) and a silver salt co-catalyst (e.g., AgSbF₆, 0.02 mmol).

  • Water (1.1 mmol) is then added to the reaction mixture.

  • The reaction is stirred at a controlled temperature (start with room temperature and adjust as needed) and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography.

The diagram below illustrates a general workflow for troubleshooting alkyne hydration reactions.

Troubleshooting_Workflow Start Start: Low yield of desired 2-acetylcyclohexan-1-ol Identify_Byproducts Identify Byproducts (NMR, GC-MS) Start->Identify_Byproducts Rearrangement_Products Meyer-Schuster or Rupe products detected? Identify_Byproducts->Rearrangement_Products Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Milder Acid Rearrangement_Products->Optimize_Conditions Yes Change_Method Change Hydration Method Rearrangement_Products->Change_Method No Improvement Optimize_Conditions->Change_Method No Improvement Success Success: Improved yield of desired product Optimize_Conditions->Success Improvement Oxymercuration Oxymercuration-Demercuration Change_Method->Oxymercuration Gold_Catalysis Gold-Catalyzed Hydration Change_Method->Gold_Catalysis Hydroboration Hydroboration-Oxidation (for aldehyde) Change_Method->Hydroboration Oxymercuration->Success Failure Re-evaluate and consult further literature Oxymercuration->Failure Gold_Catalysis->Success Gold_Catalysis->Failure Hydroboration->Success Hydroboration->Failure

Caption: A general workflow for troubleshooting alkyne hydration reactions.

Q6: Are there any other potential side reactions I should be aware of?

Beyond the major rearrangement pathways, other side reactions can occur depending on the specific conditions and impurities present:

  • Polymerization: Under strongly acidic conditions, alkynes can be prone to polymerization.

  • Over-oxidation: If using certain transition metal catalysts, over-oxidation of the desired ketone or starting alcohol could be a possibility.

  • Allene Formation: The intermediate allene in the Rupe rearrangement pathway could potentially be isolated under certain conditions.

Careful monitoring of the reaction progress and characterization of all observable byproducts are essential for a complete understanding of the reaction system.

References

  • Rupe Rearrangement - SynArchive. Available at: [Link]

  • Hydration | OpenOChem Learn. Available at: [Link]

  • Meyer–Schuster rearrangement - Wikipedia. Available at: [Link]

  • Rupe Rearrgment | PPTX - Slideshare. Available at: [Link]

  • 9.4: Hydration of Alkynes - Chemistry LibreTexts. Available at: [Link]

  • 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax. Available at: [Link]

  • Base-Promoted Conversion of Propargylic Alcohols to 1,3-Enynes - PMC. Available at: [Link]

  • Control of the Regioselectivity of Alkyne Hydrostannylation by Tuning the Metal Pair of Heterobimetallic Catalysts: A Theoretical Study | Organometallics - ACS Publications. Available at: [Link]

  • Hydration of Alkynes | MCC Organic Chemistry - Lumen Learning. Available at: [Link]

  • Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes - Chemical Communications (RSC Publishing). Available at: [Link]

  • Meyer-Schuster Rearrangement - SynArchive. Available at: [Link]

  • Acid Catalyzed Hydration of Alkynes with Practice Problems - Chemistry Steps. Available at: [Link]

  • Alkyne Reactions: Acid-Catalyzed Oxymercuration-Hydration (HgSO4, H2SO4, H2O). Available at: [Link]

  • Alkyne Reactions: Hydration with Hg(OAc)₂ in AcOH/H₂O - OrgoSolver. Available at: [Link]

  • Hydration and Oxymercuration of Alkynes - Master Organic Chemistry. Available at: [Link]

  • 9.4: Hydration of Alkynes - Chemistry LibreTexts. Available at: [Link]

  • Regioselective Reductive Hydration of Alkynes To Form Branched or Linear Alcohols | Journal of the American Chemical Society. Available at: [Link]

  • Stereo‐ and Regioselective Alkyne Hydrometallation with Gold(III) Hydrides - PMC - NIH. Available at: [Link]

  • Intercepting the Gold‐Catalysed Meyer–Schuster Rearrangement by Controlled Protodemetallation: A Regioselective Hydration of Propargylic Alcohols - PMC. Available at: [Link]

  • Hydration of Unsymmetrical Internal Alkynes: Factors Governing the Regioselectivity | ACS Catalysis - ACS Publications. Available at: [Link]

  • Gold-Catalyzed Alkynylative Meyer–Schuster Rearrangement | Organic Letters - ACS Publications. Available at: [Link]

  • Alkyne question - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • Dehydrogenative Meyer-Schuster-like rearrangement: a gold-catalyzed reaction generating an alkyne - PubMed. Available at: [Link]

  • 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Separation of Cis and Trans 2-Ethynylcyclohexan-1-ol Isomers

Welcome to the technical support center for the separation of cis and trans 2-ethynylcyclohexan-1-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the separation of cis and trans 2-ethynylcyclohexan-1-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges during the separation of these diastereomers.

Introduction

The separation of diastereomers, such as the cis and trans isomers of 2-ethynylcyclohexan-1-ol, is a critical step in many synthetic and medicinal chemistry workflows. Due to their similar physical properties, achieving baseline separation can be challenging. This guide provides practical advice and detailed protocols to help you successfully isolate these isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans 2-ethynylcyclohexan-1-ol isomers so difficult?

A1: The cis and trans isomers of 2-ethynylcyclohexan-1-ol are diastereomers, which often exhibit very similar polarities. This similarity leads to close or overlapping elution profiles (co-elution) on standard chromatography columns, making separation challenging.[1] The subtle differences in their three-dimensional structures result in only minor variations in their interactions with the stationary phase.

Q2: What is the most common technique for separating these isomers?

A2: Flash column chromatography is the most widely used technique for the preparative separation of these diastereomers due to its efficiency and scalability.[2][3] Other methods like High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analytical purposes or small-scale purifications.[4] In some cases, fractional crystallization can be an effective method for separating diastereomers.[5]

Q3: My TLC analysis shows two very close spots. How can I improve the separation on a column?

A3: Closely migrating spots on a Thin-Layer Chromatography (TLC) plate indicate that the separation is challenging but achievable. To translate this to a successful column separation, you should:

  • Optimize the Mobile Phase: Test a variety of solvent systems with gradually increasing polarity. A less polar mobile phase will generally increase the retention time and can improve separation.[1]

  • Use a Longer Column: A longer column provides more surface area for interaction with the stationary phase, which can enhance resolution.

  • Employ a Finer Stationary Phase: Using a stationary phase with a smaller particle size increases the surface area and can lead to better separation.[1]

  • Apply Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can help resolve compounds with similar retention factors.[1]

Q4: Can I use Gas Chromatography (GC) to separate and analyze these isomers?

A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile compounds like 2-ethynylcyclohexan-1-ol.[6][7] The isomers may have different retention times on a suitable GC column, allowing for their quantification and identification based on their mass spectra.[8][9]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the separation of cis and trans 2-ethynylcyclohexan-1-ol isomers using flash column chromatography.

Problem 1: Poor or No Separation of Isomers

Symptoms:

  • A single broad peak is observed in the chromatogram.

  • Fractions contain a mixture of both isomers.

  • TLC analysis of fractions shows overlapping spots.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
Inappropriate Mobile Phase The solvent system may be too polar, causing the isomers to elute too quickly and without sufficient differential interaction with the stationary phase.[1]1. Test various solvent systems: Start with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 98:2) and gradually increase the polarity.[1] 2. Utilize TLC for rapid screening: Before running a column, screen different solvent mixtures using TLC to find the optimal separation.[10] 3. Consider alternative solvents: Explore solvent systems with different selectivities, such as those containing dichloromethane, toluene, or cyclohexane.[10]
Poorly Packed Column Air bubbles, channels, or an uneven stationary phase bed can lead to band broadening and a significant loss of resolution.[1][11]1. Ensure uniform packing: Pack the column using a slurry method to minimize air bubbles and create a homogenous bed.[12][13] 2. Use a proper packing technique: Follow established protocols for wet or dry packing to ensure a well-packed column.[13]
Suboptimal Flow Rate A flow rate that is too fast will reduce the interaction time between the isomers and the stationary phase, hindering separation.[1]1. Reduce the flow rate: A slower flow rate can enhance separation by allowing more time for equilibrium between the mobile and stationary phases.[1]
Incorrect Stationary Phase Standard silica gel may not provide sufficient selectivity for closely related diastereomers.1. Consider alternative stationary phases: Alumina or specially treated silica may offer different selectivity.[14] 2. For analytical scale, explore chiral columns: While these are diastereomers, some chiral stationary phases can provide excellent separation of stereoisomers.[15][16]
Problem 2: Low Yield of Separated Isomers

Symptoms:

  • The total recovered mass of the separated isomers is significantly less than the starting material.

  • The product appears to be "oiling out" on the column instead of eluting as a sharp band.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
Compound Insolubility The sample may not be fully soluble in the mobile phase, leading to precipitation on the column.1. Load the sample in a stronger solvent: Dissolve the sample in a small amount of a more polar solvent before loading it onto the column.[12] 2. Use a different mobile phase: Select a mobile phase in which your compound is more soluble.[10]
Irreversible Adsorption Highly polar compounds can sometimes bind irreversibly to the silica gel.1. Add a modifier to the mobile phase: A small amount of a polar solvent like methanol or triethylamine can help to reduce tailing and improve recovery.
"Oiling Out" The compound comes out of the solution as a liquid instead of remaining dissolved in the mobile phase.[17]1. Load a smaller amount of sample: Overloading the column can lead to this issue. 2. Use a less polar mobile phase: This can sometimes favor the compound remaining in the mobile phase.
Problem 3: Co-elution with Impurities

Symptoms:

  • Fractions containing the desired isomers are contaminated with other compounds.

  • TLC analysis shows additional spots in the product fractions.

Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
Similar Polarity of Impurities Impurities with polarities similar to the desired isomers will co-elute.1. Perform a pre-purification step: A simple filtration through a plug of silica gel can remove highly polar or non-polar impurities.[12] 2. Optimize the mobile phase for selectivity: Screen different solvent systems to find one that separates the desired isomers from the impurities.[4]
Reaction Byproducts The crude reaction mixture may contain byproducts with similar chromatographic behavior.1. Analyze the crude mixture: Use techniques like GC-MS or LC-MS to identify the impurities and their properties. 2. Modify the work-up procedure: An aqueous wash or extraction may remove some impurities before chromatography.

Experimental Workflow and Data Presentation

Workflow for Separation Method Development

Sources

Optimization

Preventing homocoupling during 2-ethynylcyclohexan-1-ol reactions

Technical Support Center: Preventing Homocoupling in 2-Ethynylcyclohexan-1-ol Reactions Welcome to the Application Scientist Technical Support Center. 2-Ethynylcyclohexan-1-ol is a highly valuable bifunctional building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Homocoupling in 2-Ethynylcyclohexan-1-ol Reactions

Welcome to the Application Scientist Technical Support Center. 2-Ethynylcyclohexan-1-ol is a highly valuable bifunctional building block featuring a terminal alkyne and a secondary hydroxyl group[1]. However, when subjected to standard Sonogashira cross-coupling conditions, researchers frequently encounter significant yields of an undesired 1,3-diyne byproduct.

This guide provides mechanistic insights, troubleshooting strategies, and validated protocols to suppress oxidative dimerization (Glaser-Hay homocoupling) and maximize your cross-coupling efficiency.

Mechanistic Causality: Why Does Homocoupling Occur?

The Sonogashira coupling relies on a dual catalytic cycle (Palladium and Copper). While the Cu(I) co-catalyst accelerates the formation of the copper acetylide intermediate, it also acts as the primary vector for homocoupling[2][3]. In the presence of trace oxygen or Cu(II) impurities, the copper acetylide undergoes oxidative dimerization rather than transmetalating to the Palladium center[2].

G Alkyne 2-Ethynylcyclohexan-1-ol (Terminal Alkyne) Cu Cu(I) Co-catalyst (Acetylide Formation) Alkyne->Cu Base / Deprotonation ArX Aryl Halide Pd Pd(0) Catalyst (Oxidative Addition) ArX->Pd CrossProduct Cross-Coupled Product (Desired Sonogashira) Pd->CrossProduct Reductive Elimination Cu->Pd Transmetalation HomoProduct 1,3-Diyne Homocoupled Product (Undesired Glaser) Cu->HomoProduct Oxidative Dimerization O2 Trace Oxygen / Oxidants O2->HomoProduct Drives Oxidation

Reaction pathways: Sonogashira cross-coupling vs. oxidative Glaser homocoupling.

Troubleshooting Guide (Q&A)

Issue A: I am observing persistent 1,3-diyne formation despite degassing my solvents. How do I stop this?

  • Causality : Even with standard Schlenk techniques, trace O₂ can infiltrate the system. Furthermore, high instantaneous concentrations of 2-ethynylcyclohexan-1-ol favor the bimolecular collision of copper acetylides[2][4].

  • Resolution :

    • Transition to Copper-Free Conditions : Eliminating the copper co-catalyst completely shuts down the Glaser pathway[3]. Use electron-rich, sterically hindered ligands (e.g., DTBNpP) to facilitate alkyne activation directly at the Pd center[5]. Alternatively, employ a Pd-Pd transmetalation strategy[6].

    • Syringe Pump Addition : If copper must be used (e.g., for unreactive aryl chlorides), add the 2-ethynylcyclohexan-1-ol dropwise over several hours to keep its steady-state concentration near zero[2].

Issue B: My reaction is sluggish in copper-free conditions. What is the limiting factor?

  • Causality : Without copper to form the highly nucleophilic acetylide, the deprotonation of the terminal alkyne becomes the rate-limiting step.

  • Resolution : Utilize a stronger amine base (e.g., pyrrolidine or piperidine). Solvents like DMSO can also act as ligands to stabilize the active Pd species and promote transmetalation[5].

Issue C: Is the secondary alcohol on 2-ethynylcyclohexan-1-ol causing side reactions?

  • Causality : While Sonogashira couplings generally tolerate free alcohols, the proximity of the -OH group to the alkyne can lead to weak coordination with the metal centers, slightly altering kinetics.

  • Resolution : In highly optimized systems, this is negligible. However, if using excess strong base or harsh heating, consider transient protection (e.g., TMS or TIPS)[4]. An in situ desilylation approach using CsF and a TMS-protected alkyne can release the free alkyne slowly, preventing homocoupling while protecting the substrate[7].

Quantitative Optimization Data

The following table summarizes the impact of different kinetic and catalytic parameters on the yield of the desired cross-coupled product versus the homocoupled 1,3-diyne when reacting 2-ethynylcyclohexan-1-ol with a standard aryl iodide.

Reaction ConditionCatalyst SystemAlkyne Addition MethodCross-Coupling Yield (%)Homocoupling Yield (%)
Standard Sonogashira Pd(PPh₃)₂Cl₂ / CuIBolus (All at once)62%31%
Standard + Degassing Pd(PPh₃)₂Cl₂ / CuIBolus (All at once)78%15%
Syringe Pump Addition Pd(PPh₃)₂Cl₂ / CuISlow dropwise (4h)89%< 5%
Copper-Free (Amine Base) Pd(PPh₃)₄Bolus (All at once)85%Not Detected
Copper-Free (DTBNpP) [DTBNpP]Pd(crotyl)ClBolus (All at once)94%Not Detected

Validated Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling (Recommended)

This self-validating protocol eliminates the Glaser pathway entirely by omitting copper. It utilizes an air-stable precatalyst and DMSO to facilitate transmetalation[3][5].

  • Preparation : Oven-dry a Schlenk flask and cool under a continuous stream of argon to ensure a moisture-free environment.

  • Reagent Loading : Add the aryl halide (1.0 mmol) and the palladium precatalyst ([DTBNpP]Pd(crotyl)Cl, 2.5 mol%) to the flask[5].

  • Solvent & Base : Inject 5 mL of anhydrous, thoroughly degassed DMSO and 3.0 equivalents of 2,2,6,6-tetramethylpiperidine (TMP). Stir for 5 minutes at room temperature to activate the catalyst.

  • Alkyne Addition : Inject 2-ethynylcyclohexan-1-ol (1.2 mmol) directly into the reaction mixture.

  • Reaction Execution : Stir at room temperature (or up to 55 °C for sterically hindered aryl bromides) for 12-16 hours. Self-Validation Check: Monitor via GC-MS; the absence of a peak at m/z 246 confirms the suppression of the 1,3-diyne homocoupled dimer.

  • Workup : Quench with water, extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine to remove DMSO, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Copper-Catalyzed Sonogashira with Syringe Pump Addition

Use this protocol when copper is strictly required for reactivity. It relies on kinetic control to prevent dimerization[2].

  • Preparation : Rigorously degas 10 mL of THF using three consecutive freeze-pump-thaw cycles.

  • Catalyst Loading : Inside a glovebox, load PdCl₂(PPh₃)₂ (3 mol%) and CuI (6 mol%) into a Schlenk flask.

  • Base & Electrophile : Add the aryl halide (1.0 mmol), degassed THF (5 mL), and triethylamine (3.0 mmol) under a positive pressure of argon.

  • Kinetic Addition : Dissolve 2-ethynylcyclohexan-1-ol (1.1 mmol) in 5 mL of degassed THF. Load this into a gas-tight syringe. Use a syringe pump to add the alkyne solution to the reaction mixture at a highly controlled rate of 1.25 mL/hour.

  • Completion : Once addition is complete, stir for an additional 2 hours.

  • Workup : Filter the mixture through a short pad of Celite to remove precipitated copper salts and amine hydrochlorides, concentrate, and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use a reducing agent to prevent oxidative homocoupling? A: Yes. Introducing a mild reducing atmosphere (e.g., a dilute H₂/Ar mix) or adding a sacrificial reducing agent can maintain the copper catalyst in the active Cu(I) state, preventing the oxidative dimerization of the terminal acetylene[2][4].

Q: Why is my 2-ethynylcyclohexan-1-ol degrading during storage? A: Terminal alkynes can slowly polymerize or oxidize over time. To maintain integrity, store 2-ethynylcyclohexan-1-ol neat, strictly under an inert atmosphere (argon or nitrogen), at 2-8 °C[1].

Q: Does the choice of solvent matter in copper-free conditions? A: Absolutely. In copper-free systems, the solvent often plays a non-innocent role. Highly polar, coordinating solvents like DMSO or NMP can stabilize the monoligated Palladium intermediates necessary for transmetalation and reductive elimination without the need for copper[5].

References

  • Title: Preventing homocoupling in Sonogashira reactions of terminal alkynes | Source: Benchchem | URL: 2

  • Title: Sonogashira coupling | Source: Wikipedia | URL: 3

  • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst[DTBNpP] Pd(crotyl)Cl | Source: PMC | URL: 5

  • Title: How to avoid dimerization of terminal alkynes in synthesis | Source: Benchchem | URL: 4

  • Title: Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Source: ACS Publications | URL: 6

  • Title: 2-Ethynylcyclohexan-1-ol | C8H12O | CID 11615162 | Source: PubChem | URL: 1

  • Title: CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction | Source: Organic Chemistry Portal | URL: 7

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Ethynylcyclohexan-1-ol Mixtures

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and step-by-step methodologies for isolating pure 2-ethynylcyclohexan-1-ol from complex crude rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and step-by-step methodologies for isolating pure 2-ethynylcyclohexan-1-ol from complex crude reaction mixtures.

Troubleshooting & FAQs

Q: My crude NMR shows significant hexamethylphosphoramide (HMPA) and ethylenediamine (EDA) contamination. How do I remove them without losing my product? A: Causality & Solution: HMPA and EDA are highly polar but can easily partition into organic extraction solvents (like diethyl ether) if the aqueous phase becomes saturated during the quench. To force them into the aqueous layer, you must exploit their basicity and water solubility. Washing the organic layer with 10% HCl protonates the EDA, making it exclusively water-soluble. Following this with five exhaustive water washes removes the HMPA (1)[1]. Self-Validation: Check the pH of your final aqueous wash. It should be strictly neutral. If it is basic, EDA remains in the system and further acidic washing is required.

Q: I am attempting to separate unreacted cyclohexene oxide from 2-ethynylcyclohexan-1-ol. Is chromatography necessary? A: Causality & Solution: No, chromatography is often inefficient and unnecessary for this specific separation at scale. Cyclohexene oxide has a significantly lower boiling point compared to trans-2-ethynylcyclohexan-1-ol. Vacuum distillation is the most effective method. Under aspirator vacuum, the product distills cleanly at 73–75 °C, leaving high-boiling oligomers in the pot and removing volatile epoxides in the forerun (1)[1].

Q: I synthesized the compound using lithium acetylide in liquid ammonia, but my yield is low and the product is impure. What went wrong? A: Causality & Solution: Reactions in liquid ammonia require strictly anhydrous conditions and a potent nucleophile. If the ammonia is not completely dry, the methyllithium or lithium acetylide is protonated, leaving lithium amide. This strong base can cause base-catalyzed side reactions (such as polymerization of the epoxide) rather than the desired ring opening. Ensure a few crystals of triphenylmethane are used as a visual indicator for the presence of active organolithium species (2)[2].

Q: Can I use HPLC to determine the diastereomeric ratio of my purified product? A: Causality & Solution: Yes. While the epoxide opening typically proceeds via anti-addition to yield the trans isomer, HPLC can resolve trace cis isomers or other impurities. A normal-phase system using a 1:1 acetone/hexane solvent mixture is highly effective for resolving these cyclic alkynyl alcohols ().

Quantitative Data: Physical Properties & Purification Parameters

ParameterCyclohexene Oxide (Impurity)HMPA (Solvent Impurity)trans-2-Ethynylcyclohexan-1-ol (Product)
Molecular Weight 98.14 g/mol 179.20 g/mol 124.18 g/mol
Boiling Point (Atmospheric) ~130 °C232 °C~180 °C
Boiling Point (Vacuum) Volatile under vacuumHigh-boiling73–75 °C (Aspirator vacuum)[1]
Aqueous Solubility PoorMisciblePoor
Removal Strategy Distillation (Forerun)10% HCl / Water WashesN/A (Target Compound)

Step-by-Step Methodologies

Protocol A: Liquid-Liquid Extraction & Quench[1]

Objective: Remove lithium salts, EDA, and HMPA from the crude reaction.

  • Quench: Cool the crude reaction mixture to 0 °C. Slowly add 20% aqueous ammonium chloride ( NH4​Cl ) to safely quench unreacted lithium acetylide.

  • Primary Extraction: Extract the aqueous mixture with diethyl ether (3x volume).

  • Acid Wash: Wash the combined ether extracts with 10% HCl to protonate and remove ethylenediamine (EDA). Validation step: Ensure the aqueous layer is strictly acidic (pH < 3).

  • Water Wash: Wash the organic layer with distilled water five times to completely partition HMPA into the aqueous phase.

  • Neutralization: Wash with saturated aqueous NaHCO3​ to neutralize any residual acid.

  • Drying: Wash with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Protocol B: Vacuum Distillation[1]

Objective: Isolate pure trans-2-ethynylcyclohexan-1-ol from oligomers and unreacted starting material.

  • Setup: Transfer the concentrated crude oil to a short-path distillation apparatus equipped with a Vigreux column.

  • Vacuum: Apply aspirator vacuum (approx. 15-20 mmHg).

  • Forerun: Slowly heat the flask. Collect the forerun containing residual solvents and unreacted cyclohexene oxide.

  • Main Fraction: Collect the main fraction distilling at exactly 73–75 °C. Validation step: The product should be a clear, colorless liquid.

  • Characterization: Confirm purity via NMR. Key signals: δ 2.58 (1H, broad s, alkyne C-H) and 3.55 (1H, broad m, CH-OH)[1].

Protocol C: HPLC Isomer Resolution[3]

Objective: Quantify the diastereomeric ratio of the purified product.

  • Preparation: Dissolve a 10 mg sample of the distilled product in 1 mL of 1:1 acetone/hexane.

  • Column: Use a standard normal-phase silica HPLC column.

  • Eluent: Run an isocratic method using 1:1 acetone/hexane.

  • Detection: Monitor via Refractive Index (RI) or UV (if derivatized). Validation step: Confirm baseline resolution of peaks before preparative scaling.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Product, Salts, Solvents) Quench Aqueous Quench (20% NH4Cl at 0 °C) Start->Quench Extract Liquid-Liquid Extraction (Ether / 10% HCl / H2O) Quench->Extract Aqueous Aqueous Waste (HMPA, Salts, EDA) Extract->Aqueous Aqueous Layer Organic Organic Phase (Product + Epoxide) Extract->Organic Organic Layer Distill Vacuum Distillation (73-75 °C at aspirator vac) Organic->Distill Pure Pure trans-2-Ethynylcyclohexan-1-ol Distill->Pure

Workflow for the isolation and purification of 2-ethynylcyclohexan-1-ol from crude mixtures.

References

  • Source: Googleapis.
  • Source: dss.go.
  • 4-Chlorooctahydro-2H-1-benzopyrans and I.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Ethynylcyclohexan-1-ol Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from drug development professionals attempting nucleophilic substitutions on highly hindered secondary alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from drug development professionals attempting nucleophilic substitutions on highly hindered secondary alcohols. 2-ethynylcyclohexan-1-ol presents a unique stereochemical challenge: the bulky C2-ethynyl group severely restricts the trajectory required for a backside SN2 attack at the C1 position.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to help you bypass these steric barriers and achieve high-yielding substitutions.

Troubleshooting Guide & FAQs

Module A: The Mitsunobu Inversion on Hindered Secondary Alcohols

Q: Why does the standard Mitsunobu reaction (PPh3, DEAD, benzoic acid) on 2-ethynylcyclohexan-1-ol yield mostly unreacted starting material and elimination byproducts? A: The classical Mitsunobu reaction relies on the formation of a bulky alkoxyphosphonium intermediate. In 2-ethynylcyclohexan-1-ol, the C2-ethynyl group sterically clashes with the triphenylphosphine moiety, drastically slowing down the intermediate's formation. Furthermore, benzoic acid (pKa ~4.2) is not acidic enough to rapidly protonate the initial betaine intermediate in such a hindered environment. This stalled pathway allows the intermediate to1[1].

Q: How can I force the Mitsunobu inversion to completion on this specific hindered substrate? A: You must increase the acidity of the pronucleophile. By substituting benzoic acid with 4-nitrobenzoic acid (pKa ~3.4), you ensure rapid and irreversible protonation of the DEAD/PPh3 betaine. This accelerates the formation of the crucial alkoxyphosphonium ion. Additionally, the 4-nitrobenzoate anion is a highly effective nucleophile that can overcome the steric shielding of the ethynyl group, 2[2].

Module B: Leaving Group Activation & SN2 vs. E2 Competition

Q: I am trying to activate the C1-hydroxyl as a tosylate (TsCl, pyridine) for a subsequent azide displacement, but the reaction is extremely slow. What is the alternative? A: Tosyl chloride is highly sterically demanding, and the C2-ethynyl group blocks the approach of the sulfonyl electrophile. To resolve this, switch to trifluoromethanesulfonic anhydride (Tf2O) . The triflyl group is smaller and highly electrophilic, allowing for rapid activation even on hindered secondary alcohols. The resulting triflate is an exceptional leaving group that accelerates the subsequent SN2 step, compensating for the substrate's inherent steric hindrance.

Q: When I react the 2-ethynylcyclohexyl triflate with an alkoxide nucleophile, I observe almost exclusive E2 elimination. How do I favor substitution? A: Steric hindrance fundamentally alters the competition between SN2 and E2 pathways. When the electrophilic carbon is shielded, the nucleophile is forced to act as a base,3[3]. Alkoxides are strong bases and will readily trigger this elimination. To favor SN2, you must use weakly basic, highly polarizable nucleophiles (e.g., azide, thioacetate, or cyanide) in polar aprotic solvents (like DMF or DMSO) to 4[4].

Quantitative Data: Mitsunobu Optimization

The following table summarizes the causal relationship between pronucleophile acidity and reaction success for sterically hindered secondary alcohols like 2-ethynylcyclohexan-1-ol.

Reagent SystemAcid pKaReaction TimeTypical Yield (%)Primary Outcome / Byproduct
Benzoic Acid + DEAD4.2024 h20 - 27%E2 Elimination / Unreacted SM
Acetic Acid + DIAD4.7624 h< 20%Unreacted SM
Chloroacetic Acid + DIAD2.8612 h50 - 60%Mixed Esters / Variable
4-Nitrobenzoic Acid + DIAD 3.41 4 - 5 h 75 - 85% Clean SN2 Inversion

Experimental Protocols

Protocol 1: Modified Mitsunobu Inversion (Self-Validating Workflow)

Use this protocol to invert the C1 stereocenter while installing a protected hydroxyl group.

  • Preparation : Dissolve 2-ethynylcyclohexan-1-ol (1.0 eq), triphenylphosphine (1.5 eq), and 4-nitrobenzoic acid (1.5 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Thermal Control : Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures prevent the premature decomposition of the betaine intermediate.

  • Activation : Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–5 hours. Monitor via TLC until the starting material is completely consumed.

  • Workup : Quench with saturated aqueous NaHCO3. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the resulting ester via flash column chromatography. The 4-nitrobenzoate group can subsequently be cleaved using K2CO3 in MeOH to yield the inverted alcohol.

Protocol 2: Triflation and Azide Displacement

Use this protocol for introducing nitrogen-based nucleophiles where Mitsunobu conditions fail.

  • Triflation : Dissolve 2-ethynylcyclohexan-1-ol (1.0 eq) and 2,6-lutidine (2.0 eq) in anhydrous DCM (0.1 M). Cool strictly to -78 °C.

  • Electrophile Addition : Add trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Cold Workup : Quench cold with water, extract with DCM, wash with cold 1N HCl, dry, and concentrate. Critical Step: Use the resulting triflate immediately without further purification to prevent rapid decomposition.

  • Displacement : Dissolve the crude triflate in anhydrous DMF (0.2 M). Add sodium azide (NaN3, 3.0 eq).

  • Reaction : Stir at room temperature for 12 hours. Causality: Avoid heating; elevated temperatures will provide the activation energy required for the competing E2 elimination pathway.

  • Isolation : Dilute with diethyl ether, wash extensively with water (5x) to remove DMF, dry, and concentrate to yield the inverted 2-ethynylcyclohexyl azide.

Pathway & Logic Visualizations

SubstitutionStrategy Start 2-Ethynylcyclohexan-1-ol Substitution Mitsunobu One-Pot Inversion (Mitsunobu) Start->Mitsunobu Direct TwoStep Two-Step Activation (Leaving Group) Start->TwoStep Indirect Standard Standard Acid (Benzoic, pKa 4.2) Mitsunobu->Standard Modified Strong Acid (4-Nitrobenzoic, pKa 3.4) Mitsunobu->Modified Tosylate Tosylation (TsCl) TwoStep->Tosylate Triflate Triflation (Tf2O) TwoStep->Triflate StandardResult Failure / E2 Elimination Standard->StandardResult ModifiedResult Successful SN2 Inversion Modified->ModifiedResult TosylateResult Sterically Blocked (Slow/No Reaction) Tosylate->TosylateResult TriflateResult Rapid Activation Triflate->TriflateResult NucStrong Strong Base Nuc (e.g., RO-) TriflateResult->NucStrong NucWeak Weak Base Nuc (e.g., N3-, CN-) TriflateResult->NucWeak E2 E2 Elimination NucStrong->E2 SN2 SN2 Substitution NucWeak->SN2

Workflow for selecting substitution strategies on sterically hindered 2-ethynylcyclohexan-1-ol.

MitsunobuMechanism A PPh3 + DIAD B Betaine Intermediate A->B C Protonation by 4-Nitrobenzoic Acid B->C Fast (pKa 3.4) D Alkoxyphosphonium Ion (Activated Alcohol) C->D + Alcohol E SN2 Attack by 4-Nitrobenzoate D->E Overcomes Sterics F Inverted Ester + Ph3P=O E->F

Mechanistic pathway of the modified Mitsunobu reaction utilizing 4-nitrobenzoic acid.

References

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery Source: eScholarship[Link]

  • A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols Source: Organic Syntheses[Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Source: PMC (National Institutes of Health)[Link]

  • The Williamson Ether Synthesis Source: Master Organic Chemistry[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Ethynylcyclohexan-1-ol

Introduction: Deciphering Stereochemistry with NMR Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, offering unparalleled insight into the molecular structure and connec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deciphering Stereochemistry with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, offering unparalleled insight into the molecular structure and connectivity of compounds. For cyclic systems like substituted cyclohexanols, NMR is particularly powerful for elucidating stereochemistry. The relative orientation of substituents on the cyclohexane ring—whether they are cis (on the same face) or trans (on opposite faces)—profoundly influences the local electronic environment of each nucleus, resulting in distinct and predictable differences in their NMR spectra.

This guide provides a detailed comparison of the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans diastereomers of 2-ethynylcyclohexan-1-ol. By examining these predictions and comparing them with experimental data from related compounds—cyclohexanol and 1-ethynylcyclohexanol—we can understand the key spectral signatures that enable the confident assignment of stereochemistry in this and similar systems.

Predicted NMR Data for 2-Ethynylcyclohexan-1-ol Isomers

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of 2-ethynylcyclohexan-1-ol. Predictions were generated using established online NMR prediction tools.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 2-Ethynylcyclohexan-1-ol

Protoncis-2-Ethynylcyclohexan-1-ol (Predicted)trans-2-Ethynylcyclohexan-1-ol (Predicted)Key Differentiating Features
H1 (CH-OH) ~3.8 - 4.1~3.5 - 3.8H1 in the cis isomer is expected to be more deshielded due to the proximity of the ethynyl group.
H2 (CH-C≡CH) ~2.5 - 2.8~2.2 - 2.5The axial vs. equatorial position of this proton in the dominant chair conformation will significantly impact its chemical shift.
H (C≡C-H) ~2.3 - 2.5~2.3 - 2.5Generally less affected by the stereochemistry at C1 and C2.
Cyclohexyl (CH₂) Protons 1.2 - 2.0 (complex multiplets)1.2 - 2.0 (complex multiplets)Overlapping signals, with subtle differences expected due to the different overall molecular geometry.
OH VariableVariableChemical shift is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 2-Ethynylcyclohexan-1-ol

Carboncis-2-Ethynylcyclohexan-1-ol (Predicted)trans-2-Ethynylcyclohexan-1-ol (Predicted)Key Differentiating Features
C1 (CH-OH) ~70 - 74~67 - 71C1 in the cis isomer is expected to be more deshielded.
C2 (CH-C≡CH) ~38 - 42~35 - 39The stereochemistry influences the electronic environment of this carbon.
C≡CH ~83 - 87~83 - 87The quaternary alkyne carbon.
C≡CH ~70 - 74~70 - 74The terminal alkyne carbon.
C3, C4, C5, C6 ~20 - 35~20 - 35Subtle differences are expected, but significant overlap is likely.

Interpreting the Predicted Spectra: The Impact of Stereochemistry

The predicted differences in the NMR spectra of cis- and trans-2-ethynylcyclohexan-1-ol arise from the distinct spatial arrangement of the hydroxyl and ethynyl groups.

  • Anisotropic Effect of the Ethynyl Group: The triple bond of the ethynyl group creates a magnetically anisotropic environment. Protons and carbons located in the "deshielding cone" of the alkyne will experience a downfield shift in their NMR signals. In the cis isomer, the C1-H and C1 are likely to be more influenced by this effect, leading to their predicted downfield shifts compared to the trans isomer.

  • Through-Space Interactions: In the cis isomer, the proximity of the hydroxyl and ethynyl groups can lead to through-space interactions, such as intramolecular hydrogen bonding, which can further influence the chemical shifts of the involved nuclei.

  • Conformational Effects: Both isomers will exist predominantly in a chair conformation. The preference for the bulky ethynyl group to occupy an equatorial position will influence the axial/equatorial nature of the protons on C1 and C2, leading to differences in their coupling constants and chemical shifts.

Comparative Analysis with Structurally Related Compounds

To ground our predictions in experimental reality, we can compare the expected spectral features of 2-ethynylcyclohexan-1-ol with the known NMR data of cyclohexanol and 1-ethynylcyclohexanol.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for Cyclohexanol and 1-Ethynylcyclohexanol

NucleusCyclohexanol (Experimental)[3][4]1-Ethynylcyclohexanol (Experimental)[5][6]
H1 (CH-OH) ~3.6 (m)-
Cyclohexyl (CH₂) Protons ~1.1 - 1.9 (m)~1.5 - 1.8 (m)
OH Variable~1.9 (s)
H (C≡C-H) -~2.5 (s)
C1 (C-OH) ~70.3~68.5
C2/C6 ~35.5~40.0
C3/C5 ~24.4~23.3
C4 ~25.8~25.2
C≡CH -~87.5
C≡CH -~71.9
  • Effect of the Ethynyl Group: Comparing cyclohexanol to 1-ethynylcyclohexanol, the introduction of the ethynyl group at C1 deshields the adjacent C2/C6 carbons in the ¹³C NMR spectrum (from ~35.5 ppm to ~40.0 ppm). A similar, but positionally different, effect is anticipated in 2-ethynylcyclohexan-1-ol.

  • Distinguishing Positional Isomers: The chemical shifts for the alkyne carbons in 1-ethynylcyclohexanol (~87.5 and ~71.9 ppm) provide a reference point for what to expect in 2-ethynylcyclohexan-1-ol. The presence of a signal for a methine carbon attached to the ethynyl group (C2) in the 35-42 ppm range would be a key indicator of the 2-substituted isomer, as opposed to the 1-substituted isomer which lacks such a signal.

Experimental Protocol for NMR Analysis

For researchers synthesizing 2-ethynylcyclohexan-1-ol, the following protocol outlines the steps for acquiring high-quality NMR spectra for structural and stereochemical determination.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the expected chemical shifts (typically 0-100 ppm for this molecule).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly important for stereochemical assignment. For the cis isomer, a through-space correlation (NOE) would be expected between the proton on C1 and the proton on C2. This would be absent in the trans isomer.

Visualizing the Workflow and Structural Comparisons

Diagram 1: Experimental Workflow for NMR-based Stereochemical Assignment

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Assignment synthesis Synthesize 2-ethynylcyclohexan-1-ol purification Purify Isomers (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation (Solvent + TMS) purification->sample_prep one_d_nmr 1D NMR (¹H, ¹³C, DEPT) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) one_d_nmr->two_d_nmr data_proc Data Processing & Peak Picking two_d_nmr->data_proc assignment Assign Signals using 1D & 2D Data data_proc->assignment stereo_det Determine Stereochemistry (NOESY) assignment->stereo_det final_structure final_structure stereo_det->final_structure Final Structure Elucidation

Caption: Workflow for the synthesis, NMR analysis, and stereochemical determination of 2-ethynylcyclohexan-1-ol isomers.

Diagram 2: Structural Comparison of 2-Ethynylcyclohexan-1-ol and Analogues

G cluster_main Target Molecule: 2-Ethynylcyclohexan-1-ol cluster_analogues Reference Compounds cis cis-Isomer trans trans-Isomer cyclohexanol Cyclohexanol 1-ethynylcyclohexanol 1-Ethynylcyclohexanol

Caption: Comparison of the chemical structures of the target molecule isomers and their reference analogues.

Conclusion

While experimental NMR data for cis- and trans-2-ethynylcyclohexan-1-ol remains to be published, a combination of predictive methods and comparative analysis with known compounds provides a strong foundation for their spectral characterization. The key to differentiating the two diastereomers lies in the subtle yet significant differences in the chemical shifts of the protons and carbons at and adjacent to the stereocenters (C1 and C2), which are influenced by the anisotropic effects of the ethynyl group and the overall molecular conformation. For unambiguous assignment, 2D NMR techniques, particularly NOESY, are essential. This guide provides researchers with the expected spectral features and a comprehensive experimental workflow to confidently elucidate the structure and stereochemistry of these and similar substituted cyclohexanol systems.

References

  • nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved March 27, 2026, from [Link]

  • 1-Ethynyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved March 27, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). University of Wisconsin-Madison. Retrieved March 27, 2026, from [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRdb.org. Retrieved March 27, 2026, from [Link]

Sources

Comparative

Comparative Reactivity Guide: 1-Ethynylcyclohexanol vs. 2-Ethynylcyclohexan-1-ol in Advanced Organic Synthesis

As a Senior Application Scientist, selecting the right molecular building block requires moving beyond a simple inventory of functional groups to understanding the spatial and electronic relationships between them. In th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right molecular building block requires moving beyond a simple inventory of functional groups to understanding the spatial and electronic relationships between them. In the realm of alkynyl alcohols, the position of the hydroxyl group relative to the alkyne dictates entirely divergent synthetic pathways.

This guide objectively compares the reactivity profiles of 1-ethynylcyclohexanol (a tertiary propargylic alcohol) and 2-ethynylcyclohexan-1-ol (a secondary homopropargylic alcohol). By examining their mechanistic divergence, we provide drug development professionals and synthetic chemists with field-proven, self-validating protocols to leverage these scaffolds effectively.

Structural Causality and Mechanistic Divergence

The fundamental difference between these two substrates is the presence of a single methylene spacer, which completely rewires their chemical behavior.

1-Ethynylcyclohexanol (Propargylic Reactivity)

In 1-ethynylcyclohexanol, the hydroxyl group and the terminal alkyne are bound to the same carbon (C1). This proximity allows for direct electronic communication during transition states.

  • Carbocation-Driven Rearrangements: Under acidic conditions, the tertiary hydroxyl group is easily protonated and eliminated as water, leaving behind a resonance-stabilized propargylic carbocation. This intermediate is the driving force behind the Rupe rearrangement , yielding -unsaturated ketones like 1-acetylcyclohexene[1].

  • Transition-Metal Activation: The propargylic nature allows transition metals (like Ruthenium) to activate the terminal alkyne, forming allenylidene intermediates or facilitating oxidative coupling. For instance, Ru-catalyzed coupling with allyl alcohol yields complex 5-methylenetetrahydropyrans[2].

2-Ethynylcyclohexan-1-ol (Homopropargylic Reactivity)

In 2-ethynylcyclohexan-1-ol, the hydroxyl group is on C1 and the alkyne is on C2. This methylene spacer breaks the direct conjugation potential, preventing the facile formation of a stable carbocation.

  • Intramolecular Cyclization: Instead of dehydration, the hydroxyl group (or its acetal derivative) acts as an internal nucleophile. When the alkyne is activated by a Lewis acid (e.g., TiCl ), the spatial proximity strongly favors intramolecular cyclization, forming bicyclic ethers such as octahydro-2H-1-benzopyrans[3].

  • Directed Carbometalation: The homopropargylic geometry allows the oxygen to act as a directing group for transition metals. Iron-catalyzed carbomagnesiation leverages this to produce stereodefined homoallylic alcohols with high regioselectivity[4].

Divergent Reactivity Pathways

Reactivity_Comparison sub1 1-Ethynylcyclohexanol (Propargylic) rupe Acid Catalysis (Rupe Rearrangement) sub1->rupe metal Ru-Catalysis (Allyl Alcohol Coupling) sub1->metal sub2 2-Ethynylcyclohexan-1-ol (Homopropargylic) cyclize TiCl4 Cyclization (via Acetal) sub2->cyclize carbo Fe-Catalyzed Carbometalation sub2->carbo prod1a 1-Acetylcyclohexene (Conjugated Ketone) rupe->prod1a prod1b 5-Methylenetetrahydropyrans (O-Heterocycle) metal->prod1b prod2a Octahydro-2H-1-benzopyrans (Bicyclic Ether) cyclize->prod2a prod2b Homoallylic Alcohols (Stereoselective) carbo->prod2b

Divergent reactivity pathways of propargylic vs. homopropargylic cyclohexanols.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The physical and spectroscopic changes inherent to the reactions provide real-time feedback on their success.

Protocol A: Rupe Rearrangement of 1-Ethynylcyclohexanol[1]

Objective: Synthesis of 1-acetylcyclohexene via Lewis acid catalysis in a polar medium. Causality: Utilizing liquid SO as a solvent provides a highly polar, Lewis acidic environment that stabilizes the intermediate carbenium ion without the destructive side reactions typical of harsh Brønsted acids (like H SO ).

  • Preparation: In a specialized pressure tube, charge 1-ethynylcyclohexanol (1.0 equiv) and In(OTf) (20 mol%).

  • Solvent Addition: Cool the vessel to -78 °C and condense liquid SO into the tube.

  • Reaction: Seal the tube securely and heat to 80 °C for 13 hours.

  • Workup: Cool the vessel to safely vent the SO . Extract the residue with dichloromethane and wash with water.

  • Self-Validation (NMR): Analyze the crude mixture via H-NMR using diphenylmethane as an internal standard. The reaction is validated by the complete disappearance of the terminal alkyne proton (~2.4 ppm) and the emergence of a sharp singlet at ~2.2 ppm, corresponding to the newly formed acetyl methyl group of the conjugated ketone.

Protocol B: TiCl -Promoted Cyclization of 2-Ethynylcyclohexanol Acetals[3]

Objective: Stereoselective synthesis of 4-chlorooctahydro-2H-1-benzopyran. Causality: The homopropargylic geometry allows the Lewis acid (TiCl ) to coordinate simultaneously to the acetal oxygen and the alkyne. This creates a highly ordered transition state that minimizes 1,3-diaxial interactions, forcing the incoming chloride nucleophile into an equatorial position.

  • Acetal Formation: React trans-2-ethynylcyclohexanol with ethyl vinyl ether to form the corresponding acetal.

  • Activation: Dissolve the isolated acetal in anhydrous CH Cl and cool to -63 °C under an inert argon atmosphere.

  • Cyclization: Add TiCl (1.1 equiv) dropwise. Stir the mixture at -63 °C until TLC indicates complete consumption of the starting material.

  • Workup: Quench the reaction with cold aqueous NaHCO . Extract with CH Cl , dry over MgSO , and concentrate in vacuo.

  • Self-Validation (Stereochemistry): The stereochemical outcome is self-validating via NMR. The strong equatorial preference of the newly incorporated chloride at C4 yields a distinct splitting pattern (small equatorial-axial coupling constants, Hz), confirming the rigid chair conformation of the bicyclic product[3].

Quantitative Performance Comparison

The following table summarizes the quantitative data and primary mechanistic drivers for both substrates based on established literature.

SubstrateReaction PathwayCatalyst / ConditionsPrimary ProductTypical YieldKey Mechanistic Driver
1-Ethynylcyclohexanol Rupe RearrangementIn(OTf) (20 mol%) in liquid SO (80 °C)1-Acetylcyclohexene~45%[1]Formation of a resonance-stabilized tertiary propargylic carbocation.
1-Ethynylcyclohexanol Oxidative C-C CouplingRuCl(cod)(C Me ) + Allyl Alcohol (45-90 °C)5-Methylenetetrahydropyrans30–85%[2]Ruthenium-mediated oxidative coupling of the terminal alkyne and alkene.
2-Ethynylcyclohexan-1-ol Lewis Acid CyclizationTiCl on ethyl vinyl ether acetal (-63 °C)4-Chlorooctahydro-2H-1-benzopyran~74% (overall)[3]Intramolecular nucleophilic attack directed by spatial proximity (homopropargylic).
2-Ethynylcyclohexan-1-ol CarbometalationFe(acac)
  • MeMgBr (0 °C)
Z-Homoallylic Alcohols>80%[4]Chelation-directed addition leveraging the secondary hydroxyl group.

References

  • 4-Chlorooctahydro-2H-1-benzopyrans and 4-chloro-4a,5,6,7,8,8a-hexahydro-2H-1-benzopyrans via the Lewis acid promoted cyclization of acetals derived from trans-2-vinylcyclohexanol and trans-2-ethynylcyclohexanol: synthesis, structure, and mechanism | The Journal of Organic Chemistry - acs.org[Link]

  • Rupe Rearrangement Studies in Liquid Sulfur Dioxide - scientific.net [Link]

  • Synthesis of 2-Alkoxy-5-methylenetetrahydropyrans: A Regioselective Ruthenium-Catalyzed C−C Coupling Reaction of Prop-2-yn-1-ols with Allyl Alcohol | The Journal of Organic Chemistry - acs.org[Link]

  • Iron-Catalyzed Carbometalation of Propargylic and Homopropargylic Alcohols | Journal of the American Chemical Society - acs.org[Link]

Sources

Validation

FTIR spectroscopic analysis of 2-ethynylcyclohexan-1-ol alkyne stretch

An In-Depth Guide to the FTIR Spectroscopic Analysis of the Alkyne Stretch in 2-Ethynylcyclohexan-1-ol A Comparative Analysis for Researchers in Synthetic Chemistry As Senior Application Scientists, we understand that ri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the FTIR Spectroscopic Analysis of the Alkyne Stretch in 2-Ethynylcyclohexan-1-ol

A Comparative Analysis for Researchers in Synthetic Chemistry

As Senior Application Scientists, we understand that rigorous characterization of novel or functionalized molecules is the bedrock of chemical research and drug development. Fourier-Transform Infrared (FTIR) spectroscopy remains a first-line, rapid, and non-destructive technique for functional group identification. This guide provides an in-depth analysis of the characteristic alkyne vibrational modes of 2-ethynylcyclohexan-1-ol, a molecule featuring a terminal alkyne tethered to a cyclic alcohol.

The objective is not merely to identify peaks, but to understand how the unique intramolecular environment—specifically the presence of a hydroxyl group and a cyclohexane ring—influences the position and nature of the alkyne's acetylenic C-H (≡C-H) and carbon-carbon triple bond (C≡C) stretching frequencies. We will compare its expected spectrum with those of structurally related molecules to provide a clear, data-supported context for interpretation.

The Underlying Science: Factors Governing Alkyne Vibrational Frequencies

The vibrational frequencies of chemical bonds in an IR spectrum are dictated by the bond's strength (force constant) and the masses of the connected atoms, a relationship described by Hooke's Law.[1] For terminal alkynes, two vibrations are of primary diagnostic importance:

  • ≡C-H Stretch: This vibration involves the hydrogen atom on the terminal alkyne. It typically appears as a sharp and strong absorption in the 3330-3270 cm⁻¹ region.[2][3][4] Its high frequency is due to the strong sp-hybridized C-H bond.

  • C≡C Stretch: The stretching of the carbon-carbon triple bond gives rise to an absorption in the 2260-2100 cm⁻¹ range.[5] For terminal alkynes, this peak is often weak to medium in intensity and sharp. Internal alkynes with symmetric substitution may show a very weak or entirely absent C≡C stretching band due to a lack of a significant change in the bond dipole moment during vibration.[1]

However, the precise location of these peaks is sensitive to the local molecular environment. In the case of 2-ethynylcyclohexan-1-ol, the most significant influencing factor is hydrogen bonding . The hydroxyl (-OH) group can act as a hydrogen bond donor, while the π-electron cloud of the alkyne can act as a weak hydrogen bond acceptor.[1][6][7] This interaction can perturb the electron density of the triple bond, leading to shifts in its characteristic frequencies. Furthermore, the steric and electronic effects imparted by the cyclohexane ring can also play a role.[6]

Experimental Protocol for High-Fidelity FTIR Spectrum Acquisition

Trustworthy data is the product of a meticulous and well-understood protocol. The following procedure outlines the steps for acquiring a high-quality FTIR spectrum of 2-ethynylcyclohexan-1-ol, a process designed to be self-validating by ensuring instrument readiness and proper sample handling.

Methodology
  • Instrument Preparation & Background Scan:

    • Ensure the FTIR spectrometer, equipped with a Diamond Attenuated Total Reflectance (ATR) accessory, is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., HPLC-grade isopropanol or acetone) using a lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum (e.g., 64 scans at a resolution of 4 cm⁻¹). This scan of the empty ATR crystal is crucial as it will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • As 2-ethynylcyclohexan-1-ol is a liquid or low-melting solid, place a single drop directly onto the center of the clean, dry ATR crystal.

    • Ensure the sample forms a uniform film covering the crystal to achieve optimal spectral intensity and reproducibility.

  • Data Acquisition:

    • Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

    • Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 64 scans, 4 cm⁻¹ resolution) over a range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing & Cleaning:

    • The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum.

    • Apply an automated baseline correction to account for any baseline drift.

    • Thoroughly clean the ATR crystal and anvil with a suitable solvent after analysis.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Post-Analysis Clean_ATR 1. Clean ATR Crystal (Isopropanol) Background 2. Acquire Background (64 scans, 4 cm⁻¹) Clean_ATR->Background Apply_Sample 3. Apply Liquid Sample to Crystal Background->Apply_Sample Acquire_Sample 4. Acquire Sample Spectrum (Same Parameters) Apply_Sample->Acquire_Sample Process 5. Process Data (Baseline Correction) Acquire_Sample->Process Clean_Final 6. Clean Crystal & Anvil Process->Clean_Final

Caption: Workflow for FTIR-ATR analysis of a liquid sample.

Spectral Interpretation and Comparative Analysis

The FTIR spectrum of 2-ethynylcyclohexan-1-ol is distinguished by several key features. By comparing these features to analogous molecules, we can attribute specific spectral characteristics to the molecule's structural components.

Caption: Key vibrational modes of 2-ethynylcyclohexan-1-ol.

Expected Frequencies for 2-Ethynylcyclohexan-1-ol:
  • O-H Stretch: A very strong and broad absorption centered around 3400-3300 cm⁻¹ is expected due to intermolecular hydrogen bonding.[3][8]

  • ≡C-H Stretch: A sharp, medium-to-strong peak should appear around 3300 cm⁻¹. This peak is often seen as a distinct shoulder on the leading edge of the much broader O-H band. Its sharpness is a key diagnostic feature that distinguishes it from the O-H absorption.[4]

  • sp³ C-H Stretches: Strong absorptions just below 3000 cm⁻¹, typically around 2930 cm⁻¹ and 2850 cm⁻¹, corresponding to the C-H bonds of the cyclohexane ring.

  • C≡C Stretch: A weak but sharp absorption is expected between 2140 cm⁻¹ and 2100 cm⁻¹.[4] The intensity is characteristically low for terminal alkynes.[5]

Comparative Data Table

The following table contextualizes the alkyne stretches of 2-ethynylcyclohexan-1-ol by comparing them with simpler, structurally related compounds. This comparison allows for the deconvolution of electronic and structural effects.

CompoundStructure≡C-H Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)Key Differentiating Feature
2-Ethynylcyclohexan-1-ol Terminal alkyne on a secondary alcohol-bearing carbon of a cyclohexane ring.~3300 (Sharp)~2120 (Weak)Influence of adjacent -OH and bulky cycloalkane.
Propargyl Alcohol [7][9]HC≡CCH₂OH~3331 (Sharp)~2110 (Weak)Acyclic analogue; baseline for an unstrained propargyl alcohol.
1-Ethynylcyclohexan-1-ol [10][11]Terminal alkyne on a tertiary alcohol-bearing carbon of a cyclohexane ring.~3300 (Sharp)~2100 (Weak)Isomeric comparison; tests the effect of substituent position on the ring.
1-Hexyne [2][5]HC≡C(CH₂)₃CH₃~3324 (Sharp, Strong)~2126 (Weak)Alkyne on an alkyl chain; removes the effect of the -OH group.
Discussion of Comparative Data
  • Effect of the Cyclohexyl Ring: Comparing 2-ethynylcyclohexan-1-ol to the acyclic propargyl alcohol helps isolate the impact of the bulky, electron-donating alkyl ring.[7][9] The frequencies are expected to be very similar, indicating that the fundamental vibrations of the ethynyl group are not dramatically perturbed by the replacement of a proton with a large alkyl substituent. Any minor shifts could be attributed to subtle changes in the local electronic environment.

  • Effect of Hydroxyl Group Position: The comparison with 1-ethynylcyclohexan-1-ol is particularly insightful.[10][11] In this isomer, both the alkyne and the hydroxyl group are attached to the same carbon (a tertiary alcohol). This proximity could potentially alter the likelihood of intramolecular hydrogen bonding between the -OH group and the alkyne's π-system, which could manifest as slight shifts in the ≡C-H or C≡C stretching frequencies compared to the 2-substituted isomer. However, intermolecular hydrogen bonding typically dominates in the condensed phase, so significant differences are not always observed.

  • Effect of the Hydroxyl Group Itself: By comparing with 1-hexyne , which lacks a hydroxyl group, we confirm the assignment of the broad ~3400 cm⁻¹ band to the O-H stretch.[2][5] The ≡C-H and C≡C stretching frequencies in 1-hexyne provide a baseline for a terminal alkyne without the influence of hydrogen bonding. The presence of the -OH group in 2-ethynylcyclohexan-1-ol can lead to a slight broadening or minor shift in the ≡C-H peak due to weak interactions.

Conclusion

The FTIR spectrum of 2-ethynylcyclohexan-1-ol is definitively characterized by two key absorptions related to its terminal alkyne functionality: a sharp ≡C-H stretch around 3300 cm⁻¹ and a weaker, sharp C≡C triple bond stretch near 2120 cm⁻¹. These peaks, when observed in conjunction with the broad O-H stretch centered near 3400 cm⁻¹ and the sp³ C-H stretches below 3000 cm⁻¹, provide unambiguous confirmation of the molecule's structure.

By comparing its spectrum to those of propargyl alcohol, 1-ethynylcyclohexan-1-ol, and 1-hexyne, we can confidently attribute these vibrational modes and understand that while the core alkyne frequencies are robust, they exist within a larger spectral context defined by the molecule's other functional groups. This detailed level of analysis is essential for confirming the outcomes of a synthesis, verifying starting material purity, and ensuring the structural integrity of molecules in drug discovery and materials science pipelines.

References

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Available from: [Link]

  • Taylor & Francis Online. (2023). FT-IR studies and excess thermodynamic properties of binary mixtures of propargyl alcohol and amino alcohols at different temperatures and correlation with the Jouyban–Acree model. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Alkynes. Available from: [Link]

  • University of Diyala, College of Science. Factors influencing vibration frequencies. Available from: [Link]

  • AIP Publishing. (2022). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. Available from: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • ResearchGate. (2018). FTIR spectra of (a) propargyl methacrylate, (b) poly(POHMAC-co-VTM), (c) poly(POHMAC-co-VTM)-g-Fe3O4, and (d) PVC-g-poly(POHMAC-co-VTM)-g-Fe3O4. Available from: [Link]

  • ACS Publications & National Center for Biotechnology Information. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Available from: [Link]

  • ResearchGate. FT-IR spectra of Pc-propargyl (A), PCL-N3 (B), and PCL tetra-arm star polymer (C). Available from: [Link]

  • Chemistry LibreTexts. (2024). 29.6 Infrared (IR) Spectroscopy. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Propargyl alcohol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • ACS Publications. (2019). Silver-Catalyzed Carboxylative Cyclization of Primary Propargyl Alcohols with CO2. Available from: [Link]

  • University of California, Santa Cruz. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. Available from: [Link]

  • Spectroscopy Online. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Available from: [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available from: [Link]

  • University of Puget Sound. IR Absorption Table. Available from: [Link]

  • National Center for Biotechnology Information. 2-Ethynylcyclohexan-1-ol. In PubChem Compound Database. Available from: [Link]

  • Molbase. Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. Available from: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

  • YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Cyclohexanol, 1-ethynyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

Sources

Comparative

Unraveling the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Ethynylcyclohexan-1-ol

For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable tool for elucidating molecular structures. A molecule's mass spectrum provides a unique fragmentation fingerprint...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable tool for elucidating molecular structures. A molecule's mass spectrum provides a unique fragmentation fingerprint that, when correctly interpreted, can reveal intricate structural details. This guide offers an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-ethynylcyclohexan-1-ol, contrasting it with its parent compound, cyclohexanol, and its isomer, 1-ethynylcyclohexan-1-ol. By understanding these fragmentation pathways, researchers can confidently identify and characterize these and similar molecules in complex samples.

The introduction of an ethynyl group to the cyclohexanol ring, and its specific placement at the 2-position, profoundly influences the molecule's fragmentation behavior under electron ionization. These differences create a distinct spectral signature that allows for clear differentiation from its structural relatives. This guide will explore the characteristic fragmentation pathways, present a quantitative comparison of the mass spectra, and provide a detailed experimental protocol for their analysis.

Core Principles of Cycloalkanol Fragmentation

Under electron ionization (EI) mass spectrometry, cyclic alcohols like cyclohexanol and its derivatives primarily undergo several key fragmentation pathways.[1][2][3] The initial step is the formation of a molecular ion (M⁺•) by the ejection of an electron.[4] This high-energy species then fragments through various routes to produce smaller, charged particles that are detected by the mass spectrometer. The most common of these pathways include:

  • Alpha-Cleavage (α-Cleavage): This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[2][5] This is a highly favored pathway as it leads to the formation of a resonance-stabilized oxonium ion.

  • Dehydration (Water Loss): This pathway involves the elimination of a water molecule (H₂O, 18 Da) from the molecular ion, resulting in a fragment ion with a mass-to-charge ratio (m/z) of [M-18]⁺•.[2][6]

  • Ring Cleavage: Cyclic structures can undergo complex ring-opening and subsequent fragmentation, often leading to a characteristic set of fragment ions. For cyclohexanol, a notable fragment is often observed at m/z 57.[1][7]

Comparative Analysis of Fragmentation Patterns

The mass spectra of 2-ethynylcyclohexan-1-ol, cyclohexanol, and 1-ethynylcyclohexan-1-ol reveal distinct fragmentation patterns that are instrumental for their identification. The molecular weight of 2-ethynylcyclohexan-1-ol is 124.18 g/mol .[8]

Cyclohexanol: The Foundational Spectrum

The mass spectrum of cyclohexanol (MW = 100.16 g/mol ) serves as our baseline.[9] Its key fragmentation pathways include the loss of a water molecule to give a peak at m/z 82 ([M-18]⁺•) and a characteristic base peak at m/z 57, which is formed through a more complex ring cleavage mechanism.[1][10] Other significant fragments can be observed at m/z 71 and 43. The molecular ion peak at m/z 100 is often weak or absent.[2]

2-Ethynylcyclohexan-1-ol: The Influence of the Vicinal Ethynyl Group

For 2-ethynylcyclohexan-1-ol (MW = 124.18 g/mol ), the presence of the ethynyl group adjacent to the hydroxyl-bearing carbon introduces new and modified fragmentation pathways. While a detailed experimental spectrum is not widely available in public databases, we can predict the major fragmentation routes based on established principles.

The molecular ion at m/z 124 is expected to be present, though it may be of low intensity. Key fragmentation pathways are likely to include:

  • Loss of Water (m/z 106): Similar to cyclohexanol, the loss of a water molecule from the molecular ion is a probable fragmentation route, leading to a peak at m/z 106.

  • Alpha-Cleavage: Two primary α-cleavage pathways are possible:

    • Cleavage between C1 and C2, with the charge retained on the oxygen-containing fragment, would lead to a fragment that would readily rearrange. A more likely scenario is the cleavage between C1 and C6.

    • Cleavage between C1 and C6 would result in the loss of a C5H9 radical, leading to a resonance-stabilized fragment.

  • Cleavage involving the Ethynyl Group: The ethynyl group itself can be lost as a radical (•C₂H), resulting in a fragment at m/z 99 ([M-25]⁺).

  • Ring Cleavage: Complex ring fragmentation, analogous to that seen in cyclohexanol, is expected. The presence of the ethynyl group will likely lead to a different set of characteristic ring fragments compared to the m/z 57 peak in cyclohexanol.

1-Ethynylcyclohexan-1-ol: A Tertiary Alcohol Isomer

In contrast, 1-ethynylcyclohexan-1-ol (MW = 124.18 g/mol ) is a tertiary alcohol, which significantly alters its fragmentation.[11] The molecular ion is expected to be even less stable than that of the secondary alcohol isomer. The dominant fragmentation pathway for tertiary alcohols is typically the α-cleavage leading to the loss of the largest alkyl substituent. In this case, the loss of an ethyl radical from the ring (after rearrangement) or other ring fragments is likely. The NIST WebBook provides a mass spectrum for 1-ethynylcyclohexanol, which can be used for direct comparison.[11]

Quantitative Comparison of Major Fragments

To illustrate the differences, the table below summarizes the expected and observed major fragments for the three compounds.

m/z Cyclohexanol Predicted 2-Ethynylcyclohexan-1-ol 1-Ethynylcyclohexan-1-ol Proposed Fragment Identity
M⁺• 100 (weak)124 (weak)124 (very weak/absent)Molecular Ion
[M-18]⁺• 82106106Loss of H₂O
[M-25]⁺ -99-Loss of •C₂H
57 Base PeakPresentPresent[C₄H₉]⁺ or complex ring fragment

Experimental Protocol for GC-MS Analysis

A robust Gas Chromatography-Mass Spectrometry (GC-MS) method is crucial for the analysis of these compounds.[12] The following protocol provides a starting point for method development.

Sample Preparation
  • Liquid Samples: For clean samples, direct injection after dilution with a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 10 µg/mL is often sufficient.[12]

  • Extraction: For more complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte and remove interferences.[12]

GC-MS Parameters
  • GC System: Agilent 8890 GC system or equivalent.

  • Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 35-400.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed primary fragmentation pathways for cyclohexanol and 2-ethynylcyclohexan-1-ol.

G cluster_cyclohexanol Cyclohexanol Fragmentation M_cyclohexanol Cyclohexanol [M]⁺• (m/z 100) M-18_cyclohexanol [M-H₂O]⁺• (m/z 82) M_cyclohexanol->M-18_cyclohexanol -H₂O m57_cyclohexanol [C₄H₉]⁺ (m/z 57) M_cyclohexanol->m57_cyclohexanol Ring Cleavage G cluster_2_ethynyl 2-Ethynylcyclohexan-1-ol Fragmentation M_2_ethynyl 2-Ethynylcyclohexan-1-ol [M]⁺• (m/z 124) M-18_2_ethynyl [M-H₂O]⁺• (m/z 106) M_2_ethynyl->M-18_2_ethynyl -H₂O M-25_2_ethynyl [M-C₂H]⁺ (m/z 99) M_2_ethynyl->M-25_2_ethynyl -•C₂H ring_frag_2_ethynyl Ring Fragments M_2_ethynyl->ring_frag_2_ethynyl Ring Cleavage

Caption: Predicted fragmentation of 2-Ethynylcyclohexan-1-ol.

Experimental Workflow

The general workflow for the GC-MS analysis of 2-ethynylcyclohexan-1-ol is depicted below.

G start Sample Collection prep Sample Preparation (Dilution/Extraction) start->prep gc_ms GC-MS Analysis prep->gc_ms data_acq Data Acquisition gc_ms->data_acq data_proc Data Processing (Peak Integration, Library Search) data_acq->data_proc interpretation Spectral Interpretation & Fragmentation Analysis data_proc->interpretation report Reporting interpretation->report

Caption: GC-MS analysis workflow.

Conclusion

The mass spectrometry fragmentation patterns of 2-ethynylcyclohexan-1-ol, while not extensively documented, can be reliably predicted by understanding the fundamental fragmentation mechanisms of cyclic alcohols and the influence of the ethynyl substituent. By comparing its predicted spectrum with the known spectra of cyclohexanol and its isomer, 1-ethynylcyclohexan-1-ol, we can highlight the diagnostic ions that are critical for its unambiguous identification. This guide provides the foundational knowledge and a practical experimental framework for researchers to confidently analyze and characterize this and other related compounds, ultimately aiding in the advancement of chemical synthesis and drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Cyclohexanol and its Derivatives. Retrieved from [12]2. Benchchem. (n.d.). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Brominated Cyclohexanols. Retrieved from [13]3. Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved from [14]4. Benchchem. (n.d.). Mass Spectrometry Analysis of Alkynylated Compounds: A Comparative Guide. Retrieved from [15]5. Whitman People. (n.d.). GCMS Section 6.10. Retrieved from [1]6. The Main Fragmentation Reactions of Organic Compounds. (n.d.). Retrieved from [7]7. Benchchem. (n.d.). An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols. Retrieved from [2]8. Reddit. (2020, May 28). Cyclohexanol Mass Spec. Retrieved from [16]9. Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [3]10. Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [5]11. Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [6]12. PubChem. (n.d.). 2-Ethynylcyclohexan-1-ol. Retrieved from [8]13. National Institute of Standards and Technology. (n.d.). Cyclohexanol. Retrieved from [9]14. PMC. (2021, November 19). Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma. Retrieved from [10]15. Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [4]16. National Institute of Standards and Technology. (n.d.). Cyclohexanol, 1-ethynyl-. Retrieved from

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Testing of 2-Ethynylcyclohexan-1-ol

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-ethynylcyclohexan-1-ol. We will explore direct and indirect analytical strategies, offe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-ethynylcyclohexan-1-ol. We will explore direct and indirect analytical strategies, offering experimental insights and data to guide researchers, scientists, and drug development professionals in selecting and developing a robust, validated method suitable for their specific needs.

The Analytical Challenge: Detecting a "Silent" Molecule

2-Ethynylcyclohexan-1-ol is a small, alicyclic alcohol with a molecular weight of 124.18 g/mol .[1] Its structure lacks a significant chromophore, the part of a molecule that absorbs ultraviolet-visible (UV-Vis) light. This characteristic renders it nearly "invisible" to the most common and robust HPLC detector, the UV-Vis detector, presenting a significant challenge for purity testing and impurity profiling.[2][3][4]

The primary goal of this guide is to compare viable analytical strategies to overcome this detection challenge, focusing on both direct analysis using universal detectors and indirect analysis via pre-column derivatization to introduce a UV-active label.

Part 1: Direct Analysis Strategies - A Head-to-Head Comparison

When an analyte lacks a chromophore, "universal" detectors that do not rely on light absorption are the primary choice for direct analysis. The two most common universal detectors in HPLC are the Refractive Index Detector (RID) and the Evaporative Light Scattering Detector (ELSD).

Refractive Index (RI) Detector

An RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[5][6] It is a truly universal detector, as nearly every compound will cause a change in the refractive index of the eluent.[5]

Evaporative Light Scattering Detector (ELSD)

The ELSD works by a three-step process: nebulization of the column eluent into a fine mist, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles.[6] In theory, any non-volatile analyte can be detected by ELSD.[6]

Comparative Analysis: RID vs. ELSD
FeatureRefractive Index Detector (RID)Evaporative Light Scattering Detector (ELSD)Rationale for 2-Ethynylcyclohexan-1-ol
Principle Measures changes in the refractive index of the eluent.[5][6]Measures light scattered by non-volatile analyte particles after mobile phase evaporation.[6]Both are viable for a non-chromophoric analyte.
Gradient Elution Not compatible.[2][5] Highly sensitive to mobile phase composition changes.Compatible with gradient elution.[5][7]ELSD is superior. Purity analysis often requires gradient elution to separate impurities with a wide range of polarities.
Sensitivity Lower sensitivity compared to ELSD and UV.[2][5]Generally more sensitive than RID, but less than UV.[8][9]ELSD is preferred for detecting low-level impurities.
Temperature Sensitivity Highly sensitive to temperature fluctuations, requiring stable operating conditions.[5]Less sensitive to ambient temperature changes than RID.[5]ELSD offers more robust and reproducible results.
Mobile Phase Can be used with any non-absorbing mobile phase.Requires volatile mobile phase components (e.g., water, acetonitrile, methanol) and non-volatile buffers must be avoided.[6]This is a key consideration. If non-volatile buffers are required for separation, ELSD cannot be used.
Linearity Generally good linearity.[8]Response can be non-linear, often requiring a logarithmic transformation for calibration.[8]RID may be simpler for quantification if isocratic conditions are sufficient for separation.

Part 2: Indirect Analysis via Pre-Column Derivatization

An alternative and often more sensitive approach for analyzing non-chromophoric compounds is to chemically modify the analyte to attach a UV-absorbing molecule.[2][10][11] This process, known as derivatization, allows for the use of a standard UV detector, which is highly sensitive, robust, and found in nearly every analytical laboratory.

For alcohols like 2-ethynylcyclohexan-1-ol, a common and effective derivatization strategy is esterification with a UV-active reagent. Benzoyl chloride is an excellent candidate for this purpose as it reacts with alcohols to form strongly UV-absorbing benzoyl esters.[12][13][14]

Experimental Protocol: Benzoylation of 2-Ethynylcyclohexan-1-ol

This protocol describes a general procedure for the pre-column derivatization of 2-ethynylcyclohexan-1-ol with benzoyl chloride.

Reagents:

  • 2-Ethynylcyclohexan-1-ol standard and sample solutions

  • Benzoyl Chloride (2% v/v in Acetonitrile)[13]

  • 100 mM Sodium Carbonate solution[13]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid (to quench the reaction)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the 2-ethynylcyclohexan-1-ol sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Derivatization Reaction: In a microcentrifuge tube, combine:

    • 20 µL of the sample/standard solution

    • 10 µL of 100 mM Sodium Carbonate (to create basic conditions)[13]

    • 10 µL of 2% Benzoyl Chloride in Acetonitrile[13]

  • Reaction Incubation: Vortex the mixture briefly and allow it to react at room temperature for approximately 10-15 minutes.[12][15]

  • Quenching: Add a small volume of acidic solution (e.g., 50 µL of water followed by acidification with phosphoric acid) to stop the reaction and neutralize the excess base.[16]

  • Analysis: The resulting solution containing the benzoylated derivative is now ready for injection into the HPLC-UV system.

Workflow for Derivatization and Analysis

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis HPLC Analysis Prep_Sample Prepare Sample in Acetonitrile Mix Combine Sample, Base, and BzCl Prep_Sample->Mix Prep_BzCl Prepare 2% Benzoyl Chloride Reagent Prep_BzCl->Mix Prep_Base Prepare 100mM Sodium Carbonate Prep_Base->Mix React Vortex & Incubate (15 min, RT) Mix->React Quench Quench Reaction with Acid React->Quench Inject Inject into HPLC-UV System Quench->Inject Separate Reversed-Phase Separation Inject->Separate Detect Detect Benzoyl Ester Derivative (e.g., 230 nm) Separate->Detect

Caption: Workflow for the pre-column derivatization of 2-ethynylcyclohexan-1-ol.

Advantages and Disadvantages of Derivatization
AdvantagesDisadvantages
High Sensitivity: Enables the use of highly sensitive UV detectors, allowing for low limits of detection (LOD) and quantification (LOQ).[15][17]Increased Complexity: Adds extra steps to the sample preparation process, which can introduce variability and potential for error.[2]
Enhanced Selectivity: The derivatization reaction is specific to the hydroxyl group, which can improve selectivity.Incomplete Reactions: The reaction may not go to completion, or side products may form, leading to inaccurate quantification.
Improved Chromatography: The addition of the benzoyl group increases the hydrophobicity of the analyte, often leading to better retention and peak shape on reversed-phase columns.[13]Reagent Instability: Derivatizing reagents can be sensitive to moisture and may degrade over time.[10]
Wider Applicability: Allows for the use of standard HPLC-UV systems, which are more common than systems with ELSD or RID detectors.Method Development Time: The derivatization reaction conditions (e.g., time, temperature, pH) must be optimized.

Part 3: Foundational HPLC Method Parameters & Validation

Regardless of the detection method chosen, the chromatographic separation must be developed and validated.

Initial Chromatographic Conditions

For a small polar molecule like 2-ethynylcyclohexan-1-ol or its benzoylated derivative, a reversed-phase separation is the most common starting point.[18]

  • Column: A C18 column is a standard choice for initial method development.[19][20] For small, polar analytes, a column with polar endcapping or a polar-embedded phase can provide better retention and peak shape.[19][21]

    • Example: A C18 column, 150 mm x 4.6 mm, 5 µm particle size.[22]

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typical.

    • Example: Acetonitrile and Water.

  • Elution Mode: A gradient elution (e.g., starting with a high percentage of water and increasing the acetonitrile content over time) is recommended to ensure the separation of impurities with different polarities.

  • Detection:

    • ELSD/RID: As per instrument recommendations.

    • UV (for derivative): A photodiode array (PDA) detector is ideal to determine the optimal detection wavelength (e.g., ~230-254 nm for the benzoyl derivative).[11][23]

Method Validation: Ensuring Trustworthiness

Once a separation method is established, it must be validated to ensure it is suitable for its intended purpose.[24][25] Validation is a core requirement of regulatory bodies and is described in guidelines such as ICH Q2(R1).[24][25][26][27]

Validation_Parameters cluster_validation ICH Q2(R1) Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Detection Limit (LOD) Method->LOD LOQ Quantitation Limit (LOQ) Method->LOQ Range Range Method->Range Robustness Robustness Method->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

Key Validation Parameters for a Purity Method
ParameterPurposeTypical Acceptance Criteria (Example)
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).[25]Peak purity index > 0.995 (for PDA detector); baseline resolution between the main peak and all impurity peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[24]Correlation coefficient (r²) ≥ 0.999 for the main component and impurities.
Accuracy The closeness of test results to the true value.[28]% Recovery of spiked impurities should be within 90.0% - 110.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[28]RSD ≤ 2.0% for the main component; RSD ≤ 10.0% for impurities at the specification limit.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[24]Signal-to-noise ratio ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in resolution or quantification when parameters like flow rate (±10%), column temperature (±5°C), or mobile phase composition (±2%) are varied.

Conclusion and Recommendations

Developing a robust HPLC purity method for a non-chromophoric analyte like 2-ethynylcyclohexan-1-ol requires a careful comparison of detection strategies.

  • For initial screening and development where flexibility is key, an ELSD detector is recommended. Its compatibility with gradient elution makes it a powerful tool for impurity profiling.

  • For routine quality control where maximum sensitivity and the use of standard instrumentation are priorities, pre-column derivatization with benzoyl chloride followed by UV detection is the superior choice. While the method development is more involved, the resulting method is often more sensitive and transferable.

  • An RI detector should be considered a secondary option , primarily for situations where an isocratic separation is sufficient and the use of non-volatile buffers is unavoidable.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. A thorough validation, guided by ICH principles, is mandatory to ensure the final method is accurate, precise, and reliable for its intended purpose of purity testing.

References
  • Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis. (n.d.). Taylor & Francis. Retrieved March 27, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 27, 2026, from [Link]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024, April 4). PMC. Retrieved March 27, 2026, from [Link]

  • Comparison of the Evaporative Light Scattering Detector (ELSD) and Refractive Index Detector (RID) in Lipid Analysis. (2006, September 23). Taylor & Francis. Retrieved March 27, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved March 27, 2026, from [Link]

  • 2-Ethynylcyclohexan-1-ol. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (n.d.). ICH. Retrieved March 27, 2026, from [Link]

  • Comparison of refractive index detection (RID) to evaporative light scattering detection (ELSD) for analysis of sugars in presweetened cereals. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). SlideShare. Retrieved March 27, 2026, from [Link]

  • Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. (2013, June 28). PubMed. Retrieved March 27, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA. Retrieved March 27, 2026, from [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters. Retrieved March 27, 2026, from [Link]

  • Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography. (n.d.). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Compare Different HPLC Detector Types. (2025, August 1). Torontech. Retrieved March 27, 2026, from [Link]

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. (2013, April 30). Molnar Institute. Retrieved March 27, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved March 27, 2026, from [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Column Selection for HPLC Method Development. (n.d.). Element Lab Solutions. Retrieved March 27, 2026, from [Link]

  • Determination of Amines and Phenolic Acids in Wine with Benzoyl Chloride Derivatization and Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • HPLC Column Selection. (2013, May 1). LCGC International. Retrieved March 27, 2026, from [Link]

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). (2021, March 10). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals. (2016, April 4). ScienceDirect. Retrieved March 27, 2026, from [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020, October 24). Veeprho. Retrieved March 27, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). Link Lab. Retrieved March 27, 2026, from [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved March 27, 2026, from [Link]

  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25). LCGC International. Retrieved March 27, 2026, from [Link]

  • HPLC Method development: an overview. (2025, May 27). PharmaCores. Retrieved March 27, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Gas Chromatographic Separation of 2-Ethynylcyclohexan-1-ol Isomers

For researchers and professionals in drug development and synthetic chemistry, the precise analysis and separation of stereoisomers are not merely procedural—they are fundamental to understanding biological activity, ens...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the precise analysis and separation of stereoisomers are not merely procedural—they are fundamental to understanding biological activity, ensuring purity, and controlling reaction outcomes. The compound 2-ethynylcyclohexan-1-ol presents a classic and instructive challenge in this regard. With two chiral centers, it exists as four distinct stereoisomers, comprising two diastereomeric pairs of enantiomers.

This guide provides an in-depth, predictive comparison of the gas chromatography (GC) retention times for these isomers. In the absence of direct, published experimental data for this specific molecule, we will leverage established principles of chromatography, data from analogous structures, and mechanistic reasoning to provide a robust framework for method development. Our objective is to explain the causality behind experimental choices, enabling you to design a self-validating separation protocol from first principles.

The Stereoisomers of 2-Ethynylcyclohexan-1-ol

The core of the separation challenge lies in the molecular structure. The carbons at position 1 (bearing the hydroxyl group) and position 2 (bearing the ethynyl group) are both chiral centers. This gives rise to four possible stereoisomers:

  • trans-isomers: (1R,2R)-2-ethynylcyclohexan-1-ol and (1S,2S)-2-ethynylcyclohexan-1-ol. These two are enantiomers of each other. In the most stable chair conformation, the two substituents are in a diequatorial arrangement.

  • cis-isomers: (1R,2S)-2-ethynylcyclohexan-1-ol and (1S,2R)-2-ethynylcyclohexan-1-ol. These are also enantiomers of each other. In the most stable chair conformation, the substituents are in an axial-equatorial arrangement.

The cis and trans pairs are diastereomers of one another. This distinction is critical, as diastereomers have different physical properties and can be separated on achiral stationary phases, whereas enantiomers require a chiral environment for resolution.[1]

Caption: Stereoisomeric relationships of 2-ethynylcyclohexan-1-ol.

Part 1: Diastereomer Separation on Achiral Columns

The first step in analyzing the isomeric mixture is to separate the cis and trans diastereomers. This can be accomplished using a standard, achiral GC column. The key is selecting a stationary phase that can effectively discriminate between the subtle differences in the physical properties of the diastereomers.

Predicted Elution Order and Mechanistic Rationale

On a polar stationary phase (e.g., one containing cyanopropyl or polyethylene glycol functional groups), the trans-isomer is predicted to have a longer retention time than the cis-isomer .

This prediction is based on the potential for intramolecular hydrogen bonding in the cis isomer. The proximity of the hydroxyl group (-OH) and the ethynyl group (-C≡CH) in the cis configuration allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the π-electron system of the triple bond.[2][3]

  • cis-Isomer: The intramolecular hydrogen bond "masks" the polar hydroxyl group, reducing its ability to interact with the polar stationary phase. This leads to a lower effective polarity and higher volatility, resulting in a shorter retention time .

  • trans-Isomer: The substituents are positioned far apart, preventing intramolecular hydrogen bonding. The hydroxyl group is therefore fully available to form strong intermolecular hydrogen bonds with the polar stationary phase, leading to stronger retention and a longer retention time .

On a non-polar stationary phase (e.g., polydimethylsiloxane), elution order generally follows the boiling points of the analytes.[4][5][6] The trans isomer, with its exposed polar hydroxyl group, is expected to have a slightly higher boiling point than the more internally-bonded cis isomer. Therefore, on a non-polar column, the elution order is predicted to be the same: cis eluting before trans. However, polar columns are recommended as they will likely offer greater selectivity based on the specific hydrogen bonding interactions.[5]

Part 2: Enantiomer Separation on Chiral Columns

To separate all four stereoisomers, a chiral stationary phase (CSP) is mandatory. Enantiomers have identical physical properties in an achiral environment, but they interact differently with a chiral selector, leading to different retention times.[7][8] For alcohols, the most effective and widely used CSPs are based on derivatized cyclodextrins.[1][9]

Column Selection and Predicted Performance

A permethylated β-cyclodextrin based column (e.g., Supelco β-DEX™ 120 or equivalent) is an excellent starting point. These phases are particularly effective for the enantiomeric separation of a wide range of compounds, including cyclic alcohols.[9] The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral cyclodextrin cavity. The stability of these complexes depends on a combination of inclusion in the hydrophobic cyclodextrin cavity and surface interactions (e.g., hydrogen bonding) with the hydroxyl groups on the rim of the cyclodextrin.[9]

Given the successful separation of various cyclic and aromatic alcohols on these phases, it is highly probable that all four isomers of 2-ethynylcyclohexan-1-ol can be baseline-resolved.[10][11] The chromatogram would be expected to show two pairs of peaks, corresponding to the cis and trans diastereomers, with each pair being resolved into its constituent enantiomers.

Isomer PairPredicted Elution Order on Polar ColumnSeparation PrincipleRequired Column Type
cis vs. trans Diastereomers cis isomers elute before trans isomers.Differences in polarity and volatility due to intramolecular hydrogen bonding in the cis form.Achiral (Polar Recommended) or Chiral
cis Enantiomers (1R,2S) vs. (1S,2R)Differential stability of transient diastereomeric complexes with the chiral stationary phase.Chiral (e.g., derivatized β-cyclodextrin)
trans Enantiomers (1R,2R) vs. (1S,2S)Differential stability of transient diastereomeric complexes with the chiral stationary phase.Chiral (e.g., derivatized β-cyclodextrin)

Experimental Protocol for Method Development

This protocol provides a comprehensive, self-validating workflow for developing a robust GC method for the separation of 2-ethynylcyclohexan-1-ol isomers.

G cluster_0 Phase 1: Diastereomer Separation (Achiral Column) cluster_1 Phase 2: Full Stereoisomer Separation (Chiral Column) cluster_2 Phase 3: Validation & Enhancement A1 Select Achiral Column (e.g., DB-WAX, CP-Wax 52 CB) A2 Initial GC Conditions (See Table 2) A1->A2 A3 Inject Isomer Mixture A2->A3 A4 Optimize Temperature Program (Adjust ramp for Rs > 1.5) A3->A4 A5 Confirm cis/trans Elution Order (Two Peaks Observed) A4->A5 B1 Select Chiral Column (e.g., CP-Chirasil-DEX CB) A5->B1 Proceed to Chiral Analysis B2 Initial GC Conditions (Lower initial temp, slow ramp) B1->B2 B3 Inject Isomer Mixture B2->B3 B4 Optimize for Enantiomeric Resolution (Adjust temp & flow rate) B3->B4 B5 Identify All Four Peaks B4->B5 C1 Consider Derivatization (e.g., Acetylation) B5->C1 For Improved Performance C2 Assess Peak Shape & Resolution C1->C2 C3 Finalize Method C2->C3

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Safety & Regulatory Compliance

Safety

2-Ethynylcyclohexan-1-ol proper disposal procedures

Comprehensive Operational Guide: Proper Disposal and Handling Procedures for 2-Ethynylcyclohexan-1-ol As a bifunctional building block featuring both a secondary hydroxyl group and a terminal alkyne, 2-Ethynylcyclohexan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Proper Disposal and Handling Procedures for 2-Ethynylcyclohexan-1-ol

As a bifunctional building block featuring both a secondary hydroxyl group and a terminal alkyne, 2-Ethynylcyclohexan-1-ol is highly valued in complex drug development and organic synthesis[1]. However, this dual functionality introduces specific operational risks during waste generation and disposal. As a Senior Application Scientist, I have designed this guide to move beyond standard Safety Data Sheet (SDS) boilerplate. Here, we establish a self-validating, causality-driven protocol for the safe handling, segregation, and disposal of 2-Ethynylcyclohexan-1-ol, ensuring full compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[2].

Chemical Profile & Quantitative Hazard Data

To design an effective disposal strategy, we must first define the physicochemical parameters that dictate the molecule's behavior.

ParameterSpecification
Chemical Name 2-Ethynylcyclohexan-1-ol (Includes cis/trans isomers)
CAS Numbers 5877-41-8 (Base), 55506-28-0 (trans), 612040-77-4 (1S,2R)
Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
Physical State Colorless to pale yellow liquid[1]
Primary Hazards Combustible liquid; Skin/Eye Irritant (H315, H319)[3]
RCRA Waste Code D001 (Ignitable) / Dependent on solvent mixture[2]
Critical Incompatibilities Heavy metals (Cu, Ag, Hg), Strong Oxidizers, Strong Acids

Mechanistic Causality: The "Why" Behind Waste Segregation

Standard disposal failures often occur because personnel do not understand the molecular mechanisms driving incompatibilities. For 2-Ethynylcyclohexan-1-ol, the primary danger lies in its terminal alkyne moiety.

  • The Metal Acetylide Threat: The terminal proton of the ethynyl group (-C≡CH) is weakly acidic (pKa ~25). If 2-Ethynylcyclohexan-1-ol waste is inadvertently mixed with heavy metal salts—specifically Copper (I/II), Silver (I), or Mercury (II)—it readily deprotonates to form metal acetylides[4]. These organometallic polymers are notoriously shock-sensitive and friction-sensitive explosives. Rule: Never consolidate alkynol waste with heavy metal waste streams.

  • Oxidative Cleavage and Thermal Runaway: The secondary alcohol is susceptible to rapid oxidation. Mixing this chemical with strong oxidizers (e.g., nitric acid, permanganates, peroxides) initiates an exothermic reaction that can rapidly escalate to thermal runaway, boiling the solvent and potentially causing a BLEVE (Boiling Liquid Expanding Vapor Explosion) in a sealed waste container.

Step-by-Step Operational Disposal Methodology

This protocol provides a self-validating workflow to ensure safe containerization and EPA RCRA compliance[2],[5].

Step 1: Waste Characterization and Pre-Segregation Check

  • Audit the Waste Stream: Before transferring 2-Ethynylcyclohexan-1-ol into a bulk waste carboy, verify the exact contents of the carboy.

  • Validate Compatibility: Confirm the absolute absence of heavy metal catalysts (e.g., CuI used in Sonogashira couplings) and oxidizing agents[4].

  • Assign EPA Codes: Classify the waste. If the solution has a flash point below 60°C (140°F), it must be coded as D001 (Ignitable)[2]. If mixed with listed solvents like methanol or toluene, append the appropriate F-codes (e.g., F003, F005)[2].

Step 2: Containerization and Grounding

  • Select the Receptacle: Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Avoid standard metal cans if trace acids are present, as hydrogen gas generation could occur.

  • Mitigate Static: Because the vapors are ignitable, ensure that both the source vessel and the waste container are grounded and bonded using non-sparking cables during the transfer process[6].

  • Seal and Vent: Cap the container tightly (P233)[6]. If the waste mixture has the potential to generate gas (e.g., trace reactive quenching), use a vented pressure-relief cap.

Step 3: Satellite Accumulation Area (SAA) Management

  • Labeling: Affix a compliant RCRA hazardous waste label immediately upon placing the first drop of waste into the container. The label must explicitly state "Hazardous Waste," list the components (e.g., "2-Ethynylcyclohexan-1-ol, Combustible Liquid"), and indicate the primary hazard ("Ignitable").

  • Storage Constraints: Store the container in a designated SAA at or near the point of generation. Maintain strict climate control (store in a well-ventilated place, keep cool per P403+P235)[6].

  • Volume Limits: Do not exceed 55 gallons of hazardous waste. Once the limit is reached, date the container and transfer it to the Central Accumulation Area (CAA) within 3 consecutive days.

Step 4: Final Transport and Destruction

  • TSDF Coordination: Contract a licensed Treatment, Storage, and Disposal Facility (TSDF) for lab packing and transport.

  • Destruction Method: The mandated disposal route for non-halogenated alkynols is high-temperature incineration[6]. This process safely breaks down the hydrocarbon framework into carbon dioxide and water vapor, eliminating the risk of environmental contamination.

Emergency Spill Response Protocol

In the event of an operational spill, immediate and calculated action is required to prevent vapor ignition[6].

  • Isolate and Evacuate: Clear the immediate area. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity.

  • Eliminate Ignition Sources: Turn off all hot plates, stirrers, and nearby electrical equipment. Use only non-sparking tools (P242)[6].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand. Do not use combustible absorbents like sawdust or paper towels.

  • Collection: Sweep the saturated absorbent into a dedicated, heavy-duty hazardous waste bag or HDPE bucket. Seal and label as "Flammable Solid Waste - Spill Debris."

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous wastewater.

Disposal Workflow Visualization

The following diagram maps the critical decision points in the 2-Ethynylcyclohexan-1-ol disposal process, highlighting the mandatory heavy metal exclusion step.

G Gen 2-Ethynylcyclohexan-1-ol Waste Generation Seg Waste Segregation (Check Incompatibilities) Gen->Seg CheckMetals Heavy Metals present? (Cu, Ag, Hg) Seg->CheckMetals Danger STOP: Shock-Sensitive Metal Acetylide Risk! Separate Protocol Required CheckMetals->Danger Yes Cont Containerization (HDPE/Glass, Grounded) CheckMetals->Cont No Label RCRA Labeling & SAA Storage (Max 55 Gal, <3 Days) Cont->Label TSDF Licensed TSDF Disposal (High-Temp Incineration) Label->TSDF

Self-validating disposal workflow for 2-Ethynylcyclohexan-1-ol emphasizing heavy metal exclusion.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethynylcyclohexan-1-ol

Welcome to your definitive guide on the safe handling of 2-Ethynylcyclohexan-1-ol. As researchers, scientists, and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your definitive guide on the safe handling of 2-Ethynylcyclohexan-1-ol. As researchers, scientists, and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each personal protective equipment (PPE) recommendation. By understanding the "why," we empower you to make informed, safety-first decisions in the laboratory.

The protocols and recommendations outlined herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices and a thorough understanding of the chemical's hazard profile.

Hazard Assessment: The Rationale Behind PPE Selection

2-Ethynylcyclohexan-1-ol is a valuable reagent, but it possesses a distinct hazard profile that necessitates rigorous safety protocols. Understanding these hazards is the first step in mitigating risk. The requirement for specific PPE is a direct response to the chemical's toxicological and physical properties.

  • Acute Dermal Toxicity (Category 3): The most significant risk is that 2-Ethynylcyclohexan-1-ol is classified as "Toxic in contact with skin".[1][2] This means that skin absorption can lead to serious, potentially lethal, health effects. This property is the primary driver for stringent skin protection protocols.

  • Skin and Eye Irritation (Category 2): The compound is a known skin and serious eye irritant.[1][2][3] Direct contact can cause inflammation, redness, and discomfort, and in the case of eye contact, could lead to significant damage.

  • Acute Oral Toxicity (Category 4): It is also "Harmful if swallowed".[1][2] While direct ingestion is less common in a lab setting, this underscores the importance of preventing hand-to-mouth contamination through rigorous hygiene practices.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3]

  • Combustibility: The substance is a combustible solid with a flashpoint of 73 °C, and as a fine powder, it can pose a dust explosion risk under specific conditions.[4]

Core PPE Requirements: Your Barrier Against Exposure

Based on the hazard assessment, a multi-layered PPE approach is mandatory. Engineering controls, such as working in a chemical fume hood, are the first and most critical line of defense.[5] PPE serves as the final, essential barrier between you and the chemical.

Eye and Face Protection

Given the serious eye irritation risk, proper eye protection is non-negotiable.

  • Minimum Requirement: Tight-sealing safety goggles are required at all times when handling 2-Ethynylcyclohexan-1-ol.[1] Standard safety glasses with side shields do not offer sufficient protection from potential splashes.

  • Enhanced Protection: When there is a heightened risk of splashing (e.g., during transfers of larger quantities or when handling solutions under pressure), a face shield should be worn in addition to safety goggles. A face shield alone is not adequate protection.

Skin and Body Protection

Due to the high dermal toxicity, skin protection is paramount.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times.

    • Practice Pointer: Double-gloving is strongly recommended. This practice minimizes the risk of exposure if the outer glove is compromised. Regularly change gloves, especially if contamination is suspected, and never wear gloves outside of the immediate work area.[6]

  • Laboratory Coat: A long-sleeved, buttoned lab coat is required to protect the skin and personal clothing.

  • Additional Protective Clothing: For procedures with a higher risk of significant splashes or spills, consider wearing a chemically resistant apron over the lab coat.[7]

Respiratory Protection

The need for respiratory protection is determined by the specific procedure and the effectiveness of engineering controls.

  • Standard Operations: When handling small quantities of 2-Ethynylcyclohexan-1-ol within a certified chemical fume hood, respiratory protection is typically not required.[5] The fume hood provides adequate ventilation to control vapor and dust exposure.

  • When a Respirator is Required: A NIOSH-approved respirator is necessary under the following conditions[1]:

    • If you are handling the solid outside of a fume hood.

    • If there is a risk of generating dust (e.g., during weighing or transfers of the powder).

    • In case of a spill or ventilation failure.

    • Recommended Type: For dusts, a particulate respirator (e.g., an N95, or a half-mask respirator with P100 cartridges) is appropriate.[1][8]

PPE Selection and Operational Plan

This table summarizes the minimum PPE requirements for common laboratory tasks involving 2-Ethynylcyclohexan-1-ol.

Task Engineering Control Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile GlovesSafety GogglesLab CoatRequired if not in a fume hood/enclosure (N95 or higher)
Preparing Solutions Chemical Fume HoodDouble Nitrile GlovesSafety Goggles & Face ShieldLab CoatNot required with proper ventilation
Running Reactions Chemical Fume HoodDouble Nitrile GlovesSafety GogglesLab CoatNot required with proper ventilation
Handling Spills N/AHeavy-duty Nitrile or Butyl GlovesSafety Goggles & Face ShieldChemical-resistant Apron over Lab CoatRequired (Air-purifying respirator with appropriate cartridges)

Procedural Discipline: PPE Donning and Doffing

The sequence of putting on and removing PPE is as critical as its selection to prevent cross-contamination.

Donning (Putting On) Sequence

G cluster_donning PPE Donning Sequence A 1. Lab Coat B 2. Respirator (if needed) A->B C 3. Safety Goggles / Face Shield B->C D 4. Gloves (Outer glove over cuff) C->D

Caption: PPE Donning (Putting On) Workflow

Step-by-Step Donning Protocol:

  • Lab Coat: Securely fasten your lab coat.

  • Respirator: If required, perform a seal check to ensure it fits correctly.

  • Eye/Face Protection: Put on your safety goggles, followed by a face shield if needed.

  • Gloves: Don your inner gloves, then the outer gloves, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.[6]

Doffing (Removing) Sequence

The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

G cluster_doffing PPE Doffing Sequence E 1. Outer Gloves F 2. Lab Coat & Inner Gloves E->F G 3. Face Shield / Goggles F->G H 4. Respirator (if used) G->H I 5. Wash Hands H->I

Caption: PPE Doffing (Removing) Workflow

Step-by-Step Doffing Protocol:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat & Inner Gloves: Unbutton your lab coat. As you pull your arms out of the sleeves, peel off the inner pair of gloves at the same time, so the coat and gloves are turned inside out. This contains the contamination. Place them in the appropriate hazardous waste receptacle.

  • Face Shield/Goggles: Remove your face shield and/or goggles from the back to the front.

  • Respirator: If worn, remove your respirator.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1][9]

Disposal Plan for Contaminated PPE

All PPE worn while handling 2-Ethynylcyclohexan-1-ol must be considered hazardous waste. Never take lab coats home for laundering.[10]

  • Gloves and other Disposables: All disposable items (gloves, bench paper, wipes) must be placed in a designated, sealed hazardous waste container within the laboratory.

  • Reusable PPE: Reusable items like lab coats must be collected and laundered by a professional service qualified to handle chemically contaminated clothing.

  • Waste Container: Ensure the hazardous waste container is properly labeled and stored according to your institution's environmental health and safety guidelines. Dispose of the contents through an approved waste disposal plant.[1]

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. Your diligence is the most critical component of a safe and successful research environment.

References

  • Kishida Chemical Co., Ltd., Safety Data Sheet. Source: Kishida Chemical Co., Ltd. [Link]

  • GESTIS Substance Database, 1-Ethynylcyclohexanol. Source: Institute for Occupational Safety and Health of the German Social Accident Insurance. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Source: Pharmacy Practice News. [Link]

  • TTI, Safety Data Sheet for 2-CYCLE WITH ETHANOL SHIELD. Source: TTI. [Link]

  • NextSDS, 1-ethynylcyclohex-2-en-1-ol — Chemical Substance Information. Source: NextSDS. [Link]

  • Occupational Safety and Health Administration, Chemical Hazards and Toxic Substances - Controlling Exposure. Source: OSHA. [Link]

  • Mizuho Information & Research Institute, Inc., Chemical Substance Handling Safety. Source: Sideranch Inc. [Link]

  • Capital Resin Corporation, Guidelines for Working With Hazardous Chemicals. Source: Capital Resin Corporation. [Link]

  • GERPAC, Personal protective equipment for preparing toxic drugs. Source: GERPAC. [Link]

  • International Labour Organization, Safety in the use of chemicals at work. Source: ILO. [Link]

Sources

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